molecular formula C18H28N2O4S B6595936 Amphetamine sulfate CAS No. 60-13-9

Amphetamine sulfate

Cat. No.: B6595936
CAS No.: 60-13-9
M. Wt: 368.5 g/mol
InChI Key: PYHRZPFZZDCOPH-UHFFFAOYSA-N

Description

Amphetamine Sulfate (CAS 60-13-9) is a controlled substance of significant interest in neuroscience and pharmacology research. This compound is a sulfate salt of the racemic mixture of amphetamine, a powerful central nervous system (CNS) stimulant. Its core research value lies in its complex mechanism of action, which involves increasing the synaptic concentrations of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin to a lesser extent. Amphetamine enters the presynaptic terminal via monoamine transporters (DAT, NET, SERT) and acts primarily by stimulating the reverse transport of these neurotransmitters through the same transporters, a process mediated by its interaction with the intracellular trace amine-associated receptor 1 (TAAR1). This action is complemented by the inhibition of the vesicular monoamine transporter 2 (VMAT2), which disrupts the storage of neurotransmitters in vesicles, and a weak inhibition of monoamine oxidase (MAO). The net effect is a significant increase in extracellular monoamine levels, leading to increased motor activity, wakefulness, and arousal in experimental models. The dextro-isomer (d-amphetamine) is notably more potent in its effects on dopamine release and reuptake inhibition than the levo-isomer (l-amphetamine). In a research context, this compound is a critical tool for modeling and studying conditions like attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, for which it has documented clinical applications. It is also used in studies of substance use disorders, given its high potential for abuse and ability to powerfully increase dopamine in the mesolimbic pathway, far beyond levels seen with natural rewards. Researchers utilize this compound to investigate the long-term neuroadaptive changes, neurotoxicity, and cardiovascular effects associated with stimulant use. Physically, this compound is a white, crystalline powder that is soluble in water and hygroscopic. It should be stored at ambient temperatures and protected from light and moisture to maintain stability. This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. All handling and research must comply with applicable local, state, and federal regulations and institutional guidelines for controlled substances.

Properties

IUPAC Name

1-phenylpropan-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRZPFZZDCOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

300-62-9 (Parent)
Record name Amphetamine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020082
Record name Amphetamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light.
Record name AMPHETAMINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19815
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19815
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19815
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

60-13-9
Record name AMPHETAMINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19815
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Amphetamine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphetamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHETAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

536 to 538 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19815
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Amphetamine Sulfate on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphetamine (AMPH) sulfate (B86663), a potent central nervous system stimulant, exerts its primary effects by profoundly altering dopamine (B1211576) (DA) neurotransmission. Its mechanism of action is multifaceted, extending beyond simple reuptake inhibition to encompass a complex interplay of transporter interaction, intracellular signaling, and vesicular dynamics. AMPH acts as a substrate for the dopamine transporter (DAT), leading to competitive inhibition of DA uptake and, more significantly, promoting a reversal of the transporter's function, resulting in non-vesicular DA efflux.[1][2] This process is modulated by AMPH's ability to disrupt vesicular DA storage via the vesicular monoamine transporter 2 (VMAT2) and is critically dependent on the activation of intracellular protein kinases that phosphorylate the DAT, thereby facilitating a state permissive for efflux.[3][4] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive technical overview for research and development professionals.

Core Mechanisms of Amphetamine Action at the Dopaminergic Synapse

The effects of amphetamine are not mediated by a single action but rather by a cascade of events at the presynaptic dopamine terminal. These mechanisms work in concert to dramatically increase extracellular dopamine concentrations.

Amphetamine as a Dopamine Transporter (DAT) Substrate

Unlike typical uptake blockers such as cocaine, which bind to the DAT and prevent dopamine translocation, amphetamine is a substrate for the transporter.[5][6] It competes with dopamine for binding to the outward-facing conformation of DAT and is subsequently transported into the presynaptic neuron.[1][7] This substrate activity is the foundational step for its subsequent actions, including the induction of reverse transport. The influx of AMPH itself is an active process, demonstrated to be saturable, temperature-dependent, and sensitive to ion gradient disruption.[7]

Induction of DAT-Mediated Dopamine Efflux (Reverse Transport)

The hallmark of amphetamine's action is its ability to induce DAT-mediated reverse transport, or efflux, of dopamine from the presynaptic cytoplasm into the synaptic cleft.[3][7] This occurs through at least two distinct mechanisms:

  • Facilitated Exchange-Diffusion: The classical model posits that AMPH transport into the cell increases the population of DATs in an inward-facing conformation.[7] This conformational shift increases the probability of intracellular dopamine binding to the transporter, which is then transported outward into the synapse in exchange for an inward movement of sodium ions and AMPH.[7][8][9] This process is critically dependent on the intracellular Na+ concentration.[8]

  • Channel-Like Mode: Beyond the slower exchange mechanism, amphetamine can induce rapid, millisecond-long bursts of dopamine efflux through a channel-like mode of the DAT.[10][11] These high-conductance events can release a quantum of dopamine comparable to that of vesicular exocytosis and may play a significant role in the potent psychostimulant properties of AMPH.[7][10][11]

Disruption of Vesicular Dopamine Storage

Amphetamine significantly increases the cytoplasmic concentration of dopamine, which provides the necessary substrate for DAT-mediated efflux. It achieves this primarily by interacting with the vesicular monoamine transporter 2 (VMAT2).[4][12] As a weak base, amphetamine can diffuse across the vesicular membrane, neutralizing the proton gradient required for dopamine sequestration.[1][13] Furthermore, AMPH acts as a substrate for VMAT2, competing with dopamine for vesicular uptake and promoting the release of already-stored dopamine from the vesicles into the cytoplasm.[4][14][15] This redistribution of dopamine from vesicles to the cytosol is a rate-limiting step in the overall effect of amphetamine.[16]

Regulation by Intracellular Signaling Cascades

Amphetamine-induced dopamine efflux is not a passive process but is actively regulated by intracellular signaling pathways. The transport of AMPH into the neuron leads to an increase in intracellular Na+ and Ca2+ concentrations.[3][7] This rise in intracellular calcium activates protein kinases, particularly Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][7][17] These kinases phosphorylate serine residues on the N-terminus of the DAT.[3][5][10] This phosphorylation event is critical for facilitating the efflux-permissive state of the transporter and is required for robust reverse transport of dopamine, while having minimal impact on forward transport (dopamine uptake).[3][10]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Presynaptic Terminal AMPH_ext Amphetamine DAT Dopamine Transporter (DAT) AMPH_ext->DAT 1. Transport into cell AMPH_int Amphetamine DAT->AMPH_int DAT_P Phosphorylated DAT (N-Terminus) Na_Ca ↑ Intracellular Na+ & Ca2+ AMPH_int->Na_Ca 2. Ion increase PKC_CaMKII PKC / CaMKII Activation Na_Ca->PKC_CaMKII 3. Kinase Activation PKC_CaMKII->DAT 4. Phosphorylation DA_efflux Dopamine Efflux DAT_P->DA_efflux 5. Efflux Facilitation

Fig. 1: Signaling pathway for AMPH-induced dopamine efflux.

Quantitative Pharmacodynamics

The interaction of amphetamine with monoamine transporters can be quantified using several key parameters. The inhibition constant (Kᵢ) represents the affinity of a compound for a transporter, while the half-maximal inhibitory concentration (IC₅₀) measures the functional potency of a compound to inhibit substrate uptake.

ParameterTransporterSpeciesValue (µM)Experimental SystemReference(s)
Kᵢ DATHuman~0.6Cultured Cells[18]
Kᵢ DATMouse~0.5Cultured Cells[19]
Kᵢ DATRat0.034Synaptosomes[18]
Kᵢ NETHuman0.07 - 0.1Cultured Cells[18]
Kᵢ SERTHuman20 - 40Cultured Cells[18]
Kᵢ DAT (Ventral Striatum)Rat0.44 ± 0.04Brain Slices (FSCV)[20]
Kᵢ DAT (Dorsal Striatum)Rat0.21 ± 0.02Brain Slices (FSCV)[20]

Note: Values can vary significantly based on the experimental preparation (e.g., cell lines vs. synaptosomes vs. brain slices) and assay conditions.

Key Experimental Protocols

Characterizing the complex mechanism of amphetamine requires a variety of specialized in vitro and ex vivo techniques.

Radiometric Dopamine Uptake and Efflux Assays

These cell-based assays are fundamental for determining the functional effects of compounds on DAT activity.

Objective: To measure a compound's potency for inhibiting dopamine uptake (IC₅₀) or stimulating dopamine efflux (EC₅₀).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) or other suitable cells stably expressing the human DAT (hDAT) are cultured to confluence in 96-well plates.[21]

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound (e.g., amphetamine) or a vehicle control.

  • Uptake Assay:

    • A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]DA) is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a short period (e.g., 5-15 minutes) at room temperature.[22]

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]DA.

  • Efflux Assay:

    • Cells are preloaded with [³H]DA by incubation.

    • After washing, buffer containing the test compound is added to stimulate efflux.

    • At timed intervals, the supernatant is collected to measure the amount of [³H]DA released from the cells.[21]

  • Quantification: Cells are lysed, and the intracellular radioactivity (for uptake) or supernatant radioactivity (for efflux) is measured using a liquid scintillation counter.

  • Data Analysis: Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a high concentration of a DAT blocker like cocaine).[23] IC₅₀ or EC₅₀ values are calculated by fitting the data to a dose-response curve.

G cluster_uptake Uptake Assay cluster_efflux Efflux Assay A 1. Plate hDAT-expressing cells in 96-well plate B 2. Pre-incubate cells with Amphetamine A->B C1 3a. Add [3H]Dopamine to initiate uptake B->C1 C2 3b. Pre-load cells with [3H]Dopamine B->C2 D1 4a. Terminate uptake by washing C1->D1 E1 5a. Lyse cells & measure intracellular radioactivity D1->E1 F 6. Calculate IC50 (Uptake) or EC50 (Efflux) E1->F D2 4b. Stimulate efflux with Amphetamine C2->D2 E2 5b. Collect supernatant & measure released radioactivity D2->E2 E2->F

Fig. 2: Workflow for radiometric DAT uptake and efflux assays.
Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue slices or in vivo.[1][24]

Objective: To measure the kinetics of dopamine uptake (Vₘₐₓ, Kₘ) and to directly observe amphetamine-induced dopamine efflux.

Methodology:

  • Preparation: A brain slice (typically striatum) is prepared or an animal is anesthetized for in vivo recording.

  • Electrode Placement: A carbon-fiber microelectrode is placed in the target brain region, along with a stimulating electrode to evoke dopamine release.

  • Measurement: A triangular voltage waveform is applied to the carbon-fiber electrode, which rapidly oxidizes and then reduces dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.

  • Stimulation: The stimulating electrode delivers a brief electrical pulse to evoke vesicular dopamine release.

  • Data Acquisition: The FSCV system records the resulting changes in extracellular dopamine concentration with sub-second resolution. The decay curve of the signal is used to calculate the rate of dopamine clearance by DAT.

  • Drug Application: Amphetamine is added to the perfusion buffer (for slices) or administered systemically (in vivo). Its effects on both stimulated release and baseline dopamine levels (efflux) are recorded.[24]

Simultaneous Whole-Cell Patch Clamp and Amperometry

This advanced technique allows for the simultaneous measurement of DAT-mediated ionic currents and dopamine release from a single cell.[8][25]

Objective: To investigate the electrogenic properties of DAT and correlate transporter currents with dopamine efflux.

Methodology:

  • Cell Preparation: An isolated DAT-expressing cell is identified under a microscope.

  • Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane to achieve the "whole-cell" configuration. This allows for control of the cell's membrane potential (voltage clamp) and measurement of ionic currents flowing through the DAT.[8]

  • Amperometry: A carbon-fiber microelectrode is placed near the cell surface. It is held at a constant potential (e.g., +600 mV) sufficient to oxidize dopamine. The resulting oxidative current is directly proportional to the amount of dopamine being released by the cell.[25]

  • Experiment: Amphetamine is applied to the cell. The patch clamp amplifier records the inward current generated by AMPH transport, while the amperometric electrode simultaneously detects the resulting dopamine efflux. This allows for a direct mechanistic link between transporter activity and reverse transport.[25]

Integrated Mechanism of Action

The complete mechanism of action of amphetamine on the dopamine transporter is a coordinated sequence of events that transforms the transporter from a reuptake mechanism into a primary conduit for dopamine release. This process begins with AMPH entry into the presynaptic terminal, is amplified by the mobilization of vesicular dopamine stores, and is ultimately triggered by the phosphorylation-dependent reversal of the dopamine transporter.

G cluster_AMPH Amphetamine Action cluster_DA Dopamine Dynamics cluster_DAT DAT Regulation & Efflux A 1. AMPH enters cell via DAT E 5. Intracellular signaling (PKC, CaMKII) is activated A->E triggers B 2. AMPH enters vesicles, disrupts VMAT2 C 3. Vesicular DA is released into cytoplasm B->C causes D 4. Cytoplasmic DA concentration increases C->D G 7. DAT reverses function, causing DA efflux D->G provides substrate F 6. DAT N-terminus is phosphorylated E->F F->G facilitates H 8. Synaptic DA levels dramatically increase G->H

Fig. 3: Logical relationship of amphetamine's multi-step action.

Conclusion

The mechanism of action of amphetamine sulfate on dopamine transporters is far more intricate than that of a simple uptake inhibitor. It acts as a substrate, an inducer of reverse transport through multiple modes, a disruptor of vesicular storage, and a modulator of intracellular signaling pathways. A thorough understanding of these distinct yet interconnected processes is essential for the rational design of novel therapeutics targeting the dopaminergic system and for comprehending the neurobiology of stimulant addiction. The experimental protocols detailed herein provide the foundational tools for researchers to further dissect these complex interactions.

References

Technical Whitepaper: Scientific and Safety Considerations for Amphetamine Sulfate Research

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a guide on the synthesis of amphetamine sulfate (B86663). My purpose is to be helpful and harmless, and providing instructions for creating a controlled and dangerous substance would violate my safety policies. The production of such substances is illegal in most jurisdictions and poses significant health and public safety risks.

However, I can provide a technical overview of the scientific principles behind the characterization of amphetamine sulfate and its mechanism of action from a research and public safety perspective. This information is for educational and informational purposes only and is intended for a professional audience in a controlled research setting.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document does not provide instructions for the synthesis of controlled substances. All activities involving controlled substances must be conducted in strict compliance with all applicable laws, regulations, and institutional policies, and with the appropriate licenses and ethical approvals.

Introduction and Historical Context

Amphetamine was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu. Its stimulant properties were not discovered until the late 1920s, and it was first marketed in the 1930s as an inhaler for nasal congestion under the brand name Benzedrine. Its medical applications expanded over the following decades to include treatment for narcolepsy and what is now known as Attention Deficit Hyperactivity Disorder (ADHD). Due to its potential for abuse and addiction, amphetamine and its derivatives are now strictly controlled substances worldwide.

Mechanism of Action

Amphetamine is a potent central nervous system (CNS) stimulant that primarily exerts its effects by increasing the levels of certain neurotransmitters in the brain, particularly dopamine (B1211576), norepinephrine (B1679862), and, to a lesser extent, serotonin (B10506). It acts as a competitive inhibitor and substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Its primary mechanism involves:

  • Blocking Reuptake: Amphetamine binds to and blocks the reuptake transporters for dopamine and norepinephrine, preventing them from clearing these neurotransmitters from the synaptic cleft.

  • Promoting Efflux: It enters the presynaptic neuron and disrupts the vesicular monoamine transporter 2 (VMAT2), causing a massive release (efflux) of dopamine and norepinephrine from storage vesicles into the cytoplasm and then out into the synapse.

This dual action leads to a significant and sustained increase in synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron vesicle Vesicle (VMAT2) dopamine_v dat Dopamine Transporter (DAT) dopamine_v->dat Reverses transport (Efflux) amphetamine Amphetamine amphetamine->vesicle Disrupts VMAT2 amphetamine->dat Enters cell via DAT dopamine_s dat->dopamine_s receptor Dopamine Receptors dopamine_s->receptor

Caption: Mechanism of amphetamine at the dopaminergic synapse.

Physicochemical Properties and Characterization

Accurate characterization of any chemical substance is critical in a research setting to confirm its identity, purity, and concentration. This compound is the sulfate salt of amphetamine.

Physical and Chemical Data

The following table summarizes key quantitative data for amphetamine.

PropertyValue
Chemical Formula(C₉H₁₃N)₂·H₂SO₄
Molar Mass368.49 g/mol
AppearanceWhite crystalline powder
Melting Point~300 °C (decomposes)
SolubilitySoluble in water, slightly soluble in ethanol
pKa9.9
Analytical Characterization Protocols

A multi-step analytical workflow is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: General Analytical Workflow

  • Presumptive Testing: Colorimetric tests (e.g., Marquis reagent) can provide a rapid, preliminary indication of the presence of an amphetamine-class compound. The Marquis reagent typically turns orange to brown in the presence of amphetamine.

  • Chromatographic Separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from any impurities or cutting agents.

    • GC Conditions (Example): A capillary column (e.g., DB-5) is used with a temperature program starting at 100°C and ramping to 280°C. Helium is used as the carrier gas.

    • HPLC Conditions (Example): A C18 reverse-phase column is used with a mobile phase consisting of a buffered acetonitrile/water mixture.

  • Confirmatory Identification: Mass Spectrometry (MS) is typically coupled with chromatography (GC-MS or LC-MS) to provide definitive structural identification. The mass spectrometer fragments the molecule into a unique pattern (mass spectrum) that serves as a chemical fingerprint. For amphetamine, characteristic fragment ions would be observed.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to fully elucidate the molecular structure and confirm the identity of the compound beyond doubt.

  • Purity and Quantification: Quantitative analysis is performed using chromatography (GC-FID or HPLC-UV) with a certified reference standard to determine the purity and concentration of the sample.

Analytical_Workflow cluster_workflow General Analytical Workflow for Characterization start Sample Preparation presumptive Presumptive Colorimetric Test start->presumptive Initial Screening separation Chromatographic Separation (GC or HPLC) presumptive->separation If positive identification Mass Spectrometry (GC-MS or LC-MS) separation->identification Definitive ID structure NMR Spectroscopy (Structural Confirmation) identification->structure If structure is unknown quantification Quantitative Analysis (Purity & Concentration) identification->quantification Confirm ID structure->quantification end Final Report quantification->end

The In Vivo Pharmacology of Amphetamine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of amphetamine sulfate (B86663). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Pharmacokinetics

Amphetamine is a central nervous system stimulant with a well-characterized pharmacokinetic profile.[1] It is readily absorbed orally, with high absolute bioavailability, and undergoes extensive metabolism.[2] Body weight is a primary determinant of observed plasma concentrations.[2]

Absorption and Distribution

Following oral administration of immediate-release formulations, peak plasma concentrations (Tmax) of d-amphetamine and l-amphetamine are typically reached within 2 to 3 hours in adults.[2][3] Food can prolong the Tmax without affecting the extent of absorption.[3] Amphetamine has a high volume of distribution (approximately 4 L/kg) and low plasma protein binding (less than 20%), indicating extensive tissue distribution.[4][5]

Metabolism and Excretion

Amphetamine is metabolized in the liver through several pathways, including oxidative deamination and hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] Major metabolites include 4-hydroxyamphetamine and norephedrine.[8] The metabolism is stereoselective, with the d-isomer being metabolized more rapidly than the l-isomer.[7]

Elimination occurs through both hepatic metabolism and renal excretion.[4] The elimination half-life is dependent on urinary pH.[3] In adults, the mean elimination half-life for d-amphetamine is approximately 10-12 hours, while for l-amphetamine it is around 13 hours.[2][3] Children tend to have a shorter elimination half-life for both isomers compared to adults.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of d-amphetamine and l-amphetamine in various species and populations.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Humans

PopulationFormulationTmax (hours)Cmax (ng/mL)Half-life (hours)
Adults Immediate-Release~3Varies with dose10 - 12
Extended-Release~7Varies with dose10
Adolescents (13-17 years) Extended-Release~7Varies with dose11
Children (6-12 years) Extended-Release~7Varies with dose9

Data compiled from multiple sources including.[2][3][9]

Table 2: Pharmacokinetic Parameters of l-Amphetamine in Humans

PopulationFormulationTmax (hours)Cmax (ng/mL)Half-life (hours)
Adults Immediate-Release~3Varies with dose13
Extended-Release~7Varies with dose13
Adolescents (13-17 years) Extended-Release~7Varies with dose13 - 14
Children (6-12 years) Extended-Release~7Varies with dose11

Data compiled from multiple sources including.[2][3][9]

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Rats (Sprague-Dawley)

Route of AdministrationDose (mg/kg)Tmax (min)Cmax (ng/mL)Half-life (min)
Intraperitoneal1.030 - 6044 - 102~63

Data compiled from.[10][11]

Pharmacodynamics

The primary pharmacodynamic effect of amphetamine is the enhancement of catecholaminergic neurotransmission, specifically involving dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[12][13] It also has a lesser effect on serotonin (B10506) (5-HT).[14]

Mechanism of Action

Amphetamine increases the extracellular concentrations of DA and NE through multiple mechanisms:

  • Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.

  • Promotion of Neurotransmitter Release: Amphetamine acts as a substrate for DAT and NET, leading to its transport into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), causing an efflux of neurotransmitters from vesicles into the cytoplasm. This leads to a reversal of transporter function, resulting in non-vesicular release of DA and NE into the synapse.[1]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, an intracellular receptor that, when activated, can further modulate DAT and NET function, contributing to increased neurotransmitter release.[1]

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dat DAT amphetamine->dat Enters via & Inhibits net NET amphetamine->net Enters via & Inhibits vmat2 VMAT2 amphetamine->vmat2 Inhibits taar1 TAAR1 amphetamine->taar1 Activates dopamine_cyto Cytosolic Dopamine dat->dopamine_cyto Reuptake dopamine_synapse Dopamine dat->dopamine_synapse Release norepinephrine_cyto Cytosolic Norepinephrine net->norepinephrine_cyto Reuptake norepinephrine_synapse Norepinephrine net->norepinephrine_synapse Release dopamine_vesicle Dopamine Vesicle vmat2->dopamine_vesicle Packages Dopamine norepinephrine_vesicle Norepinephrine Vesicle vmat2->norepinephrine_vesicle Packages Norepinephrine dopamine_vesicle->dopamine_cyto Storage norepinephrine_vesicle->norepinephrine_cyto Storage dopamine_cyto->dat Reverse Transport norepinephrine_cyto->net Reverse Transport da_receptor Dopamine Receptors dopamine_synapse->da_receptor Binds ne_receptor Norepinephrine Receptors norepinephrine_synapse->ne_receptor Binds

Caption: Amphetamine's multifaceted mechanism of action.
Dose-Response Relationships

Amphetamine exhibits a dose-dependent effect on behavior and neurochemistry. Low to moderate doses typically increase locomotor activity and improve performance in tasks assessing attention and cognitive function.[10][15] Higher doses can lead to stereotyped behaviors and may impair cognitive performance.[15]

Table 4: Dose-Dependent Effects of Amphetamine on Locomotor Activity in Mice (C57BL/6)

Dose (mg/kg)Cumulative Locomotor Activity (30-60 min post-injection)Percent Time in Stereotypy (30-60 min post-injection)
Saline BaselineBaseline
2 Significantly IncreasedSignificantly Suppressed
12 Increased (less than 2 mg/kg)Increased
16 Further decline from 2 mg/kg peakSignificantly Increased
20 Further decline from 2 mg/kg peakSignificantly Increased

Data adapted from.[15]

Effects on Neurotransmitter Release

In vivo microdialysis studies have quantified the dose-dependent increase in extracellular dopamine and norepinephrine following amphetamine administration.

Table 5: Amphetamine-Induced Dopamine Release in the Rat Striatum (In Vivo Microdialysis)

Dose (mg/kg, i.p.)Peak Dopamine Efflux (% of Baseline)
2 Dose-dependent increase
4 Substantial increase
8 Dose-dependent increase
16 Dose-dependent increase

Data adapted from.[16]

Table 6: Amphetamine-Induced Dopamine Release in the Primate Brain (In Vivo Microdialysis)

Brain RegionDose (mg/kg)Peak Dopamine Increase (% of Baseline)
Medial Prefrontal Cortex 0.15593 ± 36
0.3965 ± 130
0.51385 ± 213
1.02067 ± 393
Caudate 0.31834 ± 282
0.52670 ± 809
1.05807 ± 235

Data adapted from.[17]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the key steps for measuring amphetamine-induced changes in extracellular neurotransmitter levels in the rodent brain.

Objective: To quantify extracellular dopamine and norepinephrine concentrations in a specific brain region following systemic administration of amphetamine sulfate.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • This compound solution in sterile saline

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannula

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum) using coordinates from a rat brain atlas.

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline.

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

    • Administer this compound (intraperitoneally or intravenously) at the desired dose.

    • Continue collecting dialysate samples for a specified period post-injection (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.

  • Neurochemical Analysis (HPLC-ECD):

    • Analyze the collected dialysate samples for dopamine and norepinephrine content using an HPLC-ECD system.

    • Separate the neurotransmitters on a reverse-phase column.

    • Detect and quantify the neurotransmitters using an electrochemical detector.

    • Calculate the concentration of each neurotransmitter in the samples by comparing the peak areas to those of known standards.

  • Data Analysis:

    • Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

    • Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of amphetamine-induced changes in neurotransmitter levels.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-operative Recovery (≥ 48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion_stabilization Perfuse with aCSF & Allow for Stabilization probe_insertion->perfusion_stabilization baseline_collection Collect Baseline Dialysate Samples perfusion_stabilization->baseline_collection drug_admin Administer this compound baseline_collection->drug_admin post_drug_collection Collect Post-injection Dialysate Samples drug_admin->post_drug_collection analysis HPLC-ECD Analysis of Dopamine & Norepinephrine post_drug_collection->analysis data_analysis Data Analysis: Calculate % Baseline Change analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in tabular format allows for easy comparison across different conditions and species. The detailed experimental protocol for in vivo microdialysis serves as a practical guide for researchers investigating the neurochemical effects of amphetamine and other psychoactive compounds. The visual representations of the mechanism of action and experimental workflow aim to facilitate a deeper understanding of the complex processes involved. This guide is intended to be a valuable tool for the scientific community engaged in neuroscience research and the development of novel therapeutics.

References

The Multifaceted Effects of Amphetamine Sulfate on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine sulfate (B86663), a potent central nervous system (CNS) stimulant, exerts a wide range of effects primarily by augmenting catecholaminergic and, to a lesser extent, serotonergic neurotransmission. Its complex mechanism of action involves direct interactions with plasma membrane transporters and vesicular storage systems, leading to a cascade of intracellular signaling events that ultimately modulate gene expression, synaptic plasticity, and neuronal circuitry. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying the effects of amphetamine sulfate on the CNS. It includes a compilation of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the principal signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Molecular Mechanisms of this compound

This compound's primary mechanism of action is the elevation of extracellular levels of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and, to a lesser degree, serotonin (B10506) (5-HT).[1] This is achieved through a multi-pronged interaction with presynaptic monoamine systems.

1.1. Interaction with Plasma Membrane Transporters

Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), allowing it to enter the presynaptic neuron.[2] It competitively inhibits the reuptake of these neurotransmitters.[3] Furthermore, amphetamine induces the reverse transport, or efflux, of neurotransmitters from the presynaptic terminal into the synaptic cleft.[4] This process is a key contributor to the profound increase in synaptic monoamine concentrations.

1.2. Disruption of Vesicular Monoamine Storage

Once inside the presynaptic terminal, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2).[2] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release. Amphetamine disrupts the proton gradient necessary for VMAT2 function and also acts as a competitive substrate, leading to the leakage of neurotransmitters from vesicles into the cytoplasm.[5] This elevation of cytoplasmic monoamines creates a concentration gradient that further drives reverse transport through DAT, NET, and SERT.[2]

1.3. Inhibition of Monoamine Oxidase (MAO)

Amphetamine also exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal.[2] By inhibiting MAO, amphetamine further increases the cytoplasmic concentration of these neurotransmitters, making them more available for release into the synaptic cleft.

Quantitative Data on Amphetamine's Neurochemical Effects

The following tables summarize key quantitative data regarding the interaction of amphetamine and its analogs with monoamine transporters and their effects on neurotransmitter release.

Table 1: Inhibitory Constants (Ki, μM) of Amphetamine and Related Compounds for Monoamine Transporters

CompoundDAT (human)NET (human)SERT (human)Reference(s)
d-Amphetamine~0.6~0.07-0.1~20-40[6]
Methamphetamine~0.5~0.1~10-40[6]
MDMA---[6]

Note: Ki values can vary depending on the experimental conditions and cell type used.

Table 2: EC50 Values (nM) for Amphetamine-Induced Monoamine Release

CompoundDopamine ReleaseSerotonin ReleaseReference(s)
(+)-Amphetamine8.0 ± 0.41756 ± 94[7]
p-fluoroamphetamine24 - 5253 - 1937[5]

Note: EC50 values represent the concentration of the drug that elicits 50% of the maximal response.

Key Signaling Pathways Modulated by this compound

Amphetamine's actions at the synapse initiate a complex array of intracellular signaling cascades that mediate its acute and long-term effects on the CNS.

3.1. TAAR1-Mediated Signaling

Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[6] Activation of TAAR1 by amphetamine leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate DAT, contributing to its altered function and trafficking.[9]

TAAR1_Signaling Amphetamine Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 binds to G_protein G Protein TAAR1->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates DAT Dopamine Transporter PKA->DAT phosphorylates Efflux Dopamine Efflux DAT->Efflux

TAAR1 signaling cascade initiated by amphetamine.

3.2. Calcium-Dependent Signaling: PKC and CaMKII

Amphetamine-induced reverse transport of dopamine is also regulated by calcium-dependent signaling pathways. Both Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) have been shown to phosphorylate DAT, influencing its trafficking and efflux activity.[10][11] While PKC's role in amphetamine-induced DAT sequestration appears to be independent in some contexts, CaMKII is considered essential for amphetamine-induced dopamine efflux.[12][13]

Calcium_Signaling Amphetamine Amphetamine Intracellular_Ca Intracellular Ca2+ Amphetamine->Intracellular_Ca increases PKC Protein Kinase C Intracellular_Ca->PKC activates CaMKII CaMKII Intracellular_Ca->CaMKII activates DAT Dopamine Transporter PKC->DAT phosphorylates CaMKII->DAT phosphorylates Efflux Dopamine Efflux DAT->Efflux

Calcium-dependent signaling in amphetamine action.

3.3. Regulation of Gene Expression: CREB and ΔFosB

Chronic amphetamine exposure leads to long-lasting changes in gene expression, mediated by transcription factors such as cAMP response element-binding protein (CREB) and ΔFosB (a truncated, highly stable isoform of FosB).[1] Amphetamine induces the phosphorylation and activation of CREB, which is necessary for the induction of immediate-early genes like c-fos.[14] With chronic exposure, there is a gradual accumulation of ΔFosB in the nucleus accumbens, which is believed to be a key molecular switch for the development of addiction-related behaviors.[15]

Gene_Expression Amphetamine Amphetamine D1_Receptor D1 Receptor Amphetamine->D1_Receptor activates cAMP_Pathway cAMP Pathway D1_Receptor->cAMP_Pathway PKA PKA cAMP_Pathway->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB phosphorylation c_fos c-fos gene pCREB->c_fos induces deltaFosB ΔFosB accumulation c_fos->deltaFosB leads to

Amphetamine's impact on gene expression pathways.

Effects on Synaptic Plasticity and Neuronal Morphology

Amphetamine exposure can induce significant and lasting changes in the structure and function of neuronal circuits.

4.1. Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Amphetamine has complex, dose-dependent effects on synaptic plasticity. Low doses of amphetamine can enhance long-term potentiation (LTP) in the prefrontal cortex, a cellular correlate of learning and memory.[12] Conversely, high doses can impair LTP.[12] In the ventral tegmental area (VTA), a key region in the brain's reward circuitry, amphetamine has been shown to block long-term depression (LTD), a process that normally weakens synaptic connections.[16] This blockade of LTD may contribute to the sensitization observed with repeated drug use.[16]

4.2. Dendritic Spine Remodeling

Chronic administration of amphetamine can lead to alterations in the morphology of neurons, particularly in the nucleus accumbens and prefrontal cortex.[17] Studies have shown that repeated amphetamine treatment increases the number of dendritic branches and the density of dendritic spines on medium spiny neurons in the nucleus accumbens and pyramidal cells in the prefrontal cortex.[17] These structural changes are thought to represent a physical manifestation of the drug-induced reorganization of synaptic connectivity.[17]

Table 3: Amphetamine-Induced Changes in Dendritic Spine Density

Brain RegionNeuronal TypeEffect on Spine DensityReference(s)
Nucleus Accumbens (Shell)Medium Spiny NeuronsIncreased[17]
Prefrontal Cortex (Layer V)Pyramidal Cells (Apical Dendrites)Increased[17]
Hippocampus (CA1)Pyramidal NeuronsIncreased[18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on the CNS.

5.1. In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens).

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected in fractions.

  • Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter levels.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer Amphetamine Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis Post_Drug_Collection->Analysis

Workflow for in vivo microdialysis experiments.

5.2. Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Detection

FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.

  • Electrode Preparation: A carbon-fiber microelectrode is fabricated.

  • Brain Slice Preparation: Coronal brain slices containing the region of interest are prepared.

  • Recording: The microelectrode is placed in the brain slice, and a triangular voltage waveform is applied. This causes the oxidation and reduction of dopamine at the electrode surface, generating a current that is proportional to its concentration.

  • Stimulation: Electrical stimulation is used to evoke dopamine release.

  • Data Analysis: The resulting current is measured and analyzed to determine the concentration and kinetics of dopamine release and reuptake.

5.3. Golgi-Cox Staining for Dendritic Spine Analysis

This histological technique is used to visualize the morphology of neurons, including their dendritic branches and spines.

  • Tissue Preparation: Following an amphetamine treatment regimen and a withdrawal period, animals are euthanized, and their brains are removed.

  • Staining: The brains are immersed in a Golgi-Cox solution for an extended period, which impregnates a subset of neurons with a mercury salt.

  • Sectioning: The stained brains are sectioned on a vibratome.

  • Microscopy and Analysis: The sections are viewed under a microscope, and the dendritic branching and spine density of impregnated neurons are quantified using imaging software.

Neurotoxicity

High doses and chronic use of amphetamine can lead to neurotoxic effects, particularly on dopaminergic neurons. The mechanisms underlying this neurotoxicity are thought to involve:

  • Oxidative Stress: The accumulation of cytoplasmic dopamine, which can auto-oxidize to form reactive oxygen species (ROS).

  • Excitotoxicity: Excessive glutamatergic stimulation.

  • Mitochondrial Dysfunction: Impairment of cellular energy metabolism.

These processes can contribute to the degeneration of dopaminergic nerve terminals and have been linked to long-term cognitive and motor deficits.

Conclusion

This compound's effects on the central nervous system are the result of a complex interplay of molecular, cellular, and circuit-level mechanisms. Its primary action of increasing synaptic monoamine levels triggers a cascade of signaling events that lead to both acute psychostimulant effects and long-term neuroadaptations. A thorough understanding of these multifaceted effects is crucial for the development of therapeutic strategies for conditions such as ADHD and for mitigating the adverse consequences of amphetamine abuse. This guide provides a foundational overview of the current state of knowledge in this field, intended to support further research and drug development efforts.

References

An In-depth Technical Guide to the Solubility and Stability of Amphetamine Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of amphetamine sulfate (B86663). The information is curated to support research, formulation development, and analytical studies involving this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Physicochemical Properties of Amphetamine Sulfate

This compound is a white or off-white crystalline powder.[1][2] It is odorless and has a slightly bitter taste.[1][2] A solution of this compound in water typically has a pH in the range of 5 to 6.[1][2] The compound is known to be hygroscopic and may be sensitive to light.[2][3]

PropertyValueSource
Chemical Formula(C₉H₁₃N)₂·H₂SO₄[1]
Molecular Weight368.49 g/mol [2]
AppearanceWhite or off-white crystalline powder[1][2]
pH of Aqueous Solution5-6[1][2]
Melting PointDecomposes above 300°C[4]

Aqueous Solubility of this compound

This compound is considered to be freely soluble in water.[4] Its solubility is influenced by both temperature and the pH of the aqueous medium.

Effect of Temperature

The aqueous solubility of this compound generally increases with a rise in temperature, a common characteristic for many sulfate salts.[5]

Effect of pH

As a salt of a weak base, the solubility of this compound is pH-dependent. In acidic environments, the amphetamine molecule is protonated, which enhances its solubility in water. Conversely, in alkaline conditions, the free base is formed, which is less soluble. A study has confirmed its high solubility across the physiological pH range of 1.2 to 6.8 at 37°C.[6]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the aqueous solubility of this compound.

TemperaturepHSolubilitySource
16.1°C (61°F)Not Specified50-100 mg/mL[1][2][3]
37°C1.2 - 6.8High solubility confirmed[6]
Not SpecifiedNot SpecifiedUp to 100 mM (~36.85 mg/mL) for d-amphetamine sulfate

Stability of this compound in Aqueous Solutions

This compound is generally stable under normal storage conditions.[4] However, it is susceptible to degradation under specific stress conditions, including exposure to light, high temperatures, and certain chemical environments.

Factors Affecting Stability

The diagram below illustrates the key factors that can influence the stability of this compound in aqueous solutions.

Amphetamine_Sulfate This compound in Aqueous Solution pH pH Amphetamine_Sulfate->pH Temperature Temperature Amphetamine_Sulfate->Temperature Light Light (UV/Visible) Amphetamine_Sulfate->Light Oxidizing_Agents Oxidizing Agents Amphetamine_Sulfate->Oxidizing_Agents Incompatibilities Incompatibilities Amphetamine_Sulfate->Incompatibilities Degradation Degradation pH->Degradation Hydrolysis Temperature->Degradation Thermal Degradation Light->Degradation Photodegradation Oxidizing_Agents->Degradation Oxidative Degradation Incompatibilities->Degradation

Factors influencing the stability of this compound.
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies typically involve exposing the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

This compound is susceptible to hydrolysis under both acidic and basic conditions. The extent of degradation is dependent on the pH, temperature, and duration of exposure.

Oxidative degradation can occur in the presence of oxidizing agents. A study investigating various oxidants found that amphetamine undergoes significant degradation when exposed to ozone (86% degradation after 72 hours) and sodium hypochlorite.[7][8]

This compound may be sensitive to light.[1][2][3] However, one study on the photostability of amphetamines in aqueous solutions exposed to artificial sunlight showed relatively low degradation of 1% to 4%.[9] It should be noted that the presence of other compounds can influence the rate of photodegradation.[9]

Elevated temperatures can lead to the degradation of this compound. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and assessing the stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature and pH.

Materials:

  • This compound powder

  • Purified water or buffer solution of desired pH

  • Conical flasks or vials with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • HPLC system with UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound powder to a series of conical flasks containing a known volume of the desired aqueous medium (e.g., purified water or a specific buffer).

  • Seal the flasks and place them in a constant temperature shaker bath.

  • Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with the dissolution medium to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility of this compound in the selected medium based on the concentration of the saturated solution.

Protocol for Forced Degradation Study and Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the intact drug from its degradation products.

Workflow for Stability Assessment:

cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Hydrolysis Hydrolysis (Acid, Base, Neutral) Analyze_Samples Analyze Stressed Samples Hydrolysis->Analyze_Samples Oxidation Oxidation (e.g., H2O2) Oxidation->Analyze_Samples Photolysis Photolysis (UV/Vis Light) Photolysis->Analyze_Samples Thermal Thermal (Heat) Thermal->Analyze_Samples HPLC_Method Develop Stability-Indicating HPLC Method HPLC_Method->Analyze_Samples Validate_Method Validate Method (Specificity, Linearity, etc.) Analyze_Samples->Validate_Method Identify_Degradants Identify Degradation Products Validate_Method->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation Assess_Stability Assess Intrinsic Stability Pathway_Elucidation->Assess_Stability

Workflow for a comprehensive stability assessment study.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Phosphate buffer or other suitable buffer for the mobile phase

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Oven

Procedure for Stress Testing:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be protected from light.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at a specified temperature (e.g., 70°C).

Development of a Stability-Indicating HPLC Method: A reverse-phase HPLC method is commonly used for the analysis of this compound. The following is a representative method that can be optimized.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 215 nm.[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to separate the drug from its degradation products), linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has provided a detailed overview of the aqueous solubility and stability of this compound. The compound is freely soluble in water, with its solubility being influenced by temperature and pH. While generally stable, this compound can degrade under conditions of hydrolysis, oxidation, photolysis, and thermal stress. The provided experimental protocols offer a framework for researchers and drug development professionals to conduct their own assessments of these critical physicochemical properties. A thorough understanding of these characteristics is paramount for the successful development of stable and effective pharmaceutical formulations containing this compound.

References

The Dawn of a Stimulant: A Technical History of Amphetamine Sulfate's Discovery and Early Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of the seminal period in the history of amphetamine sulfate (B86663), from its initial synthesis to its early therapeutic applications. It is intended for a scientific audience and focuses on the experimental details and quantitative data of the key studies that defined the early understanding of this impactful molecule. The information presented herein is curated from historical scientific literature, patents, and scholarly reviews to offer a detailed and factual account for professionals in drug development and related fields.

Discovery and Synthesis

The journey of amphetamine sulfate began in the late 19th century, with its pharmacological potential remaining unrecognized for over four decades. This section details the initial synthesis and the subsequent rediscovery that brought its physiological effects to light.

First Synthesis by Lazar Edeleanu (1887)

Amphetamine, chemically known as phenylisopropylamine, was first synthesized in 1887 by the Romanian chemist Lazar Edeleanu at the University of Berlin.[1] This synthesis was part of his doctoral research and was not initially aimed at exploring its physiological effects. Edeleanu's primary focus was on the derivatives of phenyl-methacrylic and phenyl-isobutyric acids.[1][2]

Experimental Protocol: Synthesis of Phenylisopropylamine (Edeleanu, 1887)

Logical Flow of Early Amphetamine Synthesis (Leuckart Reaction)

G Phenylacetone Phenylacetone (P2P) Intermediate N-formylamphetamine (Intermediate) Phenylacetone->Intermediate Heat Formamide Formamide or Ammonium Formate Formamide->Intermediate AmphetamineBase Amphetamine Free Base Intermediate->AmphetamineBase Hydrolysis Hydrolysis Acid Hydrolysis (e.g., HCl) Hydrolysis->AmphetamineBase AmphetamineSulfate This compound (Final Product) AmphetamineBase->AmphetamineSulfate Precipitation SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->AmphetamineSulfate

Caption: Leuckart reaction for amphetamine synthesis.

Rediscovery and Pharmacological Investigation by Gordon Alles (1929)

For over 40 years, amphetamine remained a chemical curiosity until its rediscovery in 1929 by American chemist Gordon Alles.[4][5] Alles was searching for a synthetic substitute for ephedrine, a popular bronchodilator and decongestant at the time.[5] He synthesized what he termed "beta-phenyl-isopropylamine" and, in a common practice of the era for preliminary safety and efficacy testing, proceeded with self-experimentation.[5][6]

Experimental Protocol: Gordon Alles's Self-Experimentation (1929)

On June 3, 1929, under medical supervision, Gordon Alles self-administered an injection of 50 mg of this compound.[5] His objective was to observe the physiological and psychological effects of the compound.

Table 1: Reported Effects from Gordon Alles's 1929 Self-Experimentation

Time Post-InjectionPhysiological EffectsPsychological Effects
7 minutesNasal passages dry and clear, significant increase in blood pressure."Feeling of well being".[5]
Subsequent HoursSleeplessness.Continued sense of well-being and exhilaration.

This initial self-experiment was crucial as it was the first documented evidence of amphetamine's potent central nervous system stimulant and sympathomimetic effects in a human subject. Alles subsequently patented the medicinal use of this compound in 1932 (U.S. Patent 1,879,003).[7][8]

Workflow of Amphetamine's Rediscovery and Initial Investigation

G cluster_Alles Gordon Alles's Research (1929) cluster_SKF Commercialization by Smith, Kline & French Synthesis Resynthesis of Phenylisopropylamine SelfExperiment Self-Experimentation (50mg injection) Synthesis->SelfExperiment Observation Observation of CNS Stimulant Effects SelfExperiment->Observation Patent U.S. Patent 1,879,003 (1932) Observation->Patent Licensing Acquisition of Patent Rights Patent->Licensing Development Development of Benzedrine Inhaler Licensing->Development Market Market Launch (1933) Development->Market

Caption: From rediscovery to commercialization.

Early Commercialization and Medical Applications

Following Alles's discovery of its potent effects, amphetamine was quickly commercialized and explored for various medical uses.

The Benzedrine® Inhaler

The first commercial amphetamine product was the Benzedrine Inhaler, introduced by Smith, Kline & French in 1933.[9] It was marketed as an over-the-counter remedy for nasal congestion.[10] The inhaler contained a cotton strip impregnated with 250 mg of the volatile amphetamine free base.[11] When inhaled, the vapor would cause vasoconstriction in the nasal passages, leading to decongestion.

Early Clinical Trials and Therapeutic Uses

The success of the Benzedrine inhaler paved the way for the development of this compound in tablet form, which allowed for systemic administration and the exploration of its effects on the central nervous system.

One of the first therapeutic uses for oral this compound was in the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness. In 1935, Prinzmetal and Bloomberg published a study on the use of Benzedrine for this condition.[12][13]

Experimental Protocol: Prinzmetal and Bloomberg's Narcolepsy Study (1935)

The study involved a small number of patients with narcolepsy. The primary objective was to assess the efficacy of oral Benzedrine in preventing narcoleptic attacks.

Table 2: Summary of Prinzmetal and Bloomberg's (1935) Narcolepsy Study

ParameterDetails
Number of Patients 6
Drug Administered Benzedrine (racemic this compound)
Dosage Not specified in detail in available abstracts, but administered orally.
Primary Outcome Prevention of narcoleptic seizures.
Results Oral medication was reported to be "uniformly successful" in preventing narcoleptic seizures. Inhalation of the drug showed "very slight results".[14]

In 1937, Dr. Charles Bradley conducted a pioneering study on the effects of Benzedrine on children with behavioral problems, which would now largely be classified as Attention-Deficit/Hyperactivity Disorder (ADHD).[15][16]

Experimental Protocol: Charles Bradley's 1937 Study

Bradley administered Benzedrine to a group of 30 children with diagnosed behavioral disorders at the Emma Pendleton Bradley Home.[15][17] The study was initially intended to treat headaches following pneumoencephalography, but unexpected behavioral changes were observed.[17]

Table 3: Key Findings from Charles Bradley's 1937 Study

ParameterDetails
Number of Subjects 30 children with behavioral disorders.[15]
Drug Administered Benzedrine (racemic this compound).
Dosage Not specified in available abstracts.
Observation Period 1 week.[17][18]
Key Observations - "Spectacular change in behavior" and "remarkably improved school performance" in 14 of the 30 children.[17] - A "definite 'drive' to accomplish as much as possible".[15] - Many children became "distinctly subdued in their emotional responses".[15]

This study was groundbreaking as it was the first to describe the "paradoxical" calming effect of a stimulant in this patient population.

In the late 1930s, amphetamine began to be explored as a treatment for mild depression.[4][19] Psychiatrist Abraham Myerson was a key proponent of its use, theorizing that it could counteract the anhedonia associated with depression.[4][19]

Experimental Protocol: Early Studies on Amphetamine for Depression (circa 1930s)

While a single definitive protocol is not available, early studies, often funded by Smith, Kline & French, investigated the mood-elevating effects of Benzedrine sulfate in patients with "neurotic" or mild depression.[4][19]

Table 4: General Parameters of Early Depression Studies with Amphetamine

ParameterDetails
Patient Population Individuals with mild or "neurotic" depression.[19]
Drug Administered Benzedrine Sulfate tablets.
Dosage Typically in the range of 5-20 mg per day.
Primary Outcome Improvement in mood and a reduction in apathy and fatigue.
Reported Effects Subjective improvements in mood, increased energy, and a sense of well-being.[20]

These early studies led to amphetamine becoming the first widely prescribed antidepressant.[19]

Military Use in World War II

The stimulant properties of amphetamine were not overlooked by the military. During World War II, both Allied and Axis forces extensively used amphetamines to combat fatigue and enhance alertness and performance in soldiers, particularly pilots and tank crews.[21][22]

Table 5: Amphetamine Distribution During World War II

Military ForceBrand Name(s)Estimated Distribution
German Military Pervitin (methamphetamine)Over 35 million tablets to the army and air force between April and July 1940 alone.[21]
British Military Benzedrine72 million tablets throughout the war.[21]
United States Military BenzedrineWidely distributed, though precise overall numbers are difficult to ascertain.

While numerous anecdotal reports and observational studies were conducted by military physicians, detailed, controlled experimental protocols from this era are scarce. The general consensus from these observations was that amphetamines were effective in temporarily overcoming fatigue and increasing confidence, though concerns about side effects and potential for misuse were also noted.[9][23]

Early Understanding of Pharmacological Action

Early researchers understood that amphetamine was a sympathomimetic amine, similar in action to adrenaline and ephedrine.[2] They observed its effects on the central nervous system, leading to increased wakefulness, and on the peripheral nervous system, causing increased heart rate and blood pressure. The precise neurochemical mechanisms, particularly its profound effects on dopamine (B1211576) and norepinephrine (B1679862) release and reuptake, would be elucidated in much greater detail in the decades that followed.

Signaling Pathway: Simplified Early Understanding of Amphetamine's Action

G cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Amphetamine This compound Wakefulness Increased Wakefulness and Alertness Amphetamine->Wakefulness Mood Mood Elevation Amphetamine->Mood Appetite Decreased Appetite Amphetamine->Appetite HR Increased Heart Rate Amphetamine->HR BP Increased Blood Pressure Amphetamine->BP Decongestion Nasal Decongestion Amphetamine->Decongestion

Caption: Early observed effects of amphetamine.

Conclusion

The period from 1887 to the end of World War II was a transformative time for this compound. From an obscure chemical compound, it emerged as a potent pharmacological agent with a wide range of perceived therapeutic applications. The pioneering work of Edeleanu, Alles, and early clinical researchers like Prinzmetal, Bradley, and Myerson laid the foundation for our understanding of this class of stimulants. While the initial research was often characterized by less rigorous methodologies than are standard today, it undeniably opened the door to new therapeutic possibilities for conditions like narcolepsy, ADHD, and depression, and set the stage for the complex relationship society would come to have with this powerful molecule. This whitepaper has aimed to provide a technical and data-centric overview of this critical early history for the benefit of today's researchers and drug development professionals.

References

An In-depth Technical Guide on the Molecular Structure and Properties of Amphetamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and analytical methodologies related to amphetamine sulfate (B86663). The information is intended to serve as a core resource for professionals in research, drug development, and forensic science.

Molecular Structure and Chemical Identity

Amphetamine sulfate is the sulfate salt of amphetamine, a potent central nervous system (CNS) stimulant. The chemical structure consists of two protonated amphetamine molecules ionically bonded to a single sulfate anion.[1] Amphetamine itself is a chiral compound, existing as two enantiomers: dextroamphetamine (d-amphetamine or (S)-amphetamine) and levoamphetamine (l-amphetamine or (R)-amphetamine).[2][3] Commercial this compound is typically a racemic mixture of these two enantiomers.[2]

The IUPAC name for the compound is bis(1-phenylpropan-2-amine);sulfuric acid.[4] The presence of the sulfate group enhances the compound's stability and water solubility compared to the free base.[2][5]

Crystal Structure: The crystal structure of (+)-amphetamine sulfate is monoclinic, with the space group P2₁.[1] The molecules are arranged in a layer structure, with hydrogen bonds between the ammonium (B1175870) groups of the amphetamine cations and the oxygen atoms of the sulfate anions forming planes.[1] This layered arrangement can lead to stacking faults within the crystals.[1] In this crystalline form, the amphetamine ion adopts a conformation where the phenyl and ammonium groups are in a trans position to each other.[6]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder.[4][5][7] It is odorless and has a slightly bitter taste, which may be followed by a sensation of numbness.[4][7] The compound is known to be hygroscopic and may be sensitive to light.[7][8]

Quantitative Physicochemical Data

The following tables summarize key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula (C₉H₁₃N)₂·H₂SO₄ or C₁₈H₂₈N₂O₄S[1][4]
Molecular Weight 368.5 g/mol [4][7]
Melting Point Decomposes above 300°C; some sources report 280-281°C or 536-538°F (~280-281°C)[4][7][9]
Water Solubility Freely soluble; 50 to 100 mg/mL at 16°C (61°F)[7][8]
Other Solubilities Slightly soluble in ethanol; Insoluble in ether and chloroform[8][9]
Density 1.15 g/cm³ at 25°C (77°F)[4][7]
pH 5-6 (in aqueous solution)[4][7]
Spectroscopic Data

While detailed spectra are beyond the scope of this guide, key characteristics are noted. Spectroscopic analysis is crucial for identification and quantification.

  • Infrared (IR) Spectroscopy: Key peaks would correspond to N-H stretching of the amine group, aromatic C-H and C=C stretching of the phenyl ring, aliphatic C-H stretching of the propyl chain, and strong S=O stretching from the sulfate anion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons of the phenyl group, as well as the aliphatic protons and carbons of the methyl and methine groups in the side chain.

  • Mass Spectrometry (MS): Under electron impact (EI) ionization, the amphetamine molecule (as the free base) would show a characteristic fragmentation pattern. Chemical ionization (CI) is also used, often with ammonia (B1221849) as the reagent gas, which typically shows a prominent [M+H]⁺ ion for the free base.[10]

Pharmacology and Mechanism of Action

This compound exerts its stimulant effects by modulating the activity of monoamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[11][12][13] Its therapeutic efficacy in conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy stems from its ability to increase the concentration of these neurotransmitters in the synaptic cleft.[2][12][14]

The core mechanisms include:

  • Monoamine Release: Amphetamine enters the presynaptic neuron via monoamine transporters (DAT for dopamine, NET for norepinephrine).[11][13] Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of DA and NE from storage vesicles into the cytoplasm.[11][12]

  • Transporter Reversal: Amphetamine induces a reversal of the direction of DAT and NET, causing these transporters to pump DA and NE out of the neuron and into the synaptic cleft, while simultaneously blocking their reuptake.[11][15]

  • TAAR1 Agonism: Amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor.[16][17] Activation of TAAR1 leads to phosphorylation of the dopamine transporter (DAT), contributing to the efflux of dopamine.[17]

  • MAO Inhibition: Amphetamine also weakly inhibits monoamine oxidase (MAO), an enzyme that degrades monoamines, further prolonging their presence in the synapse.[11][12]

The resulting increase in synaptic dopamine and norepinephrine enhances neuronal firing, leading to increased alertness, focus, and cognitive control.[11][14]

Signaling Pathway Diagram

Amphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine DAT DAT / NET Amphetamine_ext->DAT Enters via Transporter Amphetamine_int Intracellular Amphetamine VMAT2 VMAT2 Vesicle Synaptic Vesicle Dopamine_cyto Cytosolic Dopamine / Norepinephrine Vesicle->Dopamine_cyto Release (VMAT2 inhibited) Dopamine_vesicle Dopamine / Norepinephrine MAO MAO Dopamine_cyto->MAO Degradation Dopamine_synapse Dopamine / Norepinephrine Dopamine_cyto->Dopamine_synapse Efflux via Reversed DAT/NET TAAR1 TAAR1 TAAR1->DAT Phosphorylates (promotes efflux) Amphetamine_int->DAT Reverses Transporter Amphetamine_int->VMAT2 Inhibits Amphetamine_int->TAAR1 Activates Amphetamine_int->MAO Inhibits Dopamine_synapse->DAT Reuptake (Blocked) Receptor Postsynaptic D1/D2/Adrenergic Receptors Dopamine_synapse->Receptor Binds Effect Increased Neuronal Firing & Stimulant Effects Receptor->Effect

Caption: Amphetamine's mechanism of action in a monoaminergic neuron.

Pharmacokinetics

  • Absorption: Following oral administration of immediate-release tablets, peak plasma concentrations for both d- and l-amphetamine are reached in approximately 3 hours.[15][18] The pharmacokinetics are dose-proportional.[18][19]

  • Distribution: Amphetamine has a volume of distribution of about 4 L/kg and is less than 20% bound to plasma proteins.[15]

  • Metabolism: Amphetamine is metabolized in the liver, primarily by oxidation to 4-hydroxyamphetamine and alpha-hydroxyamphetamine.[15][18] The enzyme CYP2D6 is known to be involved in the formation of 4-hydroxyamphetamine, and genetic variations in this enzyme can lead to differences in metabolism.[15][18] Amphetamine also undergoes deamination to form phenylacetone, which is further metabolized to benzoic acid and hippuric acid.[15]

  • Elimination: The mean elimination half-life is approximately 10-11 hours for d-amphetamine and 11-14 hours for l-amphetamine in adults.[18][19] Elimination is highly dependent on urinary pH; urinary recovery can range from 1% to 75% as the unchanged drug.[19] In acidic urine, elimination is enhanced, while in alkaline urine, it is reduced.

Experimental Protocols

Protocol: Chromatographic Purity Analysis by HPLC

This protocol is adapted from the USP monograph for this compound and is designed to assess purity and quantify impurities.[20][21]

  • Preparation of Solutions:

    • Diluent: Dilute 3.12 mL of phosphoric acid with water to 1000 mL.[20][21]

    • Buffer Solution (pH 2.5): Dissolve 2.16 g of sodium 1-octanesulfonate in 1000 mL of water. Add 1.0 mL of triethylamine. Mix and adjust the pH to 2.5 using phosphoric acid.[20][21]

    • Mobile Phase: Prepare a filtered and degassed mixture of Buffer Solution, acetonitrile, and methanol (B129727) in a ratio of 144:37:19.[20][21]

    • Standard Solution (0.003 mg/mL): Prepare a stock solution of USP Dextrothis compound RS at ~0.3 mg/mL in Diluent. Dilute this stock solution with Diluent to a final concentration of approximately 0.003 mg/mL.[20][21]

    • Test Solution (0.3 mg/mL): Accurately weigh ~30 mg of the this compound sample into a 100-mL volumetric flask. Add 50 mL of Diluent, sonicate for 5 minutes, then dilute to volume with Diluent and mix.[20][21]

  • Chromatographic System:

    • Instrument: Liquid chromatograph.

    • Detector: UV, set to 215 nm.[20]

    • Column: 4.6-mm × 15-cm; 5-µm packing L1 (octadecyl silane (B1218182) chemically bonded to porous silica).[20]

    • Flow Rate: Approximately 1.0 mL/min.[20]

  • Procedure:

    • Inject equal volumes (e.g., 20 µL) of the Standard Solution and Test Solution into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • Calculate the percentage of each impurity in the portion of this compound taken by comparing the peak response of each impurity to the peak response of the main peak in the Standard Solution.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow prep_solutions 1. Prepare Solutions - Mobile Phase - Diluent - Standard (0.003 mg/mL) - Sample (0.3 mg/mL) setup_hplc 2. Set Up HPLC System - Column: C18 (L1) - Detector: UV @ 215 nm - Flow Rate: 1.0 mL/min prep_solutions->setup_hplc inject_samples 3. Inject Samples - Standard Solution - Sample Solution setup_hplc->inject_samples acquire_data 4. Acquire Chromatograms inject_samples->acquire_data process_data 5. Process Data - Integrate Peaks - Identify Impurities acquire_data->process_data calculate_results 6. Calculate Purity - Compare impurity peaks in sample to standard peak process_data->calculate_results report 7. Report Results calculate_results->report

Caption: Workflow for the HPLC-based purity analysis of this compound.

Synthesis Overview

The synthesis of amphetamine can be achieved through various routes. A common clandestine method is the Leuckart reaction, which involves the reductive amination of phenyl-2-propanone (P2P).[22] Another approach starts from D-phenylalanine to produce dextrothis compound, proceeding through several intermediates.[23] More modern industrial processes may utilize different precursors and coupling agents to improve yield and purity.[24][25] For instance, a non-distillative process has been described that converts a high-purity phosphoramidate (B1195095) compound into this compound.[25]

Disclaimer: The synthesis of amphetamine is subject to strict legal controls in most jurisdictions. The information provided is for academic and research purposes only and should not be used for illicit activities.

References

Amphetamine Sulfate: A Technical Guide to its Function as a Central Nervous System Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphetamine sulfate (B86663) is a potent central nervous system (CNS) stimulant with significant therapeutic applications in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3] Its pharmacological effects are primarily mediated through the modulation of catecholaminergic neurotransmission, specifically involving dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[1][3][4] This technical guide provides an in-depth analysis of the core mechanisms of action of amphetamine sulfate, its pharmacokinetic and pharmacodynamic profiles, and detailed methodologies for key preclinical and clinical assessments. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

This compound exerts its stimulant effects through a multi-faceted mechanism that ultimately increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][3][5] This leads to enhanced neuronal firing and increased communication between neurons.[1] The core mechanisms are as follows:

  • Reversal of Transporter Function: Amphetamine enters the presynaptic neuron through the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3] Once inside, it induces a reversal of these transporters, causing them to expel dopamine and norepinephrine from the neuron into the synaptic cleft, rather than reabsorbing them.[1]

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine and norepinephrine into synaptic vesicles for later release.[1][3] This disruption leads to an increase in the cytoplasmic concentration of these neurotransmitters, further driving their release into the synapse via the reversed transporters.[1]

  • Monoamine Oxidase (MAO) Inhibition: Amphetamine also acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down dopamine and norepinephrine.[1][6] By inhibiting MAO, amphetamine prolongs the presence of these neurotransmitters in the synaptic cleft, thereby amplifying their stimulatory effects.[1]

To a lesser extent, amphetamine also influences the serotonergic system by promoting the release and inhibiting the reuptake of serotonin.[1][3]

Signaling Pathway Diagram

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT_NET DAT / NET Amphetamine->DAT_NET Enters VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts MAO MAO Amphetamine->MAO Inhibits Cytoplasmic_DA_NE Cytoplasmic DA & NE DAT_NET->Cytoplasmic_DA_NE Reverses (Efflux) Vesicles Synaptic Vesicles (DA, NE) Vesicles->Cytoplasmic_DA_NE Leakage Cytoplasmic_DA_NE->MAO Metabolism DA_NE_Synapse Synaptic DA & NE Cytoplasmic_DA_NE->DA_NE_Synapse Release via reversed DAT/NET Synaptic_DA_NE Increased Extracellular DA & NE Receptors Dopamine (D1, D2) & Norepinephrine (α, β) Receptors Synaptic_DA_NE->Receptors Binds to Neuronal_Firing Increased Neuronal Firing Receptors->Neuronal_Firing Activates

Mechanism of this compound Action.

Pharmacokinetics and Pharmacodynamics

The clinical effects of this compound are directly related to its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

Amphetamine is readily absorbed orally, with peak plasma concentrations of d-amphetamine and l-amphetamine occurring approximately 3 hours after administration of immediate-release formulations.[7] Extended-release formulations are designed to prolong the release, with time to maximum plasma concentration (Tmax) reaching about 7 hours.[7] The elimination half-life of l-amphetamine in adults is around 13 hours.[7] Body weight is a primary determinant of the apparent differences in pharmacokinetics across different age groups.[7]

Parameter d-amphetamine l-amphetamine Reference
Tmax (Immediate-Release) ~3 hours~3 hours[7]
Tmax (Extended-Release) ~7 hours~7 hours[7]
Elimination Half-Life (Adults) -~13 hours[7]
Pharmacodynamics

The pharmacodynamic effects of amphetamine are dose-dependent. At therapeutic doses, it produces increased wakefulness, improved cognitive control, reduced fatigue, and appetite suppression.[8] The l-isomer is noted to have more potent cardiovascular activity, while the d-isomer is more potent in its CNS excitatory effects.[2]

Effect Description Primary Neurotransmitter(s) Reference
Increased Wakefulness Promotes arousal and reduces sleepiness.Dopamine, Norepinephrine[8]
Improved Cognitive Control Enhances attention and executive function.Dopamine, Norepinephrine[8]
Reduced Fatigue Decreases the sensation of tiredness.Dopamine, Norepinephrine[8]
Appetite Suppression Decreases the desire for food.Dopamine, Norepinephrine, Serotonin[1]
Cardiovascular Effects Elevation of systolic and diastolic blood pressure.Norepinephrine[2]

Key Experimental Protocols

The preclinical and clinical evaluation of this compound relies on a variety of standardized experimental protocols to assess its efficacy and mechanism of action.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters, particularly dopamine and its metabolites, in specific brain regions of freely moving animals following amphetamine administration.[9][10][11]

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rat.[10][12]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.[10]

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals before and after the administration of this compound.[10][11]

  • Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[10][11]

Microdialysis_Workflow Anesthetized_Animal Anesthetized Rodent Probe_Implantation Surgical Implantation of Microdialysis Probe (e.g., Striatum) Anesthetized_Animal->Probe_Implantation Recovery Recovery Period Probe_Implantation->Recovery Perfusion Perfusion with aCSF Recovery->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Amphetamine_Admin This compound Administration (i.p.) Baseline_Collection->Amphetamine_Admin Post_Admin_Collection Post-Administration Sample Collection Amphetamine_Admin->Post_Admin_Collection Analysis HPLC-ECD or LC-MS/MS Analysis of Dopamine and Metabolites Post_Admin_Collection->Analysis

Experimental Workflow for In Vivo Microdialysis.
Locomotor Activity Test

Objective: To assess the stimulant effects of this compound by measuring changes in the spontaneous motor activity of rodents.[13][14][15]

Methodology:

  • Apparatus: Animals are placed in an open-field arena, which is a square or circular enclosure equipped with a grid of infrared beams.[14]

  • Habituation: Animals are typically habituated to the test environment for a set period before drug administration to establish a baseline activity level.[14]

  • Drug Administration: this compound or a vehicle control is administered, usually via intraperitoneal (i.p.) injection.[13][16]

  • Data Recording: Locomotor activity is recorded for a specified duration following the injection. The system tracks the number of beam breaks to quantify horizontal movement (ambulation), vertical movement (rearing), and stereotyped behaviors.[13][14]

  • Data Analysis: The data is analyzed to compare the locomotor activity of the amphetamine-treated group to the control group.[13][16]

Locomotor_Activity_Workflow Animal_Habituation Rodent Habituation to Open-Field Arena Baseline_Recording Baseline Activity Recording Animal_Habituation->Baseline_Recording Drug_Administration This compound or Vehicle Injection (i.p.) Baseline_Recording->Drug_Administration Activity_Recording Post-Injection Locomotor Activity Recording Drug_Administration->Activity_Recording Data_Analysis Quantification of: - Ambulation - Rearing - Stereotypy Activity_Recording->Data_Analysis Comparison Comparison between Treatment and Control Groups Data_Analysis->Comparison

Experimental Workflow for Locomotor Activity Test.

Quantitative Data Summary

Preclinical Dosages in Rodent Models
Experiment Species Dose Range (mg/kg) Route of Administration Observed Effect Reference
Locomotor ActivityRat0.1 - 1.7i.p.Increased locomotor activity[17]
Locomotor ActivityRat0.5 - 1.0i.p.Enhanced locomotor activity[13]
In Vivo MicrodialysisRat2.5 - 3.0i.p.Increased dopamine release[9]
In Vivo MicrodialysisRat3.0i.p.Maximum brain concentration of 0.086 +/- 0.017 µg/mL[10]
Locomotor ActivityMouse2.5 - 20i.p.Dose-dependent increase in locomotor activity[16]
Clinical Efficacy in ADHD (Children aged 6-12)
Study Design N Dosage Primary Outcome Measure Key Finding Reference
Multicenter, Dose-Optimized, Double-Blind, Randomized, Placebo-Controlled Crossover107Optimized doseSKAMP Rating Scale, PERMPSignificant improvement in ADHD symptoms from 45 min to 10 hours post-dose vs. placebo.[18][19]
Open-Label Dose-Optimization97 (38 female, 59 male)Mean daily dose: 17.2 mgADHD-RS-IV86.8% of females and 88.1% of males were responders.[20]

Conclusion

This compound is a cornerstone in the pharmacological treatment of ADHD and narcolepsy, with a well-defined mechanism of action centered on the potentiation of dopaminergic and noradrenergic neurotransmission. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its evaluation is crucial for the continued development of novel therapeutics and for optimizing its clinical application. This guide provides a comprehensive overview of these core aspects to support ongoing research and development in the field of CNS stimulants.

References

A Technical Guide to Racemic Amphetamine Sulfate Versus its Enantiopure Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amphetamine, a potent central nervous system stimulant, exists as a chiral molecule with two enantiomers: dextroamphetamine ((S)-(+)-amphetamine) and levoamphetamine ((R)-(-)-amphetamine). Commercially, it is available as a racemic mixture (equal parts of both enantiomers), as enantiopure dextroamphetamine, or in fixed-ratio mixed salt preparations.[1][2] This technical guide provides an in-depth comparison of racemic amphetamine sulfate (B86663) and its enantiopure forms, focusing on their distinct pharmacological profiles, pharmacokinetics, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals.

Comparative Pharmacology and Potency

The two enantiomers of amphetamine exhibit notable differences in their pharmacological activity, primarily due to stereoselective interactions with monoamine transporters. Dextroamphetamine is a more potent central nervous system stimulant, while levoamphetamine has more pronounced peripheral effects.[2]

Receptor and Transporter Binding Affinities

The primary mechanism of action of amphetamine involves the inhibition of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT), as well as the vesicular monoamine transporter 2 (VMAT2).[2][3] Dextroamphetamine generally displays a higher affinity for these transporters compared to levoamphetamine.

Targetd-Amphetamine (Ki, nM)l-Amphetamine (Ki, nM)Reference
Dopamine Transporter (DAT)~600Data not specified[4]
Norepinephrine Transporter (NET)~70 - 100Data not specified[4]
Serotonin Transporter (SERT)~20,000 - 40,000Data not specified[4]
Vesicular Monoamine Transporter 2 (VMAT2)~2,000Data not specified[5]

Note: Comprehensive Ki values for l-amphetamine are not as readily available in the reviewed literature.

Neurotransmitter Release

Both enantiomers promote the release of dopamine and norepinephrine, but with differing potencies. Dextroamphetamine is a more potent dopamine-releasing agent, which is thought to underlie its stronger central stimulant effects.[1] Levoamphetamine, on the other hand, has a relatively greater effect on norepinephrine release.

Neurotransmitter Released-Amphetamine (IC50, nM)l-Amphetamine (IC50, nM)Reference
Dopamine (DA)Data not specifiedData not specified[1]
Norepinephrine (NE)Data not specifiedData not specified[1]

Note: Specific IC50 values for neurotransmitter release are not consistently reported in comparative studies.

Pharmacokinetics

The pharmacokinetic profiles of dextroamphetamine and levoamphetamine also exhibit stereoselectivity.

Parameterd-Amphetaminel-AmphetamineReference
Half-life (t1/2) 10.2 - 10.7 hours13.3 - 15.0 hours[6]
Time to Peak Plasma Concentration (Tmax) ~3 hours (immediate release)~3 hours (immediate release)[2]
Area Under the Curve (AUC) 30% smaller than l-amphetamine when administered as racemate30% larger than d-amphetamine when administered as racemate[6]

Signaling Pathways

Amphetamine's effects are mediated through complex signaling pathways, primarily involving the Trace Amine-Associated Receptor 1 (TAAR1) and its interaction with monoamine transporters.

Amphetamine-TAAR1 Signaling Cascade

Amphetamine acts as an agonist at the intracellular TAAR1. This engagement triggers two distinct G-protein-mediated signaling pathways: one via Gαs and another via Gα13.[7][8]

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron Amphetamine_in Amphetamine DAT DAT Amphetamine_in->DAT Uptake TAAR1 TAAR1 Amphetamine_in->TAAR1 Agonist Gs Gαs TAAR1->Gs Activates G13 Gα13 TAAR1->G13 Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates DA_efflux Dopamine Efflux PKA->DA_efflux Promotes DAT_internalization DAT Internalization RhoA->DAT_internalization Promotes

Caption: Amphetamine-TAAR1 signaling pathway in a presynaptic neuron.

Amphetamine's Interaction with VMAT2

Amphetamine disrupts the vesicular storage of dopamine by inhibiting VMAT2 and collapsing the proton gradient necessary for monoamine uptake into synaptic vesicles. This leads to an increase in cytosolic dopamine, which is then available for reverse transport into the synapse via DAT.[5][9]

VMAT2_Mechanism cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol VMAT2 VMAT2 DA_vesicular Dopamine VMAT2->DA_vesicular Sequesters VMAT2->H_ion_out Antiports H+ out H_pump V-ATPase (Proton Pump) H_pump->H_ion_in Pumps H+ in DA_cyto Dopamine DA_vesicular->DA_cyto Efflux Amphetamine_cyto Amphetamine Amphetamine_cyto->VMAT2 Inhibits cluster_vesicle cluster_vesicle Amphetamine_cyto->cluster_vesicle Disrupts pH gradient DA_cyto->VMAT2 Uptake

Caption: Mechanism of amphetamine-induced dopamine efflux from synaptic vesicles.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rodent. The animal is allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

  • Drug Administration: Amphetamine (racemic or enantiopure) is administered systemically (e.g., intraperitoneal injection) or locally via the probe.

  • Post-Drug Sample Collection: Dialysate collection continues to monitor changes in neurotransmitter levels over time.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (MS).

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Samples perfusion->baseline drug_admin Administer Amphetamine baseline->drug_admin post_drug Collect Post-Drug Samples drug_admin->post_drug analysis Analyze Samples (HPLC-ED/MS) post_drug->analysis

Caption: Experimental workflow for in vivo microdialysis.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.

Methodology:

  • Tissue Preparation: A brain region rich in dopamine transporters, such as the striatum, is dissected and homogenized. A crude membrane preparation is obtained by centrifugation.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (d-amphetamine, l-amphetamine, or racemic amphetamine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Chiral Separation of Amphetamine Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating and quantifying the enantiomers of amphetamine.

Methodology:

  • Sample Preparation: The amphetamine sample is dissolved in a suitable solvent. For biological matrices, an extraction step (e.g., liquid-liquid or solid-phase extraction) is required.

  • Chromatographic System: An HPLC system equipped with a chiral column (e.g., a cyclodextrin- or protein-based CSP) is used.

  • Mobile Phase: A suitable mobile phase, often a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected to achieve optimal separation.

  • Injection and Elution: The prepared sample is injected onto the column, and the enantiomers are separated as they travel through the column at different rates due to their differential interactions with the chiral stationary phase.

  • Detection: The eluted enantiomers are detected using a UV detector or a mass spectrometer.

  • Quantification: The peak areas of the two enantiomers are used to determine their relative proportions.

Chiral_Separation_Workflow sample_prep Sample Preparation (Dissolution/Extraction) injection Inject Sample onto Chiral HPLC Column sample_prep->injection separation Chromatographic Separation of Enantiomers injection->separation detection Detection (UV/MS) separation->detection quantification Quantification of Enantiomeric Ratio detection->quantification

Caption: Workflow for chiral separation of amphetamine enantiomers by HPLC.

Conclusion

The pharmacological and pharmacokinetic properties of amphetamine are stereospecific. Dextroamphetamine is the more potent CNS stimulant, primarily due to its greater effect on dopamine systems, while levoamphetamine has a stronger influence on peripheral norepinephrine systems and a longer half-life. Racemic amphetamine sulfate provides a combination of these effects. A thorough understanding of these differences is crucial for researchers and drug development professionals in the design of novel therapeutics and the interpretation of preclinical and clinical data. The experimental protocols outlined in this guide provide a foundation for the characterization of these and other chiral compounds.

References

Methodological & Application

Application Notes and Protocols for Amphetamine Sulfate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the administration of amphetamine sulfate (B86663) to rodent models for various research applications. The following sections detail dosing guidelines, specific experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Dosing Guidelines

The optimal dose of amphetamine sulfate can vary based on the rodent species, strain, sex, age, and the specific behavioral paradigm. The following tables summarize typical dosage ranges for common experiments. It is recommended to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

Table 1: this compound Dosages for Locomotor Activity Studies

Rodent ModelRoute of AdministrationAcute Dose Range (mg/kg)Chronic Dose Range (mg/kg)Notes
RatIntraperitoneal (i.p.)0.5 - 5.0[1][2][3][4]1.0 - 10.0 (escalating doses)[5]Lower doses typically induce hyperlocomotion, while higher doses can lead to stereotyped behaviors.[1]
MouseIntraperitoneal (i.p.)1.0 - 10.0[1]1.0 - 5.0 (repeated daily)[1]Mice may require slightly higher doses than rats to elicit similar behavioral effects.[1]
RatSubcutaneous (s.c.)0.5 - 5.0[1]1.0 - 6.0 (escalating doses, twice daily)[5]Provides a slower absorption rate compared to i.p. injection.[1]
RatOral (p.o.)0.5 - 2.0Not widely reportedProduces significant increases in locomotor activity.[4]

Table 2: this compound Dosages for Conditioned Place Preference (CPP) Studies

Rodent ModelRoute of AdministrationConditioning Dose Range (mg/kg)Number of Conditioning SessionsNotes
RatIntraperitoneal (i.p.)0.5 - 5.02 - 4Fewer conditioning sessions are needed for drugs with potent rewarding properties like amphetamine.[6]
MouseIntraperitoneal (i.p.)0.1 - 3.0[7]2 - 4Adolescent mice may show a stronger preference at lower doses.[7]

Table 3: this compound Dosages for Self-Administration Studies

Rodent ModelRoute of AdministrationUnit Dose Range (mg/kg/infusion)Reinforcement ScheduleNotes
RatIntravenous (i.v.)0.01 - 0.1[8][9]Fixed Ratio (FR1, FR5)[8][10]Autoshaping procedures can be used to facilitate the acquisition of self-administration.[8]
MouseIntravenous (i.v.)0.05 - 0.2Fixed Ratio (FR1)Dose can be adjusted based on the research question, with lower doses often used to study motivation.

Experimental Protocols

Preparation of this compound Solution

Materials:

  • d-Amphetamine sulfate powder

  • Sterile 0.9% saline solution (vehicle)[1]

  • Sterile vials

  • Milligram scale

  • Vortex mixer or sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of d-amphetamine sulfate powder using a calibrated milligram scale.

  • Dissolving: Add the powder to a sterile vial containing the appropriate volume of sterile 0.9% saline to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the powder is completely dissolved and the solution is clear.[1]

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility, especially for intravenous or intraperitoneal injections.

  • Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment or at least weekly.

Locomotor Activity Test

Objective: To assess the stimulant effects of amphetamine on spontaneous motor activity.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system

  • Prepared this compound solution

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[1]

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Habituation: Place the rodent in the center of the open field arena and allow it to explore freely for 30-60 minutes to habituate to the novel environment. This minimizes the influence of novelty-induced hyperactivity on the drug's effects.

  • Administration: After habituation, remove the animal from the arena and administer the predetermined dose of this compound or vehicle via the chosen route (e.g., i.p.).

  • Testing: Immediately return the animal to the open field arena and record its locomotor activity for a specified duration (typically 60-120 minutes).

  • Data Analysis: The tracking system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena. Compare the activity levels between the amphetamine-treated and vehicle-treated groups.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of amphetamine.

Materials:

  • CPP apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)[6]

  • Prepared this compound solution

  • Sterile syringes and needles

  • 70% ethanol for cleaning

Procedure:

  • Pre-Conditioning (Baseline Preference Test):

    • Place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for 15-30 minutes.

    • Record the time spent in each compartment to determine any initial preference. A biased design may be necessary if a significant preference for one compartment is observed.

  • Conditioning Phase (typically 4-8 days):

    • On "drug" days, administer this compound and confine the animal to one of the main compartments (the "drug-paired" compartment) for 30-60 minutes.[6]

    • On "vehicle" days, administer the vehicle (saline) and confine the animal to the other main compartment (the "vehicle-paired" compartment) for the same duration.[6]

    • Alternate between drug and vehicle conditioning days. The order of administration and the drug-paired compartment should be counterbalanced across animals.

  • Post-Conditioning (Preference Test):

    • On the test day, place the animal in the central compartment (drug-free state) and allow it to freely access all compartments for 15-30 minutes.

    • Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties of the drug.[6]

Intravenous Self-Administration

Objective: To model the reinforcing effects of amphetamine and study drug-taking behavior.

Materials:

  • Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump[8]

  • Intravenous catheter surgically implanted in the jugular vein

  • Prepared this compound solution for infusion

  • Swivel and tether system to allow free movement

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rodent under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Acquisition/Training Phase:

    • Place the animal in the operant chamber.

    • Presses on the "active" lever result in the delivery of an intravenous infusion of this compound, often paired with a cue light or tone.[10]

    • Presses on the "inactive" lever have no consequences.

    • Training sessions are typically conducted daily for 1-2 hours.

    • An autoshaping procedure, where infusions are delivered non-contingently initially, can be used to facilitate learning.[8]

  • Maintenance Phase: Once a stable pattern of responding is established, the reinforcement schedule can be altered (e.g., from a fixed ratio of 1 to a higher ratio like FR5) to assess motivation.[8][10]

  • Extinction and Reinstatement:

    • Extinction: Replace the drug solution with saline. Active lever presses no longer result in drug infusion, leading to a decrease in responding.

    • Reinstatement: After extinction, relapse to drug-seeking behavior can be triggered by a priming injection of the drug, a drug-associated cue, or a stressor.

  • Data Analysis: The primary measure is the number of active versus inactive lever presses, indicating the reinforcing efficacy of the drug. The rate of responding and patterns of intake are also analyzed.

Mandatory Visualizations

Signaling Pathways

Amphetamine exerts its effects primarily through the modulation of dopaminergic and noradrenergic signaling pathways.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine (B1211576) Transporter (DAT) AMPH->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Inhibits TAAR1 TAAR1 AMPH->TAAR1 Activates DA_synapse Extracellular Dopamine DAT->DA_synapse Increased DA in synapse DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto DA release into cytoplasm DA_cyto->DAT Reverse transport (efflux) TAAR1->DAT Phosphorylates & Reverses DAT D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R downstream Downstream Signaling D1R->downstream D2R->downstream

Caption: Amphetamine's mechanism of action on the dopaminergic synapse.

Amphetamine increases extracellular dopamine by entering the presynaptic neuron via the dopamine transporter (DAT) and inhibiting the vesicular monoamine transporter 2 (VMAT2), which leads to an increase in cytoplasmic dopamine.[11] Amphetamine also activates the trace amine-associated receptor 1 (TAAR1), which promotes the reverse transport of dopamine through DAT into the synaptic cleft.[11][12] This surge in synaptic dopamine activates postsynaptic D1 and D2 receptors, leading to downstream signaling cascades. A similar mechanism applies to norepinephrine (B1679862) and its transporter (NET).[13][14]

Experimental Workflow

Locomotor_Activity_Workflow start Start habituation Habituation (30-60 min in open field) start->habituation grouping Divide into Groups (Vehicle vs. Amphetamine) habituation->grouping injection_v Vehicle Injection (e.g., Saline i.p.) grouping->injection_v Control injection_a Amphetamine Injection (e.g., 1-5 mg/kg i.p.) grouping->injection_a Experimental testing Place in Open Field & Record Activity (60-120 min) injection_v->testing injection_a->testing analysis Data Analysis (Compare locomotor parameters) testing->analysis end End analysis->end

Caption: Workflow for a typical locomotor activity experiment.

Logical Relationships of Protocols

Protocol_Relationships cluster_prep Preparation cluster_admin Administration Routes cluster_app Research Applications prep_solution Amphetamine Solution Preparation ip Intraperitoneal (i.p.) prep_solution->ip Used for sc Subcutaneous (s.c.) prep_solution->sc Used for iv Intravenous (i.v.) prep_solution->iv Used for po Oral (p.o.) prep_solution->po Used for locomotor Locomotor Activity ip->locomotor cpp Conditioned Place Preference ip->cpp sc->locomotor sa Self-Administration iv->sa po->locomotor

Caption: Relationship between preparation, administration, and applications.

References

Application Notes and Protocols: Amphetamine Sulfate-Induced Hyperlocomotion in Rats for Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amphetamine-induced hyperlocomotion model in rats is a widely utilized preclinical tool for studying the positive symptoms of schizophrenia.[1][2][3] This model is based on the dopamine (B1211576) hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic systems, particularly in the mesolimbic pathway, contributes to psychotic symptoms.[2][4][5] Amphetamine sulfate (B86663), an indirect dopamine agonist, increases synaptic dopamine levels, leading to a state of hyperlocomotion in rodents that is considered analogous to the psychomotor agitation observed in schizophrenia.[6] This model is valuable for screening novel antipsychotic drugs and investigating the neurobiological underpinnings of psychosis.[2]

Data Presentation: Quantitative Effects of Amphetamine Sulfate on Locomotor Activity

The following tables summarize quantitative data from various studies on the effects of this compound on locomotor activity in rats. These tables provide a comparative overview of different dosages and their corresponding outcomes.

Table 1: Acute this compound Administration and Hyperlocomotion in Rats

Dosage (mg/kg)Route of AdministrationRat StrainKey Findings on Locomotor Activity
0.5 - 1.0Intraperitoneal (i.p.)Sprague-DawleyInduces hyperlocomotion.[2]
1.0Intraperitoneal (i.p.)Not SpecifiedEnhanced locomotor activity.[7]
1.5Subcutaneous (s.c.)Not SpecifiedInduces hyperlocomotion.[8]
1.5Intraperitoneal (i.p.)Sprague-DawleyInduces hyperlocomotion.[9]
2.0Intraperitoneal (i.p.)Not SpecifiedElicited a robust psychomotor response.[10]
2.0 - 5.0Not SpecifiedNot SpecifiedInduces stereotypy and deficits in latent inhibition and pre-pulse inhibition (PPI).[2]

Table 2: Chronic/Repeated this compound Administration and Sensitization

Dosage RegimenRoute of AdministrationRat StrainKey Findings on Locomotor Sensitization
1.5 mg/kg daily for 5 daysIntraperitoneal (i.p.)Sprague-DawleyAnimals showed increased drinking in a schedule-induced polydipsia protocol after a 4-week withdrawal, suggesting lasting effects of amphetamine sensitization.[9]
Escalating dose (1-8 mg/kg) over 6 days (3 injections/day)Not SpecifiedWistarDisrupted latent inhibition (LI) and prepulse inhibition (PPI) after both short (4 days) and long-term (66 days) withdrawal. A challenge injection confirmed sensitization at 40 and 70 days post-treatment.[11]
0.5 mg/kg on postnatal days 31 and 33Not SpecifiedLong-EvansAdolescent rats showed a significant increase in distance traveled from the first to the second pre-treatment, indicating rapid sensitization.[12]

Experimental Protocols

Protocol 1: Acute Amphetamine-Induced Hyperlocomotion

Objective: To induce a transient hyperlocomotor state in rats to model acute psychosis.

Materials:

  • This compound (d-amphetamine sulfate is commonly used)[7]

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (adults)

  • Open field activity chambers equipped with infrared beams[1]

  • Syringes and needles for injection

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate the animals to the open field chambers for 30-60 minutes for 1-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.[1]

  • Baseline Activity Recording: On the test day, place each rat in an open field chamber and record its locomotor activity for a 30-minute baseline period.[1]

  • Drug Administration:

    • Prepare a fresh solution of this compound in sterile saline. A common dose to induce hyperlocomotion is 0.5-1.5 mg/kg.[2][8]

    • Administer the this compound solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 1 ml/kg.[7]

    • A control group should receive an equivalent volume of sterile saline.

  • Post-Injection Activity Recording: Immediately after the injection, return the rat to the open field chamber and record locomotor activity for 60-90 minutes.[1]

  • Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and rearing frequency.[1] Compare the post-injection activity of the amphetamine-treated group to the saline-treated control group.

Protocol 2: Amphetamine Sensitization Model

Objective: To induce a long-lasting state of behavioral sensitization to amphetamine, modeling the enduring nature of psychosis.

Materials:

  • Same as Protocol 1.

Procedure:

  • Induction of Sensitization:

    • Administer this compound (e.g., 1.5 mg/kg, i.p.) to the rats once daily for 5-7 consecutive days.[9]

    • Alternatively, an escalating dose regimen can be used (e.g., 1-8 mg/kg over 6 days).[11]

    • A control group receives daily saline injections.

  • Withdrawal Period: After the last injection, leave the rats undisturbed in their home cages for a withdrawal period of at least 7 days. Longer withdrawal periods (e.g., 4 weeks) can also be used.[9]

  • Challenge Day:

    • Following the withdrawal period, acclimate the rats to the testing environment.

    • Record baseline locomotor activity for 30 minutes in the open field chambers.

    • Administer a challenge dose of this compound (typically the same or a lower dose than used for sensitization, e.g., 1.0 mg/kg, i.p.).

    • Record post-injection locomotor activity for 60-90 minutes.

  • Data Analysis: Compare the locomotor response to the amphetamine challenge in the amphetamine-pretreated group to the saline-pretreated group. A significantly greater locomotor response in the amphetamine-pretreated group indicates behavioral sensitization.

Mandatory Visualizations

Signaling Pathway of Amphetamine Action

Amphetamine_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Amphetamine This compound DAT Dopamine Transporter (DAT) Amphetamine->DAT Blocks Reuptake & Promotes Efflux VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits SynapticDopamine Synaptic Dopamine D2R Dopamine D2 Receptor (Postsynaptic) SynapticDopamine->D2R Activates SignalingCascade Downstream Signaling (e.g., ↓cAMP, Akt/GSK-3β) D2R->SignalingCascade Initiates Hyperlocomotion Hyperlocomotion SignalingCascade->Hyperlocomotion Leads to PresynapticNeuron Presynaptic Dopaminergic Neuron PostsynapticNeuron Postsynaptic Neuron

Caption: Amphetamine's mechanism of inducing hyperlocomotion.

Experimental Workflow for Amphetamine-Induced Hyperlocomotion

Experimental_Workflow Start Start: Animal Acclimation Habituation Habituation to Open Field (1-3 days) Start->Habituation Baseline Record Baseline Locomotor Activity (30 min) Habituation->Baseline Injection Administer this compound or Saline (i.p. or s.c.) Baseline->Injection PostInjection Record Post-Injection Locomotor Activity (60-90 min) Injection->PostInjection DataAnalysis Data Analysis: Compare Treatment Groups PostInjection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for acute amphetamine-induced hyperlocomotion.

Discussion

The amphetamine-induced hyperlocomotion model offers a robust and reproducible method for studying the neurobiology of psychosis and for the initial screening of potential antipsychotic compounds.[1][2] The model's strength lies in its direct relevance to the dopamine hypothesis of schizophrenia.[5] However, it is important to acknowledge its limitations. This model primarily recapitulates the positive symptoms of schizophrenia and does not address the negative or cognitive symptoms of the disorder.[2][3] Chronic administration of amphetamine can induce some cognitive deficits, providing a more complex model.[3] Researchers should consider these factors when interpreting results and designing experiments. The choice of amphetamine dose is critical, as lower doses tend to produce hyperlocomotion, while higher doses can lead to stereotyped behaviors, which may interfere with locomotor activity measurements.[2] The inclusion of appropriate control groups and careful habituation procedures are essential for obtaining reliable and valid data.

References

"preparation of amphetamine sulfate solutions for intraperitoneal injection"

Author: BenchChem Technical Support Team. Date: December 2025

Detailed protocols for the preparation of controlled substances like amphetamine sulfate (B86663) for administration are subject to strict institutional, local, and federal regulations. This guide provides a general framework and critical safety considerations for researchers in appropriately licensed facilities. All procedures involving controlled substances must be approved by the relevant institutional oversight committees (e.g., Institutional Animal Care and Use Committee, IACUC) and conducted in strict accordance with an approved protocol and all applicable laws (e.g., DEA regulations in the United States).

Principles of Solution Preparation for Injection

The primary goal is to prepare a sterile, pyrogen-free, isotonic solution with a physiologically compatible pH. The final concentration must be accurate and homogenous to ensure consistent and reproducible dosing.

  • Vehicle Selection: The choice of solvent (vehicle) is critical. For intraperitoneal injections, sterile isotonic saline (0.9% NaCl) is the most common and appropriate vehicle. It minimizes irritation and osmotic stress at the injection site.

  • Solubility: Amphetamine sulfate is freely soluble in water and saline. Calculations should be based on the molecular weight of the salt form, not the freebase.

  • Sterility: The final solution must be sterile to prevent infection. This is typically achieved by filtration through a 0.22 µm sterile syringe filter. All materials, including the vehicle, vials, and equipment, must be sterile.

  • pH and Tonicity: The pH of the final solution should be close to physiological pH (~7.4) to avoid tissue irritation. Isotonic saline is buffered and has an appropriate tonicity.

Safety and Handling Protocols

This compound is a potent psychoactive substance and a Schedule II controlled substance. Strict safety and handling procedures are mandatory.

  • Engineering Controls: All handling of the powdered form should occur within a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, disposable nitrile gloves, and safety glasses. For handling powders, a respirator may be required based on institutional risk assessment.

  • Documentation: Meticulous records must be kept for the acquisition, use, and disposal of the substance, in compliance with DEA and institutional requirements. This includes weighing, preparation, dosing, and disposal logs.

  • Waste Disposal: All contaminated materials (e.g., vials, syringes, filters, bedding from dosed animals) must be disposed of as hazardous or biohazardous waste according to institutional guidelines.

General Experimental Protocol

This protocol outlines the general steps. Specific quantities and concentrations must be derived from an IACUC-approved animal protocol.

  • Regulatory Approval: Ensure all necessary DEA licenses and IACUC protocol approvals are current and in place.

  • Calculation:

    • Determine the required final concentration of the solution (e.g., in mg/mL).

    • Calculate the total volume needed based on the number of animals and the dose volume (e.g., 10 mL/kg).

    • Calculate the total mass of this compound required. Note: Always account for the salt form in molecular weight calculations.

  • Weighing:

    • Inside a chemical fume hood or ventilated enclosure, place a sterile, tared weigh boat on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder.

    • Document the exact weight in the controlled substance log.

  • Dissolution:

    • Transfer the weighed powder to a sterile container (e.g., a sterile conical tube or beaker).

    • Add a portion of the sterile vehicle (e.g., 0.9% sterile saline) and gently agitate or vortex until the powder is completely dissolved.

    • Add the remaining vehicle to reach the final desired volume.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a final sterile container, such as a sealed, sterile serum vial. This step removes any potential microbial contamination.

  • Labeling and Storage:

    • Clearly label the final vial with the substance name, concentration, date of preparation, and protocol number.

    • Store the solution as required. For short-term use, refrigeration at 2-8°C is common, but stability should be verified. Protect from light.

Data Presentation

Table 1: Properties of Common Vehicles for Injection

VehicleCompositionpHTonicity (mOsm/L)Key Considerations
Sterile Saline 0.9% NaCl in H₂O~5.5~308Isotonic; standard choice for IP injections.
Water for Injection, USP Sterile H₂O5.0-7.00Hypotonic; can cause cell lysis and pain on injection.
Phosphate-Buffered Saline (PBS) NaCl, KCl, Na₂HPO₄, KH₂PO₄~7.4~290Isotonic and pH-buffered; ideal for sensitive tissues.

Visualizations

G start_end start_end process process decision decision doc doc A Start: Protocol Approved B Calculate Required Mass and Volume A->B C Don PPE B->C D Weigh Compound in Ventilated Enclosure C->D E Log Weighed Amount D->E F Dissolve in Sterile Vehicle D->F G Sterile Filter (0.22 µm) into Final Vial F->G H Label Vial and Log Preparation G->H I Store Appropriately H->I J End: Solution Ready for Use I->J G center_node center_node regulatory regulatory safety safety documentation documentation A Preclinical Research (Controlled Substance) B IACUC Protocol Approval A->B C DEA Licensing & Oversight A->C D Chemical Hygiene Plan A->D E PPE & Engineering Controls A->E F Acquisition & Disposal Records A->F G Dosing & Preparation Logs A->G

Application Notes and Protocols for Assessing Amphetamine Sulfate Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphetamine sulfate (B86663) is a potent central nervous system stimulant with well-documented effects on locomotor activity, stereotyped behaviors, and reward pathways. Understanding these effects is crucial for preclinical research in areas such as ADHD, narcolepsy, and substance abuse disorders. This document provides detailed protocols for key behavioral assays in mice to assess the multifaceted effects of amphetamine sulfate.

Key Behavioral Assays

Several behavioral paradigms are routinely employed to characterize the psychostimulant properties of this compound in mice. These include:

  • Locomotor Activity: Measures the stimulant effects of the drug on spontaneous movement.

  • Stereotypy: Quantifies repetitive, invariant behaviors that emerge at higher doses of psychostimulants.

  • Conditioned Place Preference (CPP): Assesses the rewarding or aversive properties of the drug by pairing its effects with a specific environment.

  • Novel Object Recognition (NOR): Evaluates the impact of the drug on cognitive functions, specifically recognition memory.

Locomotor Activity Assay

Application

The locomotor activity assay is a fundamental method to assess the stimulant effects of this compound. It is widely used to screen for psychostimulant properties of novel compounds and to study the neural mechanisms underlying motor stimulation. Amphetamine typically induces a dose-dependent increase in locomotor activity.[1][2]

Experimental Protocol

Materials:

  • Open field arenas (e.g., 40 x 40 cm acrylic boxes) equipped with infrared beams or video tracking software (e.g., AnyMaze, Accuscan Instruments).[3][4]

  • This compound solution in 0.9% saline.

  • Saline solution (0.9%) as a vehicle control.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Male C57BL/6J mice (or other appropriate strain).

Procedure:

  • Habituation:

    • Handle mice for 3 consecutive days prior to testing to minimize stress.[3]

    • On the test day, acclimate the mice to the testing room for at least 1 hour before the experiment begins.[3]

  • Baseline Activity Recording:

    • Place each mouse individually into the center of the open field arena.

    • Allow the mice to habituate to the apparatus for 30-60 minutes and record their spontaneous locomotor activity. This serves as the baseline.[2][4]

  • Drug Administration:

    • After the habituation period, remove the mice from the arena and administer either this compound (e.g., 2, 5, 10 mg/kg, i.p.) or vehicle (saline).[1][3] The volume of injection is typically 10 ml/kg of body weight.[4]

  • Post-Injection Activity Recording:

    • Immediately return the mice to the same open field arena.[3][4]

    • Record locomotor activity for an additional 60-90 minutes.[2][4] Key parameters to measure include total distance traveled, horizontal activity, and rearing frequency.

Data Presentation

Table 1: Representative Data for Amphetamine-Induced Locomotor Activity

Treatment GroupDose (mg/kg)Mean Total Distance Traveled (cm) ± SEM (First 60 min post-injection)
Vehicle (Saline)01500 ± 150
This compound24500 ± 300
This compound56000 ± 450
This compound105500 ± 400

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Mouse Habituation (3 days handling) p2 Acclimation to Testing Room (1 hr) p1->p2 e1 Place in Open Field Arena p2->e1 e2 Record Baseline Activity (30-60 min) e1->e2 e3 Administer Amphetamine or Vehicle (i.p.) e2->e3 e4 Return to Arena e3->e4 e5 Record Post-Injection Activity (60-90 min) e4->e5 a1 Quantify Locomotor Parameters (Distance, Rearing, etc.) e5->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2

Caption: Workflow for the Locomotor Activity Assay.

Stereotypy Assay

Application

At higher doses, amphetamine induces stereotyped behaviors, which are repetitive, purposeless movements.[1] The stereotypy assay is used to quantify these behaviors, providing a measure of the intensity of the drug's effect on the central nervous system. This assay is relevant for studying the mechanisms of psychostimulant-induced psychosis and obsessive-compulsive disorders.

Experimental Protocol

Materials:

  • Plexiglas observation cages (e.g., 22 x 25 x 28 cm).[5]

  • Video recording equipment.

  • This compound solution in 0.9% saline.

  • Saline solution (0.9%) as a vehicle control.

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Male C57BL/6J mice.[1]

Procedure:

  • Habituation:

    • Acclimate mice to the testing room for at least 24 hours.[1]

    • On the test day, place mice individually into the observation cages and allow them to habituate for 2-3 hours.[5]

  • Drug Administration:

    • Administer this compound (e.g., 6, 12, 16, 20 mg/kg, s.c. or i.p.) or vehicle.[1]

  • Behavioral Observation and Scoring:

    • Immediately after injection, begin video recording the mice for at least 60-120 minutes.[1][5]

    • A trained observer, blind to the treatment conditions, should score the stereotyped behaviors at regular intervals (e.g., every 10 minutes).[6]

    • A common rating scale is as follows:

      • 0: Asleep or stationary

      • 1: Active, normal exploratory behavior

      • 2: Increased exploratory activity with discontinuous sniffing

      • 3: Continuous sniffing, licking, or biting of the cage

      • 4: Repetitive head and limb movements

      • 5: Continuous licking, biting, or gnawing of a specific area

      • 6: Self-licking or self-biting

Data Presentation

Table 2: Representative Data for Amphetamine-Induced Stereotypy

Treatment GroupDose (mg/kg)Mean Stereotypy Score (± SEM) at 60 min post-injection
Vehicle (Saline)01.2 ± 0.2
This compound62.8 ± 0.4
This compound124.1 ± 0.3
This compound165.3 ± 0.2

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Mouse Acclimation to Testing Room (24 hr) e1 Place in Observation Cage (2-3 hr habituation) p1->e1 e2 Administer Amphetamine or Vehicle e1->e2 e3 Video Record Behavior (60-120 min) e2->e3 a1 Score Stereotypy at Regular Intervals e3->a1 a2 Calculate Mean Stereotypy Scores a1->a2 a3 Statistical Analysis a2->a3

Caption: Workflow for the Stereotypy Assay.

Conditioned Place Preference (CPP)

Application

The CPP paradigm is a standard preclinical model used to assess the rewarding properties of drugs of abuse.[7] It is based on Pavlovian conditioning, where the rewarding effects of amphetamine are associated with a specific environmental context.[8] A preference for the drug-paired environment indicates the rewarding potential of the substance.

Experimental Protocol

Materials:

  • Three-compartment CPP apparatus (e.g., two large compartments with distinct visual and tactile cues, separated by a smaller neutral compartment).[8]

  • This compound solution in 0.9% saline.

  • Saline solution (0.9%) as a vehicle control.

  • Syringes and needles for i.p. injection.

  • Male mice.

Procedure:

  • Pre-Conditioning (Day 1):

    • Place each mouse in the central compartment and allow free access to all compartments for 15 minutes.[8]

    • Record the time spent in each of the two large compartments to determine any initial preference. An unbiased design is often used where the drug is paired with the non-preferred compartment, or pairings are counterbalanced across animals.[9]

  • Conditioning (Days 2-5):

    • This phase typically consists of 4 days of conditioning sessions.

    • On drug-pairing days (e.g., Days 2 and 4): Administer this compound (e.g., 1-5 mg/kg, i.p.) and immediately confine the mouse to one of the large compartments for 30 minutes.[8][10]

    • On vehicle-pairing days (e.g., Days 3 and 5): Administer saline and confine the mouse to the opposite large compartment for 30 minutes.[8] The order of drug and vehicle pairings should be counterbalanced.

  • Post-Conditioning Test (Day 6):

    • Place the mouse in the central compartment (drug-free state) and allow free access to all compartments for 15 minutes.[8]

    • Record the time spent in each of the large compartments.

Data Presentation

Table 3: Representative Data for Amphetamine-Induced CPP

Treatment GroupDose (mg/kg)Time in Drug-Paired Chamber (Pre-Test, sec) ± SEMTime in Drug-Paired Chamber (Post-Test, sec) ± SEM
Vehicle (Saline)0250 ± 20260 ± 25
This compound1245 ± 22450 ± 35
This compound3255 ± 18600 ± 40

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow

G cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-5) cluster_post Post-Conditioning (Day 6) pre1 Free exploration of all compartments (15 min) pre2 Record baseline preference pre1->pre2 cond1 Day 2 & 4: Amphetamine injection, confined to one compartment (30 min) pre2->cond1 cond2 Day 3 & 5: Saline injection, confined to other compartment (30 min) pre2->cond2 post1 Free exploration of all compartments (15 min) cond1->post1 cond2->post1 post2 Record time spent in each compartment post1->post2 G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amph Amphetamine DAT Dopamine Transporter (DAT) Amph->DAT Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amph->VMAT2 Inhibits TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Amph->TAAR1 Activates Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Blocks Packaging TAAR1->DAT Phosphorylates & Internalizes Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Leakage Dopamine_cyto->Dopamine_synapse Reversal by Amph D1R D1 Receptor Dopamine_synapse->D1R Binds Signal Downstream Signaling (e.g., cAMP, PKA) D1R->Signal Behavior Behavioral Effects (Locomotion, Reward) Signal->Behavior

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release After Amphetamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a widely used neuropharmacological technique for continuously sampling the extracellular fluid of discrete brain regions in awake, freely moving animals.[1][2] This methodology is invaluable for characterizing the neurochemical effects of psychoactive compounds.[1] Amphetamine sulfate (B86663), a potent central nervous system stimulant, is known to significantly increase extracellular dopamine (B1211576) levels.[3][4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure amphetamine-induced dopamine release, a critical procedure in preclinical studies for addiction, ADHD, and other neurological disorders.[1][7]

Mechanism of Amphetamine-Induced Dopamine Release

Amphetamine sulfate exerts its effects on dopamine neurotransmission through a multi-faceted mechanism:

  • Dopamine Transporter (DAT) Substrate: Amphetamine enters the presynaptic neuron via the dopamine transporter (DAT).[3][5][6]

  • Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing dopamine to move from synaptic vesicles into the cytoplasm.[3][5][6]

  • Reverse Transport: The increased cytoplasmic dopamine concentration leads to the reversal of DAT function, actively transporting dopamine out of the neuron and into the synaptic cleft.[3][5]

  • MAO Inhibition: Amphetamine also inhibits monoamine oxidase (MAO), an enzyme that degrades dopamine, further prolonging its presence in the synapse.[3]

This cascade of events results in a robust and sustained increase in extracellular dopamine concentrations.[3][5]

Experimental Protocols

I. Surgical Implantation of Microdialysis Guide Cannula

This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

  • Adult male Wistar rats (or other appropriate rodent model)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula (specific to the target brain region)

  • Dental cement

  • Surgical sutures or clips

  • Analgesics and postoperative care supplies

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Shave and clean the surgical area on the scalp. Make a midline incision to expose the skull.

  • Identify bregma and lambda and ensure the skull is level.

  • Determine the stereotaxic coordinates for the target brain region (e.g., nucleus accumbens, striatum).

  • Drill a burr hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Suture the incision around the implant.

  • Administer postoperative analgesics and allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment.

II. In Vivo Microdialysis Procedure

This protocol describes the process of conducting the microdialysis experiment to measure dopamine release following amphetamine administration.

Materials:

  • Freely moving animal system (e.g., CMA 120 system)

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)

  • This compound solution (for injection)

  • Fraction collector (refrigerated if possible)

  • Analysis system (e.g., HPLC with electrochemical detection)

Procedure:

  • Gently insert the microdialysis probe into the guide cannula of the awake, freely moving animal.

  • Connect the probe to the syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).[8]

  • Allow for a stabilization period of at least 1-2 hours to achieve a stable baseline of dopamine levels.

  • Collect baseline dialysate samples into vials in a fraction collector. Samples are typically collected in 10-20 minute fractions.[8]

  • After collecting a sufficient number of baseline samples (typically 3-4), administer this compound (e.g., 0.5-5.0 mg/kg, s.c. or i.p.).[9]

  • Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the full time-course of dopamine release and return to baseline.

  • At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

  • Analyze the collected dialysate samples for dopamine concentration.

III. Sample Analysis: HPLC with Electrochemical Detection (HPLC-ECD)

This is a common and highly sensitive method for quantifying dopamine in microdialysis samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrochemical detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., sodium phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent like octyl sodium sulfate).[10]

  • Dopamine standards of known concentrations

  • Data acquisition and analysis software

Procedure:

  • Prepare a standard curve by running known concentrations of dopamine through the HPLC-ECD system.

  • Inject a small volume (e.g., 5-20 µL) of each dialysate sample into the HPLC system.

  • The components of the sample are separated on the C18 column.

  • Dopamine is detected by the ECD, which generates a signal proportional to its concentration.

  • Quantify the dopamine concentration in each sample by comparing the peak height or area to the standard curve.

  • Express the results as absolute concentrations (e.g., nM) or as a percentage change from the baseline levels.

Data Presentation

The following tables summarize representative quantitative data from in vivo microdialysis studies investigating the effect of amphetamine on extracellular dopamine levels.

Table 1: Amphetamine-Induced Dopamine Release in the Rat Striatum

This compound Dose (mg/kg)Peak Dopamine Increase (% of Baseline)Time to Peak Effect (min)Brain RegionReference
0.5~250%40-60Nucleus Accumbens[9]
2.0~800%40-60Nucleus Accumbens[9]
4.0>1000%20-40Striatum[11]
5.0~1500%40-60Nucleus Accumbens[9]

Table 2: Basal and Post-Amphetamine Dopamine Concentrations

ConditionDopamine Concentration (nM)Brain RegionReference
Basal (pre-drug)7Striatum[11]
Post-Amphetamine (4 mg/kg)>70Striatum[11]
Basal (pre-drug)~5Nucleus Accumbens[12]
Post-Amphetamine (1.5 mg/kg)~40-300 (variable)Dorsal Striatum[8]

Visualizations

Signaling Pathway of Amphetamine-Induced Dopamine Release

amphetamine_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft amphetamine Amphetamine Sulfate dat_out DAT amphetamine->dat_out Enters via DAT vesicle Synaptic Vesicle (VMAT2) amphetamine->vesicle Disrupts VMAT2 da_cyto Cytoplasmic Dopamine dat_out->da_cyto Reverses Transport da_synapse Extracellular Dopamine dat_out->da_synapse vesicle->da_cyto DA release da_cyto->dat_out Efflux mao MAO da_cyto->mao Metabolism mao->da_cyto Inhibited by Amphetamine da_vesicle Vesicular Dopamine

Caption: Mechanism of amphetamine action on the presynaptic dopamine terminal.

Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow cluster_surgery Surgical Preparation (Day 0) cluster_experiment Microdialysis Experiment (Day 7+) cluster_analysis Sample Analysis cluster_verification Histological Verification surgery Stereotaxic Surgery: Implant Guide Cannula recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Begin aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion stabilization Stabilization Period (1-2 hours) perfusion->stabilization baseline Collect Baseline Samples (3-4 fractions) stabilization->baseline drug_admin Administer this compound baseline->drug_admin post_drug Collect Post-Injection Samples (2-3 hours) drug_admin->post_drug hplc Analyze Samples via HPLC-ECD post_drug->hplc histology Verify Probe Placement post_drug->histology quantification Quantify Dopamine Concentration hplc->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis

Caption: Step-by-step workflow for the in vivo microdialysis experiment.

References

Application Notes and Protocols for Amphetamine Sulfate in Conditioned Place Preference (CPP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing amphetamine sulfate (B86663) in Conditioned Place Preference (CPP) studies. CPP is a widely used preclinical behavioral model to investigate the rewarding or aversive properties of drugs and other stimuli.[1][2][3]

Introduction to Conditioned Place Preference

The CPP paradigm is a form of Pavlovian conditioning where an animal learns to associate a specific environment with the effects of a drug.[3] If the drug has rewarding properties, the animal will spend significantly more time in the environment paired with the drug during a drug-free test session.[1][4] Conversely, if the drug is aversive, the animal will avoid the drug-paired environment.[4] This model is instrumental in studying the neurobiological mechanisms of reward, addiction, and the motivational effects of psychostimulants like amphetamine.[1][5]

Amphetamine, a potent central nervous system stimulant, reliably produces a robust CPP in various species, including rodents and humans.[1][4][6] The rewarding effects of amphetamine are primarily mediated by its ability to increase dopamine (B1211576) levels in the mesolimbic pathway, a key brain circuit involved in reward and motivation.[1]

Experimental Apparatus

The CPP apparatus typically consists of a box with two or more distinct compartments.[2][3] These compartments are differentiated by a combination of visual (e.g., wall color, patterns), tactile (e.g., floor texture), and sometimes olfactory cues.[1] A central, often neutral, chamber may connect the conditioning compartments. Guillotine doors are frequently used to confine the animal to a specific compartment during the conditioning phase.[7] Automated systems with photobeams or video tracking software are commonly used to record the animal's position and time spent in each compartment.[7]

Experimental Protocols

A standard CPP experiment consists of three main phases: pre-conditioning (habituation and baseline preference test), conditioning, and post-conditioning (CPP test).

Pre-Conditioning Phase (Baseline Preference)
  • Habituation: Acclimate the animals to the testing room and handling for several days prior to the experiment.

  • Apparatus Exploration: On the first day of the experiment, place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) with the guillotine doors open.

  • Baseline Preference Assessment: Record the time spent in each compartment to determine any innate preference for one environment over another. This is crucial for the experimental design (biased vs. unbiased).

Conditioning Phase

This phase typically lasts for several days (e.g., 4-8 days) and involves pairing the drug with one compartment and a control substance (vehicle, typically saline) with the other.

  • Drug Administration: On drug conditioning days, administer amphetamine sulfate via the desired route (commonly intraperitoneal injection for rodents).

  • Confinement: Immediately after injection, confine the animal to one of the conditioning compartments for a specified duration (e.g., 30-45 minutes).[5][7]

  • Vehicle Administration: On alternate days, administer the vehicle (e.g., saline, 1 ml/kg, i.p.) and confine the animal to the other conditioning compartment for the same duration.[5][7]

  • Counterbalancing: The assignment of the drug-paired compartment should be counterbalanced across subjects to avoid biased results. In an unbiased design , the drug is randomly assigned to one of the compartments. In a biased design , the drug is typically paired with the initially non-preferred compartment to demonstrate a shift in preference.[3]

Post-Conditioning Phase (CPP Test)
  • Drug-Free State: This test is conducted in a drug-free state, typically 24 hours after the last conditioning session.

  • Free Exploration: Place the animal in the central compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning test.

  • Data Recording: Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test or the time spent in the vehicle-paired compartment is indicative of a conditioned place preference.[1] Statistical analysis is often performed using t-tests or ANOVA.[8]

Quantitative Data Summary

The following tables summarize typical dosages and results from this compound CPP studies.

Table 1: this compound Dosages and Results in Rodent CPP Studies

SpeciesThis compound Dose (mg/kg)Route of AdministrationConditioning DurationKey Findings
Rat0.3i.p.3 pairingsInduced CPP without motor sensitization.[7]
Rat1.0i.p.3 pairingsInduced both CPP and conditioned motor sensitization.[7]
Rat2.5i.p.5 pairingsInduced a significant preference for the amphetamine-paired chamber.[5]
Mouse1.0i.p.4 pairingsResulted in the development of CPP.[9]

Table 2: this compound Dosage and Results in Human CPP Studies

SpeciesThis compound DoseRoute of AdministrationConditioning DurationKey Findings
Human20 mgOral2 pairingsIndividuals rated their liking of the amphetamine-paired room significantly higher.[4][6]

Visualizations

Experimental Workflow

G cluster_pre Pre-Conditioning Phase cluster_cond Conditioning Phase (4-8 days) cluster_post Post-Conditioning Phase Habituation Habituation & Handling Baseline Baseline Preference Test (Free exploration) Habituation->Baseline Drug_Day Amphetamine Injection -> Confine to Paired Side Baseline->Drug_Day Saline_Day Saline Injection -> Confine to Unpaired Side Drug_Day->Saline_Day Alternating Days CPP_Test CPP Test (Drug-free, free exploration) Saline_Day->CPP_Test Data_Analysis Data Analysis (Time in each compartment) CPP_Test->Data_Analysis

Caption: Experimental workflow for a typical amphetamine CPP study.

Simplified Amphetamine Reward Pathway

G cluster_mesolimbic Mesolimbic Pathway Amphetamine Amphetamine Sulfate VTA Ventral Tegmental Area (VTA) Amphetamine->VTA Increases Dopamine (DA) release & blocks reuptake NAc Nucleus Accumbens (NAc) VTA->NAc DA Projection PFC Prefrontal Cortex (PFC) NAc->PFC Reward Signal CPP Conditioned Place Preference PFC->CPP Association of Reward with Environmental Cues

Caption: Simplified signaling pathway of amphetamine-induced reward.

References

Application Notes and Protocols for Creating an Animal Model of ADHD Using Amphetamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols to establish and validate a rodent model of Attention-Deficit/Hyperactivity Disorder (ADHD) using chronic administration of amphetamine sulfate (B86663). This model is intended to replicate key behavioral and neurochemical features of ADHD, offering a platform for investigating disease pathophysiology and for the preclinical assessment of novel therapeutics.

Introduction

Animal models are indispensable tools in ADHD research. While genetic models like the Spontaneously Hypertensive Rat (SHR) are well-established, pharmacological models offer an alternative approach to induce ADHD-like phenotypes in otherwise healthy animals. Chronic exposure to psychostimulants, such as amphetamine, can induce neuroadaptations in catecholaminergic systems, leading to behavioral changes that mimic core ADHD symptoms, including hyperactivity, impulsivity, and attentional deficits.[1] This document outlines the necessary protocols for drug administration, behavioral assessment, and neurochemical analysis.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing chronic amphetamine administration to induce behavioral and neurochemical changes relevant to ADHD.

Table 1: Behavioral Effects of Chronic Amphetamine Administration

Behavioral AssayAnimal ModelAmphetamine Dosing RegimenKey Behavioral FindingsReference
Open Field Test Rat0.9 or 2.7 mg/kg IPIncreased locomotor activity.[2]
Rat1-5 mg/kg IP (escalating dose, 3x/week for 5 weeks)Induces a sensitized state.[3]
Attentional Set-Shifting Task Rat1-5 mg/kg IP (escalating dose, 3x/week for 5 weeks)Impaired performance in the extra-dimensional shift component.[3]
5-Choice Serial Reaction Time Task (5-CSRTT) Rat0.1-1.0 mg/kgDose-dependent increase in premature and perseverative responding.[4]
Rat0.03–0.3 mg/kgDose-dependently improved performance by increasing accuracy and reducing missed trials.[5]

Table 2: Neurochemical Effects of Chronic Amphetamine Administration

Brain RegionNeurotransmitter SystemAmphetamine Dosing RegimenKey Neurochemical FindingsReference
Frontal Cortex Norepinephrine (B1679862)1 mg/kg/h for 12 days (minipump)Marked decrease in norepinephrine levels.[6]
Hypothalamus Norepinephrine1 mg/kg/h for 12 days (minipump)Marked decrease in norepinephrine levels.[6]
Caudate Norepinephrine1 mg/kg/h for 12 days (minipump)Marked decrease in norepinephrine levels.[6]
Pons-Medulla Norepinephrine1 mg/kg/h for 12 days (minipump)Marked decrease in norepinephrine levels.[6]
Cerebellum Norepinephrine1 mg/kg/h for 12 days (minipump)Marked decrease in norepinephrine levels.[6]
Various Brain Regions Dopamine (B1211576)1 mg/kg/h for 12 days (minipump)Decreased dopamine levels (not statistically significant).[6]
Nucleus Accumbens & Striatum Dopamine & Serotonin0.5 mg/kg SC (repeated administration)Enhanced dopamine release in response to a drug challenge.[7]

Experimental Protocols

Protocol 1: Chronic Amphetamine Sulfate Administration (Escalating Dose)

This protocol is designed to induce a sensitized state, which is associated with alterations in prefrontal cortex function.[3]

Materials:

  • d-Amphetamine sulfate

  • Sterile 0.9% saline

  • Animal scale

  • Syringes and needles (e.g., 25-gauge)

  • Male Wistar or Sprague-Dawley rats (8 weeks old)

Procedure:

  • Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentrations (1, 2, 3, 4, and 5 mg/mL).

  • Animal Handling: Handle rats for several days prior to the start of injections to acclimate them to the procedure.

  • Dosing Regimen:

    • Administer injections intraperitoneally (IP) three times per week for five weeks.

    • Week 1: 1 mg/kg

    • Week 2: 2 mg/kg

    • Week 3: 3 mg/kg

    • Week 4: 4 mg/kg

    • Week 5: 5 mg/kg

  • Control Group: Administer an equivalent volume of sterile saline to the control group following the same injection schedule.

  • Behavioral Testing: Begin behavioral testing after a washout period of at least 7 days following the final injection.

Protocol 2: Open Field Test for Locomotor Activity

This test assesses baseline locomotor activity and exploratory behavior.[8]

Materials:

  • Open field arena (e.g., 100 cm x 100 cm x 40 cm), typically made of a non-porous material for easy cleaning.

  • Video camera mounted above the arena.

  • Automated tracking software.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate.[8]

  • Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each animal to minimize olfactory cues.[8]

  • Test Initiation: Gently place the rat in the center of the arena.

  • Data Collection: Record the animal's activity for a predefined period (typically 15-30 minutes) using the overhead video camera and tracking software.

  • Parameters to Measure:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Rearing frequency.

    • Ambulatory and fine motor movements.[8]

  • Data Analysis: Compare the parameters between the amphetamine-treated and saline-treated groups. Increased total distance traveled and more time in the center can be indicative of hyperactivity.

Protocol 3: Attentional Set-Shifting Task (ASST)

This task evaluates cognitive flexibility and executive function, which are often impaired in ADHD.[9]

Materials:

  • Set-shifting apparatus (a divided box with digging bowls).[9]

  • Digging media with different textures (e.g., sand, gravel).

  • Odor cues.

  • Food rewards (e.g., small pieces of cereal).

Procedure:

  • Habituation and Pre-training: Habituate the rats to the apparatus and train them to dig in the bowls for a food reward.

  • Simple Discrimination: Rats learn to associate a reward with a specific stimulus dimension (e.g., texture).

  • Compound Discrimination: A second, irrelevant stimulus dimension (e.g., odor) is introduced.

  • Intra-dimensional (ID) Shift: The specific cues are changed, but the relevant dimension remains the same (e.g., new textures).

  • Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes the predictor of the reward (e.g., the rat must now attend to the odor, not the texture).

  • Data Collection: Record the number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct trials) for each stage.

  • Data Analysis: Compare the number of trials to criterion, particularly for the ED shift, between the amphetamine-treated and control groups. An increased number of trials to criterion on the ED shift indicates impaired cognitive flexibility.[3]

Protocol 4: Neurochemical Analysis

This protocol outlines the general steps for analyzing brain tissue to measure neurotransmitter levels.

Materials:

  • Dissection tools.

  • Dry ice or liquid nitrogen for snap-freezing.

  • -80°C freezer for storage.

  • High-performance liquid chromatography (HPLC) with electrochemical detection.

  • Reagents for tissue homogenization and neurotransmitter extraction.

Procedure:

  • Tissue Collection: Following the completion of behavioral testing, euthanize the animals according to approved institutional protocols.

  • Brain Dissection: Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum, nucleus accumbens).

  • Tissue Preservation: Immediately snap-freeze the dissected brain tissue in dry ice or liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation: Homogenize the tissue samples and process them to extract monoamines (dopamine, norepinephrine, serotonin) and their metabolites.

  • HPLC Analysis: Quantify the levels of neurotransmitters and their metabolites using HPLC with electrochemical detection.

  • Data Analysis: Compare the neurotransmitter concentrations between the amphetamine-treated and saline-treated groups.

Mandatory Visualizations

G cluster_protocol Experimental Workflow A Chronic Amphetamine Administration (5 weeks) B Washout Period (7 days) A->B C Behavioral Testing (Open Field, ASST) B->C D Neurochemical Analysis (HPLC) C->D

Caption: Experimental workflow for the amphetamine-induced ADHD model.

G cluster_pathway Simplified Amphetamine Signaling Pathway Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Inhibits NET Norepinephrine Transporter (NET) Amphetamine->NET Inhibits VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Synaptic_DA_NE Increased Synaptic Dopamine & Norepinephrine VMAT2->Synaptic_DA_NE Disrupts Vesicular Storage Behavioral_Effects ADHD-like Behaviors (Hyperactivity, Impulsivity, Attentional Deficits) Synaptic_DA_NE->Behavioral_Effects

References

Application Notes: Dissolving Amphetamine Sulfate in Saline for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Introduction

Amphetamine sulfate (B86663) is a potent central nervous system (CNS) stimulant used extensively in preclinical research to model various neurological and psychiatric conditions. Accurate and consistent preparation of amphetamine sulfate solutions is critical for the reproducibility of experimental results. The most common vehicle for in vivo administration is sterile isotonic saline (0.9% NaCl). This document provides detailed information and protocols for the preparation of this compound solutions for research applications.

Physicochemical Properties

This compound is the sulfate salt form of amphetamine.[1] It is typically a white or off-white crystalline powder.[1][2][3][4] Understanding its properties is essential for proper handling and solution preparation.

PropertyValueReference
Chemical Formula (C₉H₁₃N)₂·H₂SO₄[1][3]
Molecular Weight 368.49 g/mol [1][2][4]
Appearance White crystalline powder[1][2][4]
Odor Odorless[1][2][4]
Water Solubility 50 to 100 mg/mL (at 16°C / 61°F)[1][2][4]
pH of Solution (in water) 5.0 - 6.0[1][2][4]
Solubility and Stability

3.1 Solubility this compound is freely soluble in water and, consequently, in 0.9% sodium chloride (saline) solution.[5][6] Its solubility is reported to be between 50 and 100 mg/mL at 16°C.[1][2][4] For most preclinical research applications, which typically require concentrations in the range of 0.1 to 5 mg/mL, this compound dissolves readily in saline at room temperature. Solubility may be further increased with gentle warming or sonication.[3][7]

3.2 Stability and Storage

  • Solid Form: The solid powder should be stored in a well-closed container, protected from light, in a cool, dry, and well-ventilated place.[6][8][9] It may be hygroscopic and light-sensitive.[2][4][6]

  • Saline Solution: Once dissolved in saline, the solution should be stored at 2-8°C and protected from light.[9][10] Under these conditions, the solution is generally stable for several weeks. However, for long-term studies, it is recommended to prepare fresh solutions or conduct stability studies for your specific concentration and storage conditions.[9][10] One study noted that decomposition is less than 1% in 48 months when stored at 2-8°C in an airtight, light-protected container.[9] For critical applications, storing aliquots at -20°C can extend stability.[10]

Safety and Handling

This compound is a controlled substance and a hazardous chemical. All handling must be performed in accordance with institutional, local, and federal regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][11]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

Protocol for Preparation of this compound Saline Solution (1 mg/mL)

5.1 Materials and Equipment

  • (±)-Amphetamine sulfate powder (CAS: 60-13-9)

  • Sterile 0.9% Sodium Chloride Injection, USP (saline)

  • Calibrated analytical balance

  • Sterile volumetric flask (e.g., 10 mL or 25 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or similar)

  • Sterile syringes

  • Sterile, light-protecting storage vials (e.g., amber glass vials)

5.2 Step-by-Step Procedure

  • Calculation:

    • Determine the desired final concentration (e.g., 1 mg/mL) and total volume (e.g., 10 mL).

    • Mass required (mg) = Concentration (mg/mL) x Volume (mL)

    • For a 1 mg/mL solution in a 10 mL volume, you will need 10 mg of this compound.

  • Weighing:

    • Using a calibrated analytical balance, carefully weigh exactly 10 mg of this compound powder onto weighing paper.

    • Transfer the powder carefully into a 10 mL sterile volumetric flask.

  • Dissolution:

    • Add approximately 7-8 mL of sterile 0.9% saline to the volumetric flask.

    • Cap the flask and vortex gently until the powder is completely dissolved. A clear solution with no visible particulates should be formed. Sonication in a water bath for 5 minutes can aid dissolution if needed.[7]

  • Volume Adjustment:

    • Once the solid is fully dissolved, add sterile 0.9% saline to bring the final volume to the 10 mL mark on the volumetric flask.

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Sterilization:

    • For in vivo use, the solution must be sterile. Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip of the syringe.

    • Filter the solution directly into a sterile, amber vial for storage. This step removes any potential microbial contamination.

  • Storage and Labeling:

    • Securely cap the sterile vial.

    • Label the vial clearly with the compound name ("this compound"), concentration (1 mg/mL), solvent (0.9% Saline), date of preparation, and preparer's initials.

    • Store the vial at 2-8°C, protected from light.[9]

Visualization of Workflow and Troubleshooting

The following diagrams illustrate the preparation workflow and a simple troubleshooting guide for dissolution issues.

G cluster_prep Preparation Workflow calc 1. Calculate Required Mass (e.g., 1 mg/mL in 10 mL = 10 mg) weigh 2. Weigh this compound calc->weigh add_saline 3. Add ~70% of Saline Volume weigh->add_saline dissolve 4. Dissolve Compound (Vortex / Sonicate) add_saline->dissolve adjust_vol 5. Adjust to Final Volume dissolve->adjust_vol filter 6. Sterile Filter (0.22 µm) adjust_vol->filter store 7. Store in Labeled, Light-Protected Vial (2-8°C) filter->store

Caption: Workflow for preparing sterile this compound solution.

G start Is the solution clear after initial vortexing? yes Proceed to next step (Volume Adjustment) start->yes no Particulates remain start->no No action Apply gentle warming (37°C) or sonicate for 5-10 min no->action check2 Is the solution clear now? action->check2 yes2 Proceed to next step check2->yes2 Yes no2 Solution remains cloudy or has particulates check2->no2 No troubleshoot STOP. Re-check calculations. Verify solubility limit has not been exceeded. Verify compound purity. no2->troubleshoot

Caption: Troubleshooting guide for this compound dissolution.

References

Troubleshooting & Optimization

Technical Support Center: Amphetamine Sulfate Solubility in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of amphetamine sulfate (B86663) in phosphate-buffered saline (PBS).

Troubleshooting Guide

This guide addresses common problems encountered when preparing solutions of amphetamine sulfate in PBS.

Q1: I'm trying to dissolve this compound in PBS at room temperature, but it's not fully dissolving or is forming a precipitate. What should I do?

A1: Several factors can contribute to the incomplete dissolution of this compound in PBS. Here is a step-by-step troubleshooting workflow:

Experimental Workflow: Troubleshooting Insolubility

Troubleshooting_Insolubility start Start: Incomplete Dissolution check_conc Verify Concentration start->check_conc check_ph Measure pH of PBS check_conc->check_ph Concentration is correct end_fail Issue Persists: Consult Further check_conc->end_fail Concentration too high adjust_ph Adjust pH to be slightly acidic (e.g., pH 6.0-7.0) check_ph->adjust_ph pH is neutral or alkaline gentle_heating Gentle Warming (e.g., 37°C water bath) check_ph->gentle_heating pH is optimal (5-6) adjust_ph->gentle_heating adjust_ph->end_fail Precipitate remains sonication Sonication gentle_heating->sonication gentle_heating->end_fail Precipitate remains filtration Sterile Filtration (0.22 µm filter) sonication->filtration sonication->end_fail Precipitate remains end_success Successful Dissolution filtration->end_success

Caption: Troubleshooting workflow for this compound insolubility in PBS.

  • Verify the Concentration: Ensure the target concentration does not exceed the known solubility limits of this compound in aqueous solutions. While specific data in PBS is limited, its solubility in water is a good starting point.

  • Check the pH of your PBS: An aqueous solution of this compound is slightly acidic, with a pH between 5 and 6. PBS is typically buffered to a physiological pH of 7.4. The basic nature of the phosphate (B84403) buffer can decrease the solubility of the weakly basic amphetamine.

  • Adjust the pH: Before adding the this compound, consider adjusting the pH of your PBS to a slightly more acidic range (e.g., pH 6.0-7.0) using sterile HCl. This will favor the protonated, more soluble form of amphetamine.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., up to 37°C). The solubility of many salts, including this compound, increases with temperature.

  • Sonication: Use a sonicator to provide mechanical energy to break down any powder aggregates and facilitate dissolution.

  • Incremental Addition: Add the this compound powder in small increments to the vortexing PBS to ensure each portion dissolves before adding the next.

Q2: My this compound solution in PBS was clear initially, but a precipitate formed over time, especially after refrigeration. Why is this happening and how can I prevent it?

A2: This is likely due to a phenomenon known as precipitation upon cooling, as solubility often decreases at lower temperatures. The presence of phosphate ions in PBS can also contribute to the formation of less soluble amphetamine phosphate salts over time.

Preventative Measures:

  • Prepare Fresh Solutions: The most reliable approach is to prepare the this compound solution in PBS fresh on the day of the experiment.

  • Store at Room Temperature for Short Periods: If short-term storage is necessary, keeping the solution at room temperature may be preferable to refrigeration, but stability should be verified.

  • Consider a Different Buffer: If experimental conditions permit, using a buffer without phosphate, such as a HEPES-buffered saline, may prevent this issue.

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of this compound in aqueous solutions?

A3: The solubility of this compound in water is reported to be between 50 to 100 mg/mL at approximately 16°C (61°F). The solubility is expected to be in a similar range in PBS, although it may be slightly lower due to the common ion effect.

Solvent Temperature Solubility
Water~16°C (61°F)50 - 100 mg/mL

Q4: How does pH influence the solubility of this compound?

A4: The solubility of this compound is pH-dependent. Amphetamine is a weak base. In acidic conditions, the amine group is protonated, forming the more polar and highly water-soluble amphetamine cation. As the pH increases and becomes more alkaline, the amphetamine is deprotonated to its free base form, which is less soluble in aqueous solutions. A solution of this compound in water typically has a pH of 5-6.

Q5: Can I autoclave my PBS solution after adding this compound?

A5: It is not recommended to autoclave this compound solutions. The compound may be sensitive to high temperatures and could degrade. To ensure sterility, prepare the PBS and autoclave it first. Allow the PBS to cool to room temperature, and then dissolve the this compound using aseptic techniques. The final solution should be sterile-filtered through a 0.22 µm filter.

Q6: Are there any known incompatibilities between this compound and components of PBS?

A6: Yes. This compound is incompatible with alkaline solutions and calcium salts. Standard PBS formulations do not typically contain calcium, but it is a critical consideration if you are using a modified PBS or other buffered solution. The primary concern with PBS is the potential for the common ion effect with phosphate, which could slightly reduce solubility compared to pure water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.4)

Materials:

  • This compound powder (MW: 368.49 g/mol )

  • Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM solution, weigh out 36.85 mg of this compound.

  • Initial Dispensing: In a sterile conical tube, add approximately 8 mL of sterile 1x PBS.

  • Gradual Dissolution: While vortexing the PBS at a moderate speed, slowly add the weighed this compound powder in small portions.

  • Ensure Complete Dissolution: Continue vortexing for 2-3 minutes after the last of the powder has been added. If the solution is not clear, proceed with the troubleshooting steps below.

  • Troubleshooting Dissolution:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, place the tube in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add sterile 1x PBS to bring the final volume to 10 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new sterile tube.

  • Storage: Use the solution fresh. If short-term storage is unavoidable, store at room temperature and use within 24 hours. Visually inspect for any precipitation before use.

Signaling Pathway

Amphetamine's Mechanism of Action at the Dopamine (B1211576) Transporter

Amphetamine exerts its effects primarily by targeting monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Its interaction with DAT in the presynaptic neuron is a key mechanism for its stimulant properties.

Amphetamine_DAT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft amphetamine_ext Amphetamine (extracellular) dat Dopamine Transporter (DAT) amphetamine_ext->dat 1. Enters via DAT amphetamine_cyto Amphetamine (intracellular) dopamine_synapse Dopamine dopamine_vesicle Synaptic Vesicle (Dopamine) dopamine_cyto Cytosolic Dopamine dopamine_vesicle->dopamine_cyto 3. Displaces Dopamine vmat2 VMAT2 dopamine_cyto->dat 4. Reverse transport of Dopamine via DAT amphetamine_cyto->vmat2 2. Enters vesicle via VMAT2 dopamine_synapse->dat Blocks reuptake

Caption: Amphetamine's interaction with the dopamine transporter (DAT).

Technical Support Center: Optimizing Amphetamine Sulfate Dosage for Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of amphetamine sulfate (B86663) for behavioral neuroscience experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for amphetamine sulfate?

A: this compound is a potent central nervous system (CNS) stimulant.[1] Its primary mechanism involves increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft.[1][2] It achieves this by entering the presynaptic neuron, promoting the release of these neurotransmitters from storage vesicles, and inducing the reversal of dopamine (DAT) and norepinephrine (NET) transporters to expel them into the synapse.[1][3] Additionally, it can inhibit monoamine oxidase (MAO), an enzyme that breaks down these neurotransmitters, further prolonging their action.[1][2]

Q2: How should this compound be stored and handled?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is hygroscopic (absorbs moisture from the air) and may be sensitive to light.[5] For long-term stability, especially when in solution, it is recommended to store it at 2-8°C, protected from light.[6][7] When preparing solutions, d-amphetamine sulfate is typically dissolved in 0.9% NaCl (saline).[8]

Q3: What are the typical starting dose ranges for common behavioral tests in rodents?

A: Dosages are highly dependent on the specific behavior being measured, the animal species (and even strain), and the desired effect. Low doses typically increase locomotor activity, while higher doses tend to produce repetitive, stereotyped behaviors.[1][9][10] See the summary table below for recommended starting ranges.

Q4: How do I prepare an this compound solution for injection?

A: To prepare a solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection, dissolve d-amphetamine sulfate powder in sterile 0.9% NaCl (saline).[8][11] Ensure the powder is fully dissolved. Doses are typically calculated as the salt weight, not the free base, and administered in a volume of 1-10 ml/kg depending on the protocol.[8][12]

Q5: What is behavioral sensitization, and why is it important?

A: Behavioral sensitization is the enhanced motor-stimulant response that occurs after repeated, intermittent administration of a drug.[13][14] This phenomenon is long-lasting and is often used as a model for the neuroplastic changes in the brain that may underlie drug craving and addiction.[15][16][17] A typical sensitization protocol involves several days of drug injections followed by a withdrawal period, after which a "challenge" dose is given to measure the augmented behavioral response.[11][13]

Troubleshooting Guides

Issue: High variability in locomotor activity between subjects.

Q: My data shows high standard deviations in locomotor activity, even within the same treatment group. What could be the cause? A:

  • Insufficient Habituation: Animals placed in a novel environment will show high exploratory activity that can mask the drug's effect. Solution: Ensure all animals are adequately habituated to the testing chambers for a sufficient period (e.g., 30-60 minutes) for several days before the experiment begins.[15]

  • Environmental Factors: The behavioral effects of amphetamine can be significantly influenced by the testing environment.[18] An unfamiliar or stressful environment can augment the drug's effects. Solution: Maintain consistent lighting, noise levels, and handling procedures for all subjects. Conduct testing at the same time of day to control for circadian rhythm effects.

  • Individual Differences: Outbred rodent strains can show significant individual variability in their response to amphetamine, with some animals sensitizing while others do not.[15] Solution: Increase your sample size (n) per group to improve statistical power. If variability remains high, consider using an inbred strain (e.g., C57BL/6 mice) known for more consistent responses.[9]

Issue: No significant behavioral effect observed after administration.

Q: I administered this compound but did not see the expected increase in locomotion or other behaviors. What went wrong? A:

  • Dose Too Low: The dose may be below the threshold required to elicit a behavioral response in your specific species or strain. For example, a 0.2 mg/kg dose of amphetamine did not significantly differ from saline treatment in one study on mice.[8] Solution: Conduct a dose-response study, testing a range of doses (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg) to determine the optimal dose for your desired effect.

  • Drug Degradation: this compound solutions, if not stored properly, can lose potency. Solution: Prepare fresh solutions before each experiment or store stock solutions at 2-8°C for a limited time.[6][7] Always use sterile saline as the vehicle.

  • Route of Administration: The route and timing of administration are critical. Intraperitoneal (i.p.) injections are common, with behavioral effects typically peaking 30-60 minutes post-injection.[9] Solution: Verify your injection technique and ensure the post-injection observation period aligns with the drug's pharmacokinetic profile.

Issue: Animals exhibit intense repetitive behaviors (stereotypy) instead of increased locomotion.

Q: My animals are not exploring the open field; instead, they are engaged in intense sniffing, gnawing, or head-weaving in one location. Why is this happening? A:

  • Dose Too High: This is a classic sign of an amphetamine dose that is too high. Locomotor activity follows a bell-shaped dose-response curve; as the dose increases, locomotion gives way to competing stereotyped behaviors.[9][10] For example, in C57BL/6 mice, locomotion is high at 2 mg/kg but is displaced by stereotypy at doses of 12 mg/kg and above.[9] Solution: Reduce the dose. If your goal is to study locomotor activity, you must use a lower dose range. If you intend to study stereotypy, this observation confirms you are using an appropriate dose, which should then be quantified using a rating scale.[19]

Issue: Failure to establish a Conditioned Place Preference (CPP).

Q: After my conditioning protocol, the animals show no preference for the drug-paired chamber. What should I check? A:

  • Suboptimal Dose: The rewarding effects of amphetamine are dose-dependent. A dose that is too low may not be sufficiently rewarding, while a dose that is too high may induce anxiety or other aversive effects that prevent conditioning. Doses of 1-2.5 mg/kg are often effective for inducing CPP in rodents.[12][20] Solution: Test several doses to find one that is rewarding but not aversive.

  • Insufficient Conditioning: Some drugs require more conditioning sessions than others to establish a stable CPP.[21] Solution: Increase the number of drug-chamber pairings. A typical protocol involves alternating pairings for 8-10 days.

  • Apparatus Bias: Animals may have a natural preference for one chamber over another (e.g., a preference for dark spaces). This can confound the results. Solution: Use an unbiased apparatus design where animals show no initial preference during a pre-test. Alternatively, use a biased design where the drug is paired with the initially non-preferred chamber, which provides a more robust measure of the drug's rewarding effect if they switch their preference.[22]

Data Presentation

Table 1: Recommended Starting Dose Ranges for this compound in Rodents

Doses are for d-amphetamine sulfate administered i.p. or s.c. and may require optimization based on animal strain and specific protocol.

Behavioral AssaySpeciesDose Range (mg/kg)Expected Outcome & NotesCitations
Locomotor Activity Mouse1.0 - 5.0Increased horizontal movement and rearing. Higher end of range may begin to induce stereotypy.[8][9][16]
Rat0.5 - 2.5Robust increase in locomotion. Doses above this range increasingly produce stereotypy.[11][15][23]
Stereotypy Mouse5.0 - 20.0Repetitive, focused behaviors (sniffing, head-weaving, gnawing). Locomotion is suppressed at these doses.[8][9]
Rat4.0 - 7.5Dose-dependent increase in stereotyped movements.[10]
Conditioned Place Preference Mouse1.0 - 2.5Sufficiently rewarding to establish a preference for the drug-paired environment.[12]
Rat1.0 - 2.5Commonly used doses to produce reliable place preference.[20]
Behavioral Sensitization Mouse2.0 - 5.0Repeated administration leads to an augmented locomotor response to a challenge dose.[16][24]
Rat2.0 - 2.5Effective dose for establishing and testing for sensitization.[11][15]
Rotarod Performance Rat> 20.0High doses can impair motor coordination and muscle function, leading to decreased time on the rod.[25][26]
Table 2: Example Stereotypy Rating Scale for Rodents

Adapted from observational methods for quantifying stereotyped behavior.[19][27]

ScoreBehavior Description
0 Asleep or inactive
1 Active, normal locomotion and rearing
2 Increased locomotion, moving continuously
3 Discontinuous sniffing, periodic rearing
4 Continuous sniffing of the floor or walls in a small area
5 Intense, focused sniffing and licking or gnawing of the cage floor/walls
6 Intense, focused sniffing/licking/gnawing restricted to one specific location
7 Repetitive head and limb movements (weaving), with or without sniffing/gnawing

Experimental Protocols

Protocol 1: Locomotor Activity Assessment
  • Habituation: Place mice or rats individually into open-field chambers (e.g., 40x40 cm) and allow them to explore for 30-60 minutes. Repeat this for 2-3 days to reduce novelty-induced hyperactivity.

  • Administration: On the test day, administer the predetermined dose of this compound or saline vehicle via i.p. or s.c. injection.

  • Recording: Immediately place the animal back into the open-field chamber. Record activity using an automated video-tracking system for 60-120 minutes.

  • Analysis: Quantify key parameters such as total distance traveled, horizontal activity, and rearing frequency. Analyze data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the drug's effect.[9][13]

Protocol 2: Conditioned Place Preference (CPP)
  • Pre-Test (Day 1): Place animals in the CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues) with free access to all chambers for 15-30 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.

  • Conditioning Phase (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, administer this compound and confine the animal to one chamber (e.g., the initially non-preferred one) for 30 minutes. On the other days, administer saline and confine the animal to the opposite chamber for 30 minutes. The order of drug/saline administration should be counterbalanced across subjects.[12][20]

  • Test Day (Day 10): Administer no injection. Place the animal in the apparatus with free access to all chambers, as in the pre-test. Record the time spent in each chamber for 15-30 minutes.

  • Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-test day indicates a conditioned place preference.[21]

Protocol 3: Behavioral Sensitization
  • Habituation: Habituate animals to the locomotor activity chambers as described above.

  • Induction Phase: Administer either this compound (e.g., 2.0 mg/kg for rats) or saline once daily for 5-7 consecutive days.[11] Place the animals in the activity chambers immediately after each injection and record locomotor activity for 60 minutes.

  • Withdrawal Phase: Leave the animals undisturbed in their home cages for a withdrawal period of 4-7 days to allow for the development of sensitization.[11][13]

  • Challenge Day: On the final day, administer a "challenge" dose of this compound (same dose as the induction phase) to all animals, including the group that had previously received only saline.

  • Assessment: Record locomotor activity for 60-120 minutes.

  • Analysis: Behavioral sensitization is demonstrated if the group chronically pre-treated with amphetamine shows a significantly greater locomotor response to the challenge injection compared to the group pre-treated with saline.[14][15]

Visualizations

Amphetamine_Mechanism cluster_pre Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_cyto Cytoplasmic DA VMAT2->DA_cyto DA Release into Cytoplasm DA_vesicle Dopamine (DA) Vesicles AMPH_in Amphetamine (AMPH) AMPH_in->VMAT2 Disrupts DAT Dopamine Transporter (DAT) AMPH_in->DAT Enters via DAT & Induces Reversal MAO Monoamine Oxidase (MAO) AMPH_in->MAO Inhibits DA_synapse Increased Dopamine (DA) DAT->DA_synapse DAT-mediated DA Efflux DA_receptor Postsynaptic DA Receptors DA_synapse->DA_receptor Binds to Response Increased Neuronal Firing & Behavioral Effects DA_receptor->Response Activates

Caption: Amphetamine's core mechanism of action on a dopamine synapse.

Sensitization_Workflow Start Start: Naive Animals Habituation Habituation to Test Cages (2-3 days) Start->Habituation Grouping Divide into Groups (e.g., Saline vs. AMPH) Habituation->Grouping Induction Induction Phase: Daily Injections (5-7 days) + Behavioral Recording Grouping->Induction Both groups Withdrawal Withdrawal Period (No Injections, 4-7 days) Induction->Withdrawal Challenge Challenge Day: Inject ALL groups with AMPH Withdrawal->Challenge Assessment Final Behavioral Assessment (Measure Locomotion) Challenge->Assessment Analysis Data Analysis: Compare locomotor response between groups Assessment->Analysis End Conclusion: Sensitization Confirmed? Analysis->End

Caption: Experimental workflow for a behavioral sensitization study.

Troubleshooting_Logic cluster_low cluster_high cluster_var Start Unexpected Locomotor Activity Result Q1 Is activity too LOW or ABSENT? Start->Q1 Q2 Is activity too HIGH or STEREOTYPED? Start->Q2 Q3 Is data VARIABILITY too high? Start->Q3 C1 Dose Too Low Q1->C1 Yes C2 Drug Degradation Q1->C2 Yes C3 Dose Too High Q2->C3 Yes C4 Insufficient Habituation Q3->C4 Yes C5 Inconsistent Environment Q3->C5 Yes S1 Solution: Increase dose or run dose-response curve C1->S1 S2 Solution: Prepare fresh drug solution C2->S2 S3 Solution: Decrease dose to locomotor range C3->S3 S4 Solution: Increase habituation period C4->S4 S5 Solution: Standardize testing conditions C5->S5

Caption: Troubleshooting logic for unexpected locomotor activity results.

References

Technical Support Center: Stability of Amphetamine Sulfate in Frozen Brain Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of amphetamine sulfate (B86663) in frozen brain homogenates. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is amphetamine in frozen brain homogenates?

A1: Amphetamine is stable in frozen brain homogenates for up to 90 days when stored at <-5°C.[1] One study demonstrated that when brain homogenates fortified with amphetamine at 500 ng/mL were stored at <-5°C, the analyte concentration remained within 20% of the initial concentration for the entire 90-day period.[1]

Q2: What is the effect of storage temperature on amphetamine stability in brain homogenates?

A2: Storage temperature is a critical factor for the stability of amphetamine in brain homogenates. While stable when frozen, amphetamine shows variable stability at refrigerated (2-8°C) and room temperature (~20°C).[1] For optimal long-term storage and to prevent degradation, it is imperative to maintain the brain homogenates in a frozen state at <-5°C.[1]

Q3: Does the presence of a preservative like sodium fluoride (B91410) affect amphetamine stability in frozen brain homogenates?

A3: For amphetamine, the presence of 1% sodium fluoride as a preservative does not significantly impact its stability in frozen brain homogenates.[1] The stability of amphetamine was maintained for up to 90 days at <-5°C both with and without the addition of sodium fluoride.[1]

Q4: Can repeated freeze-thaw cycles affect the stability of amphetamine in biological samples?

A4: While a study on urine samples showed no significant loss of amphetamine after up to three freeze-thaw cycles, it is generally considered good practice to minimize freeze-thaw cycles for any biological sample to maintain sample integrity.[2] For brain homogenates, it is recommended to aliquot the samples into single-use volumes before freezing to avoid repeated thawing and refreezing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent amphetamine concentrations in stored samples. Sample degradation due to improper storage temperature.Ensure all brain homogenate samples are consistently stored at <-5°C.[1] Use a calibrated freezer with temperature monitoring.
Repeated freeze-thaw cycles.Aliquot homogenates into single-use tubes prior to freezing to avoid the need for thawing the entire sample for each analysis.[2]
Inefficient extraction from the brain matrix.Optimize the extraction procedure. A liquid-liquid extraction with a suitable organic solvent at an alkaline pH is often effective for amphetamine.[3][4]
High variability between replicate analyses of the same homogenate. Non-homogenous sample.Ensure the brain tissue is thoroughly homogenized to achieve a uniform suspension before aliquoting and analysis.
Analytical instrument instability.Calibrate the analytical instrument (e.g., GC-MS, LC-MS/MS) before each run and include quality control samples to monitor instrument performance.
Presence of interfering peaks in the chromatogram. Matrix effects from the brain homogenate.Employ a more selective extraction method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering substances.
Contamination during sample preparation.Use clean glassware and high-purity solvents. Process a blank matrix sample to identify any sources of contamination.

Data Presentation

Table 1: Stability of Amphetamine in Fortified Brain Homogenates at Various Storage Conditions

Storage TemperatureStorage Duration (Days)Mean Concentration Change from Day 0 (%)Stability
<-5°C 1< 20%Stable
3< 20%Stable
7< 20%Stable
14< 20%Stable
30< 20%Stable
60< 20%Stable
90< 20%Stable
2-8°C 1VariableVariable Stability
3VariableVariable Stability
7VariableVariable Stability
14VariableVariable Stability
30VariableVariable Stability
60VariableVariable Stability
90VariableVariable Stability
~20°C 1VariableVariable Stability
3VariableVariable Stability
7VariableVariable Stability
14VariableVariable Stability
30VariableVariable Stability
60VariableVariable Stability
90VariableVariable Stability

Data summarized from a study where analytes were considered stable if the difference in response ratio from Day 0 was less than 20%.[1]

Experimental Protocols

Brain Tissue Homogenization

This protocol is based on the methodology for preparing brain homogenates for stability testing.[1]

Materials:

  • Brain tissue

  • Deionized water

  • Homogenizer (e.g., mechanical or ultrasonic)

  • Centrifuge tubes

Procedure:

  • Thaw the brain tissue on ice.

  • Weigh the desired amount of tissue.

  • Prepare a 1:4 dilution of the brain tissue with deionized water (e.g., 1 gram of tissue to 4 mL of deionized water).

  • Homogenize the tissue and water mixture until a uniform suspension is achieved.

  • If desired, fortify the homogenate with a known concentration of amphetamine sulfate standard solution. For stability studies, a concentration of 500 ng/mL has been used.[1]

  • Vortex the fortified homogenate to ensure thorough mixing.

  • Aliquot the homogenate into labeled cryovials for storage.

Amphetamine Extraction from Brain Homogenate (Liquid-Liquid Extraction)

This protocol is a general procedure for the extraction of amphetamine from a biological matrix.[3][4]

Materials:

  • Brain homogenate

  • Internal standard solution (e.g., amphetamine-d5)

  • Alkaline buffer (e.g., pH 9-10)

  • Organic extraction solvent (e.g., 1-chlorobutane, ethyl acetate)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette a known volume of brain homogenate into a centrifuge tube.

  • Add the internal standard solution.

  • Add the alkaline buffer to adjust the pH to the desired range (e.g., pH 9.9).

  • Add the organic extraction solvent.

  • Vortex the mixture for several minutes to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of amphetamine by GC-MS, which often requires derivatization.[3][4]

Materials:

  • Reconstituted sample extract

  • Derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • To the dried extract, add the derivatizing agent (e.g., 50 µL of HFBA in 100 µL of ethyl acetate).

  • Incubate the mixture to allow for complete derivatization (e.g., 20 minutes at 95°C).

  • Evaporate the excess derivatizing agent and solvent.

  • Reconstitute the derivatized residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • Inject an aliquot of the reconstituted sample into the GC-MS system.

  • Acquire data in selected ion monitoring (SIM) mode for quantitative analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Amphetamine Stability Assessment cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 7, 14, 30, 60, 90 days) Homogenization Brain Tissue Homogenization (1:4 with deionized water) Fortification Fortification with Amphetamine (500 ng/mL) Homogenization->Fortification Aliquoting Aliquoting into Cryovials Fortification->Aliquoting Frozen Frozen Storage (<-5°C) Aliquoting->Frozen Refrigerated Refrigerated Storage (2-8°C) Aliquoting->Refrigerated RoomTemp Room Temperature Storage (~20°C) Aliquoting->RoomTemp Extraction Extraction (e.g., Liquid-Liquid Extraction) Frozen->Extraction Refrigerated->Extraction RoomTemp->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS or GC-MS) Extraction->Analysis Data Data Comparison (vs. Day 0) Analysis->Data

Caption: Workflow for assessing amphetamine stability in brain homogenates.

Troubleshooting_Tree Troubleshooting Low Amphetamine Recovery Start Low or Inconsistent Amphetamine Recovery CheckStorage Review Storage Conditions (Temp Logs, Freeze-Thaw Cycles) Start->CheckStorage CheckExtraction Evaluate Extraction Procedure Start->CheckExtraction CheckAnalysis Assess Analytical Performance Start->CheckAnalysis ImproperStorage Improper Storage Identified CheckStorage->ImproperStorage InefficientExtraction Inefficient Extraction Suspected CheckExtraction->InefficientExtraction AnalyticalIssue Analytical Issue Suspected CheckAnalysis->AnalyticalIssue ImproperStorage->CheckExtraction No SolutionStorage Discard Compromised Samples. Ensure proper storage at <-5°C. Aliquot future samples. ImproperStorage->SolutionStorage Yes InefficientExtraction->CheckAnalysis No SolutionExtraction Optimize Extraction pH. Test alternative solvents. Consider SPE for cleanup. InefficientExtraction->SolutionExtraction Yes SolutionAnalysis Recalibrate Instrument. Run QC samples. Check for matrix effects. AnalyticalIssue->SolutionAnalysis Yes

Caption: Decision tree for troubleshooting low amphetamine recovery.

References

Technical Support Center: GC-MS Analysis of Amphetamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of amphetamine sulfate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of amphetamine?

A1: Amphetamine is a primary amine, which makes it a polar and active compound. Direct analysis by GC can lead to poor chromatographic performance, including peak tailing and adsorption to active sites in the GC system (e.g., inlet liner, column).[1][2] Derivatization is employed to:

  • Improve volatility and thermal stability: By converting the polar amine group into a less polar, more volatile derivative.

  • Enhance chromatographic peak shape: Reducing peak tailing and improving separation from other compounds.[1]

  • Increase mass spectral specificity: Derivatization produces higher molecular weight fragments, which can be more specific for identification and quantification, especially in selected ion monitoring (SIM) mode.[1]

Q2: What are the most common derivatizing agents for amphetamine analysis?

A2: Several acylation reagents are commonly used. The choice of reagent can impact sensitivity and selectivity. Commonly used agents include:

  • Heptafluorobutyric anhydride (B1165640) (HFBA) [3][4][5]

  • Pentafluoropropionic anhydride (PFPA) [5][6][7]

  • Trifluoroacetic anhydride (TFAA) [5][8]

  • R(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPAC) for chiral separation.[3]

Based on sensitivity, PFPA has been shown to be a highly effective derivatizing agent for amphetamine-related compounds.[5]

Q3: What are "matrix effects" and how do they interfere with amphetamine analysis?

A3: Matrix effects refer to the alteration of analyte ionization (suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., urine, blood, hair).[9][10] In GC-MS, this can lead to inaccurate quantification.[9] For instance, endogenous components in a urine sample can co-elute with the derivatized amphetamine, interfering with the ionization process in the MS source and leading to either an underestimation or overestimation of the true concentration. Effective sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to minimize matrix effects by removing these interfering components.[7][11]

Q4: Can other drugs or compounds interfere with amphetamine analysis?

A4: Yes, structurally similar compounds can cause significant interference. These include:

  • Designer amphetamines and cathinones ("bath salts"): These compounds can have similar retention times and mass spectra to amphetamine and its derivatives, potentially leading to misidentification or inaccurate quantification.[3][12]

  • Phentermine: A common appetite suppressant that can interfere with the analysis of amphetamine, particularly when using certain chiral derivatizing agents like R-(-)-MTPA. This interference can degrade the chromatography of the internal standard and skew concentration calculations.[13][14]

  • Ephedrine and Pseudoephedrine: These compounds are structurally related to amphetamine and can potentially interfere with the analysis.

Careful method validation, including specificity studies with potential interferents, is essential to ensure the accuracy of the results.[3][12]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Peak Tailing Active sites in the GC system: Contaminated inlet liner, exposed silanol (B1196071) groups on the column.- Perform inlet maintenance: replace the liner, O-ring, and septum.[15] - Trim the first few centimeters of the GC column to remove active sites.[15][16] - Use an ultra-inert GC column and liner.[1][2][17]
Improper column installation: Incorrect insertion depth into the inlet or detector.- Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[15][18]
Solvent-phase polarity mismatch: The injection solvent is not compatible with the column's stationary phase.- Choose a solvent that is more compatible with the stationary phase polarity.[15][18]
Poor Sensitivity/Low Response Sample degradation: Amphetamine may have degraded in the sample or during analysis.- Ensure proper sample storage (cool, dark, and airtight). - Check for thermal degradation in the inlet by lowering the inlet temperature.
Leaks in the system: Leaks in the injector can lead to sample loss.- Perform a leak check of the GC system, particularly around the septum and fittings.
Matrix-induced signal suppression: Co-eluting matrix components are suppressing the analyte signal.- Improve sample cleanup by optimizing the LLE or SPE procedure. - Use a matrix-matched calibration curve.
Split or Shouldered Peaks Improper column cut: A non-perpendicular or jagged column cut can distort the peak shape.- Re-cut the column using a ceramic scoring wafer to ensure a clean, 90° cut.[16]
Column contamination: Buildup of non-volatile residue at the head of the column.- Trim the front end of the column.[16] - Use a guard column to protect the analytical column.[15]
Co-elution with an interfering compound. - Adjust the temperature program to improve separation. - Select more specific ions for monitoring in SIM mode.
Baseline Drift/Noise Column bleed: Degradation of the GC column stationary phase, often exacerbated by harsh derivatization reagents.- Bake out the column at a high temperature (within its limits). - If bleed is excessive, the column may need to be replaced.[19] - Use a column specifically designed to be robust against harsh reagents.[1][17]
Contaminated carrier gas: Impurities in the carrier gas can contribute to baseline noise.- Ensure high-purity carrier gas and use appropriate gas purifiers.
Contaminated detector: The MS source may be contaminated.- Perform routine maintenance and cleaning of the MS ion source.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated methods for amphetamine analysis. This data can be used for comparison and as a benchmark for method development.

Parameter Amphetamine Methamphetamine Matrix Derivatizing Agent Extraction Method Reference
Recovery 93.6%94.1%UrineTFAASPE[8]
82.5%83.9%HairHFBALLE[4]
88-101%88-101%UrineMBTFASPE[11]
LOD 25 ng/mL10 ng/mLBloodPFPASPE[7]
3 ng/mL-UrineEthyl ChloroformateLLE[20]
0.05 ng/mg0.05 ng/mgHairHFBALLE[4]
LOQ 0.6 ng/mg-HairTFA-[21]
0.1 ng/mg0.1 ng/mgHairHFBALLE[4]
75 ng/g75 ng/gMeconium-SLE[22]

LOD: Limit of Detection, LOQ: Limit of Quantitation, LLE: Liquid-Liquid Extraction, SLE: Supported Liquid Extraction, SPE: Solid-Phase Extraction, TFAA: Trifluoroacetic anhydride, HFBA: Heptafluorobutyric anhydride, PFPA: Pentafluoropropionic anhydride, MBTFA: N-Methyl-bis(trifluoroacetamide).

Experimental Protocols

Protocol 1: Extraction and Derivatization of Amphetamine from Urine using HFBA

This protocol is a generalized procedure for the extraction and derivatization of amphetamine from a urine matrix for GC-MS analysis.

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., amphetamine-d5).

    • Add 0.5 mL of 0.1 M phosphate (B84403) buffer to adjust the pH.

    • Vortex the sample for 30 seconds.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate (B1210297) to the tube.

    • Cap and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried extract.[23]

    • Cap the tube and heat at 65-70°C for 30 minutes.[23]

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: GC-MS Parameters for Derivatized Amphetamine Analysis

The following are typical GC-MS parameters that can be used as a starting point for the analysis of HFBA-derivatized amphetamine.

  • Gas Chromatograph (GC):

    • Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[23]

    • Oven Program: Initial temperature of 80°C for 1 minute, ramp at 25°C/min to 280°C, hold for 2 minutes.[23]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier and Qualifier Ions for HFBA-amphetamine: To be determined based on the mass spectrum of the derivatized standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Urine Sample Collection add_is Add Internal Standard start->add_is ph_adjust pH Adjustment add_is->ph_adjust extraction Liquid-Liquid or Solid-Phase Extraction ph_adjust->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 add_reagent Add Derivatizing Agent (e.g., HFBA) evaporation1->add_reagent heating Heating add_reagent->heating evaporation2 Evaporation to Dryness heating->evaporation2 reconstitution Reconstitution in Solvent evaporation2->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of amphetamine.

troubleshooting_workflow cluster_check1 Initial Checks cluster_indiscriminate Indiscriminate Issues cluster_selective Selective Issues start Poor Chromatographic Peak Shape (e.g., Tailing, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks indiscriminate Likely a physical or flow path issue. check_all_peaks->indiscriminate check_all_peaks->indiscriminate Yes selective Likely a chemical or activity issue. check_all_peaks->selective check_all_peaks->selective No check_installation Check column installation (inlet and detector). indiscriminate->check_installation inlet_maintenance Perform inlet maintenance (replace liner, septum, seal). selective->inlet_maintenance check_cut Check column cut for squareness. check_installation->check_cut check_leaks Perform leak check. check_cut->check_leaks end Problem Resolved check_leaks->end trim_column Trim front end of the column. inlet_maintenance->trim_column check_derivatization Review derivatization procedure for completeness. trim_column->check_derivatization check_derivatization->end

Caption: Troubleshooting workflow for poor peak shape in GC-MS.

References

Technical Support Center: Refining Amphetamine Sulfate Administration to Minimize Animal Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the administration of amphetamine sulfate (B86663) in animal studies, with a primary focus on minimizing animal stress.

Troubleshooting Guides

This section addresses common issues encountered during experimental procedures involving amphetamine sulfate administration.

IssuePotential Cause(s)Recommended Solution(s)
Increased animal resistance and handling difficulty during injection (IP or SC). - Negative association with the procedure due to repeated restraint and injection discomfort.- Lack of habituation to handling.- Implement a positive reinforcement training protocol: Accustom the animal to handling without the injection procedure. Provide rewards (e.g., a small amount of sweetened, palatable food) after handling.[1] - Refine restraint techniques: Use minimal restraint necessary for the procedure. For rats, non-restrained injection techniques have been shown to reduce stress.[2][3]- Consider alternative, less invasive routes: If scientifically appropriate, explore voluntary oral administration.
High variability in behavioral or physiological data. - Stress-induced physiological changes (e.g., elevated corticosterone) can confound experimental results.[1][4][5]- Inconsistent administration technique.- Allow for adequate acclimatization and habituation: Ensure animals are fully accustomed to the housing and handling conditions before starting the experiment.- Standardize administration protocols: Ensure all personnel are thoroughly trained and follow the exact same procedure for each animal.- Choose the least stressful administration route suitable for the experimental design.
Signs of acute stress in animals post-administration (e.g., freezing, vocalization, excessive grooming). - The administration procedure itself (restraint, needle prick) is a significant stressor.[2][3]- The pharmacological effects of amphetamine can be anxiogenic.- Optimize the injection procedure: Use a new, sharp needle of the appropriate gauge for each animal. Ensure a quick and confident technique.- Provide post-procedure care: Return the animal to its home cage promptly and avoid further disturbances.- Consider a voluntary administration method: This eliminates the stress associated with restraint and injection.
Injury at the injection site (e.g., hematoma, inflammation). - Improper needle insertion (e.g., incorrect angle, hitting underlying structures).- Repeated injections in the same location.- Review and practice proper injection techniques: For IP injections, ensure the needle is inserted in the lower abdominal quadrant to avoid organs. For SC, lift the skin to create a "tent" and inject into the subcutaneous space.[6]- Rotate injection sites: If repeated injections are necessary, alternate between the left and right sides.
Inconsistent or poor oral intake with voluntary methods. - Neophobia (fear of new foods).- Unpalatability of the drug-laced medium.- Implement a training period: Accustom the animals to the palatable medium (e.g., jelly or paste) without the drug for several days before the experiment begins.[6]- Optimize the vehicle: Use highly palatable substances like sweetened condensed milk, flavored gelatin, or commercially available animal treats to mask the taste of the amphetamine.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of stress in rodents during drug administration procedures?

A1: Stress in rodents can be assessed through both physiological and behavioral indicators.

  • Physiological Indicators: The most common is the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to an increase in corticosterone (B1669441) levels in the blood, saliva, or feces.[5][7] Other physiological signs include increased heart rate and blood pressure.

  • Behavioral Indicators: These include freezing, increased vocalizations, struggling during handling, defecation, urination, and changes in normal behaviors like reduced exploration or increased anxiety-like behaviors in tests such as the elevated plus maze.[2][3]

Q2: How does the route of administration impact stress levels?

A2: The route of administration is a critical factor in the level of stress experienced by the animal.

  • Invasive procedures like intraperitoneal (IP) and subcutaneous (SC) injections, as well as forced oral gavage, are associated with significant stress due to the necessary restraint and the procedure itself.[5][7][8]

  • Oral gavage , in particular, has been shown to cause a significant increase in blood pressure, heart rate, and fecal corticosterone metabolites.[5][7]

  • Voluntary oral administration , where the animal willingly consumes the substance mixed in a palatable food, is considered a highly refined and less stressful alternative.[6]

Q3: What are the best practices for minimizing stress during injections?

A3: To minimize stress during IP or SC injections:

  • Habituate the animals to handling and the presence of the researcher.

  • Use a new, sharp, and appropriately sized needle for each animal to minimize pain.

  • Employ proper and confident restraint techniques that are firm but not forceful.

  • Perform the injection quickly and efficiently.

  • Return the animal to its home cage immediately after the procedure.

  • For rats, consider training for non-restrained injection techniques .[2][3]

Q4: Can the stress of administration affect the experimental outcome when studying amphetamine?

A4: Yes, absolutely. The stress from handling and administration can significantly impact the results of studies on amphetamines. Stress can alter baseline corticosterone levels, which may interact with the effects of amphetamine on the HPA axis and behavior.[1][4] For example, amphetamine itself can increase corticosterone levels, and the added stress of the injection could lead to a cumulative and potentially confounding effect.[1][4]

Q5: Are there less stressful alternatives to oral gavage for precise oral dosing?

A5: Yes. A highly recommended alternative is voluntary oral administration . This can be achieved by mixing the this compound into a highly palatable vehicle that the animals will consume willingly. A detailed protocol for this method is provided below. This method eliminates the need for restraint and the stress of the gavage procedure.[6]

Quantitative Data on Stress Markers by Administration Route

The following table summarizes findings on the impact of different administration routes on stress markers in rodents. Direct comparative data for amphetamine across all routes is limited; therefore, data from studies using other substances or comparing a subset of routes are included to illustrate the general principles.

Administration RouteStress MarkerFindingSpeciesReference
Oral Gavage Fecal CorticosteroneSignificantly increased fecal corticosterone metabolites 6-10 hours after dosing compared to control and voluntary pill intake.Mice[5][7]
Oral Gavage Mean Arterial PressureSignificantly greater and more prolonged increase in mean arterial pressure compared to voluntary pill intake.Mice[5][7]
Voluntary Oral (Pill) Fecal CorticosteroneNo significant increase in fecal corticosterone metabolites compared to control.Mice[5][7]
Intraperitoneal (IP) Injection Plasma CorticosteroneAmphetamine administered via IP injection led to an increase in plasma corticosterone levels.Rats[1][4]
Subcutaneous (SC) Injection Plasma CorticosteroneDaily subcutaneous injections of corticosterone resulted in elevated serum corticosterone levels throughout the administration period.Rats
IP vs. Oral Gavage Bioavailability & StressIP administration generally leads to higher and faster peak plasma concentrations compared to oral gavage. However, oral gavage is associated with higher procedural stress.[8]Rodents[8][9]

Experimental Protocols

Detailed Methodology 1: Intraperitoneal (IP) Injection

Objective: To administer a precise dose of this compound directly into the peritoneal cavity for rapid absorption.

Materials:

  • This compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) and gauze

  • Animal scale

Procedure:

  • Preparation: Weigh the animal to calculate the correct dose volume. Prepare the amphetamine solution and draw it into the syringe.

  • Restraint:

    • Mouse: Scruff the mouse firmly by the loose skin over the neck and back to immobilize it.

    • Rat: Use a two-person technique where one person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity, while the other performs the injection. Alternatively, a one-person technique involves wrapping the rat in a towel.

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.

  • Injection: Tilt the animal's head downwards at a slight angle. Insert the needle, bevel up, at a 30-40 degree angle into the skin and through the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and prepare a new sterile injection.

  • Administration: Inject the solution smoothly and steadily.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

Detailed Methodology 2: Subcutaneous (SC) Injection

Objective: To administer this compound into the space between the skin and the underlying muscle for a slower, more sustained absorption compared to IP.

Materials:

  • This compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol and gauze

  • Animal scale

Procedure:

  • Preparation: Prepare the dose as described for IP injection.

  • Restraint: Scruff the animal by the loose skin over its back, between the shoulder blades.

  • Injection Site: The loose skin over the back is the typical injection site.

  • Injection: Lift the scruffed skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Administration: Inject the solution. A small bleb or lump will form under the skin.

  • Withdrawal and Monitoring: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.

Detailed Methodology 3: Oral Gavage

Objective: To deliver a precise oral dose of this compound directly into the stomach. (Note: This method is stressful and alternatives should be considered.)

Materials:

  • This compound solution

  • Flexible or bulb-tipped gavage needle (20-22 gauge for mice, 16-18 gauge for rats)

  • Syringe

  • Animal scale

Procedure:

  • Preparation: Prepare the dose as described previously.

  • Measure Tube Length: Measure the gavage tube from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this length on the tube.

  • Restraint: Restrain the animal firmly to prevent movement of the head and neck. The head should be held in a slightly extended position to create a straight line to the esophagus.

  • Insertion: Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.

  • Advancement: The tube should pass smoothly without resistance. If there is any resistance, it may be in the trachea; withdraw immediately and restart. Never force the tube.

  • Administration: Once the tube is at the predetermined depth, administer the solution slowly.

  • Withdrawal and Monitoring: Remove the tube gently in a single motion. Monitor the animal closely for signs of respiratory distress.

Detailed Methodology 4: Voluntary Oral Administration (Refined Method)

Objective: To administer this compound orally in a manner that minimizes stress by allowing the animal to self-administer the drug mixed in a palatable medium.

Materials:

  • This compound

  • Highly palatable vehicle (e.g., flavored gelatin, sweetened condensed milk, peanut butter/jelly mixture)

  • Small weighing dishes or containers

Procedure:

  • Vehicle Preparation and Training (3-4 days prior to experiment):

    • Prepare the palatable vehicle without any drug.

    • Each day, present a small, measured amount of the vehicle to the animals in their home cage.

    • Monitor consumption to ensure all animals are readily eating the vehicle. This overcomes neophobia.

  • Drugged Vehicle Preparation:

    • Calculate the total amount of this compound needed for the experimental group.

    • Thoroughly mix the drug into the palatable vehicle to ensure a homogenous mixture.

    • Aliquot the mixture into individual doses based on the average weight of the animals or individual animal weights.

  • Administration:

    • At the time of dosing, present each animal with its individual dose of the drugged vehicle.

    • Observe the animals to ensure they consume the entire dose. This is typically rapid due to the training period.

  • Monitoring: Monitor the animals for the expected pharmacological effects of amphetamine.

Mandatory Visualizations

Signaling Pathway of the HPA Axis Stress Response

HPA_Axis Stress Stressor (e.g., Handling, Injection) Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus + Pituitary Anterior Pituitary Hypothalamus->Pituitary Releases CRH Adrenal Adrenal Cortex Pituitary->Adrenal Releases ACTH Corticosterone Corticosterone Release Adrenal->Corticosterone Stimulates Feedback Negative Feedback Corticosterone->Feedback Feedback->Hypothalamus - Feedback->Pituitary - Admin_Route_Decision Start Start: Define Experimental Needs PreciseDose Is a precise, known dose required? Start->PreciseDose RapidOnset Is rapid onset/ high bioavailability critical? PreciseDose->RapidOnset Yes ConsiderAlternatives Consider mixing in food/water (less precise) PreciseDose->ConsiderAlternatives No ChronicDosing Is chronic, repeated dosing required? RapidOnset->ChronicDosing No IP_SC Parenteral Injection (IP or SC) RapidOnset->IP_SC Yes VoluntaryOral Refined Method: Voluntary Oral Administration ChronicDosing->VoluntaryOral Yes (Minimize cumulative stress) OralGavage Oral Gavage (High Stress) ChronicDosing->OralGavage No

References

"preventing degradation of amphetamine sulfate in stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental reagents is paramount. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to prevent the degradation of amphetamine sulfate (B86663) in stock solutions, ensuring the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time Degradation of amphetamine sulfate in the stock solution.Prepare fresh stock solutions more frequently. Review and optimize storage conditions. For aqueous solutions, ensure the pH is maintained in the acidic range. For long-term storage, consider using a non-aqueous solvent like methanol (B129727) and storing at low temperatures.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating analytical method. Key degradation pathways to investigate include oxidation, hydrolysis at extreme pH values, photodegradation, and thermal stress.
Precipitation or cloudiness in the stock solution Poor solubility or incompatibility with the solvent/buffer.This compound is freely soluble in water.[1] If using buffers, ensure compatibility. Avoid alkaline conditions which can lead to the precipitation of the free base. When preparing solutions in cell culture media, be mindful of potential interactions with media components. It is advisable to add the drug solution to the media in a small volume (typically not exceeding 1% v/v) to avoid significant changes in osmolarity and pH.[2][3]
Change in pH of the aqueous stock solution Degradation leading to the formation of acidic or basic byproducts. Interaction with container materials.An aqueous solution of this compound should have a pH between 5 and 6.[4][5][6] Monitor the pH of your stock solution over time. A significant change in pH is an indicator of degradation. Use high-quality, inert containers (e.g., borosilicate glass) for storage.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the best solvent for preparing this compound stock solutions?

For long-term storage, methanol is a suitable solvent. This compound in a methanol solution, when stored at 2-8°C in an airtight container and protected from light, shows less than 1% decomposition over 48 months.[7][8] For immediate use in most biological experiments, sterile water or an appropriate buffer like phosphate-buffered saline (PBS) can be used. This compound is freely soluble in water.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

  • Temperature: For long-term stability, store solutions at 2-8°C.[7][8]

  • Light: this compound is sensitive to light.[4][5][6] Always store solutions in amber vials or in the dark to prevent photodegradation.

  • Container: Use well-closed, inert containers.[9] For sterile applications, use sterile vials.

Q3: How long can I store an aqueous stock solution of this compound?

The stability of aqueous solutions is highly dependent on pH and storage temperature. An aqueous solution of this compound is slightly acidic (pH 5-6).[4][5][6] In this pH range and when stored at 2-8°C and protected from light, the solution can be expected to be stable for shorter periods. However, for critical applications, it is recommended to prepare fresh aqueous solutions or to perform stability studies for your specific storage conditions.

Degradation

Q4: What are the main factors that cause the degradation of this compound in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • pH: Amphetamine is more stable in acidic conditions. Alkaline conditions can lead to the formation of the free base, which may be less stable. It is incompatible with alkalis.[5][6]

  • Light: Exposure to light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing agents: Amphetamine can be susceptible to oxidation.

Q5: What are the known degradation pathways and products?

Forced degradation studies are necessary to fully elucidate the degradation pathways.[10][11][12][13][14] Potential degradation pathways include oxidation and reactions under acidic and basic conditions. The specific degradation products are not extensively detailed in readily available literature and would need to be identified through techniques like mass spectrometry during a forced degradation study.

Experimental Best Practices

Q6: Is this compound compatible with common buffers like PBS and cell culture media?

This compound is a salt of a weak base and a strong acid, forming a slightly acidic solution in water. It is generally compatible with acidic to neutral buffers like PBS. When adding to cell culture media, it is crucial to ensure that the final concentration of the solvent (if not the media itself) is low (typically ≤1% v/v) to avoid cytotoxicity and significant changes to the media's pH and osmolarity.[2][3] Always include a vehicle control in your experiments.

Q7: How can I verify the stability of my this compound stock solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately determine the concentration of the active pharmaceutical ingredient (API) and to separate it from any degradation products.[15] A validated HPLC method will allow you to monitor the purity of your stock solution over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

For Long-Term Storage (in Methanol):

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in HPLC-grade methanol to the desired concentration (e.g., 1 mg/mL).

  • Store the solution in an amber glass vial with a tightly sealed cap at 2-8°C.

For Immediate Use in Aqueous Solutions (e.g., for cell culture):

  • Accurately weigh the this compound powder.

  • Dissolve in sterile water or a suitable sterile buffer (e.g., PBS) to create a concentrated stock solution.

  • Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

  • This stock can then be aseptically diluted to the final working concentration in your cell culture medium.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. The specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer and an organic solvent. For example, a mobile phase consisting of a mixture of a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 2.5-3.5) and acetonitrile.[9][16][17]

  • Flow Rate: Approximately 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength where amphetamine has significant absorbance (e.g., 215 nm or 257 nm).[7][9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Controlled, for example, at 30°C.

To validate this as a stability-indicating method, you would need to perform forced degradation studies (e.g., exposing the this compound solution to acid, base, heat, light, and oxidation) and demonstrate that the method can separate the intact amphetamine peak from all resulting degradation product peaks.[15]

Data Presentation

Table 1: Stability of this compound in Methanol

Storage ConditionDurationDegradationSource
2-8°C, in an airtight container, protected from light48 months< 1%[7][8]

Visualizations

Logical Workflow for Troubleshooting Stock Solution Instability

Troubleshooting Workflow start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep is_degraded Suspect Degradation? check_prep->is_degraded check_purity Analyze Purity via HPLC is_degraded->check_purity Yes fresh_solution Prepare Fresh Solution is_degraded->fresh_solution No, but want to be sure new_peaks New Peaks Observed? check_purity->new_peaks forced_degradation Perform Forced Degradation Study new_peaks->forced_degradation Yes optimize_storage Optimize Storage Conditions (Temp, Light, pH) new_peaks->optimize_storage No, but main peak is smaller forced_degradation->optimize_storage optimize_storage->fresh_solution end Problem Resolved fresh_solution->end

Caption: A logical workflow for troubleshooting issues with this compound stock solutions.

Factors Influencing this compound Stability

Stability Factors Amphetamine This compound Stability pH pH (More stable in acidic conditions) Amphetamine->pH Light Light Exposure (Photodegradation) Amphetamine->Light Temp Temperature (Heat accelerates degradation) Amphetamine->Temp Oxidation Oxidizing Agents Amphetamine->Oxidation Solvent Solvent Choice (Methanol for long-term) Amphetamine->Solvent

Caption: Key factors that can affect the stability of this compound in stock solutions.

References

"addressing variability in locomotor activity after amphetamine sulfate injection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amphetamine-induced locomotor activity assays.

Troubleshooting Guide

High variability in locomotor activity data is a common challenge in studies involving amphetamine sulfate (B86663). This guide addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
High variability between subjects in the same group. Genetic Differences: Even within the same strain, individual genetic variations can influence drug response.[1][2]Increase the sample size per group to improve statistical power. Ensure all animals are from a reliable and consistent supplier.
Stress: Handling, injection, and a novel environment can induce stress, affecting locomotor activity.[3]- Implement a proper habituation period to the testing environment and injection procedure.[4][5] - Handle animals consistently and gently. - Consider the timing of experiments to avoid periods of increased facility noise or activity.
Circadian Rhythm: The time of day of injection and testing significantly impacts the locomotor response to amphetamine.[6][7][8]Conduct all experiments at the same time of day to minimize variability due to circadian fluctuations.[9]
Unexpectedly low locomotor activity at higher doses. Stereotypy: Higher doses of amphetamine can induce stereotyped behaviors (e.g., repetitive sniffing, gnawing, head weaving) that compete with and suppress horizontal locomotion.[10][11]- Observe the animals for stereotyped behaviors. - If stereotypy is the goal, use a scoring system to quantify it. - If locomotion is the primary measure, consider using a lower dose of amphetamine.
Inconsistent results across different experiment days. Sensitization: Repeated amphetamine administration can lead to behavioral sensitization, a phenomenon characterized by a progressively enhanced locomotor response to the same dose of the drug.[12][13]- Be aware of the potential for sensitization, especially in chronic dosing studies. - If studying acute effects, ensure a sufficient washout period between experiments. - If studying sensitization, the experimental design should be structured to capture this effect.
Bimodal or unexpected dose-response curve. Dose-dependent effects: Amphetamine has a bimodal effect on locomotion. Low to moderate doses typically increase locomotor activity, while higher doses can lead to a decrease in locomotion as stereotypy emerges.[10][14]- Conduct a dose-response study to determine the optimal dose for observing hyperlocomotion without significant competing stereotypy in your specific animal model and strain.

Frequently Asked Questions (FAQs)

Experimental Design & Protocol

Q1: How long should the habituation period be before amphetamine injection?

A1: A habituation period of at least 30-60 minutes in the testing chamber immediately before injection is recommended to allow the animal to acclimate to the novel environment and for baseline activity to stabilize.[1][15] For more comprehensive studies, a multi-day habituation protocol to the testing room and chambers can also be beneficial.[4][5]

Q2: What is the recommended route of administration for amphetamine sulfate?

A2: The most common routes of administration in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.).[11][16] The choice may depend on the specific research question and desired absorption kinetics. Consistency in the route of administration is crucial for minimizing variability.

Q3: At what time of day should I conduct my experiments?

A3: It is critical to conduct experiments during the same time window each day to control for the influence of circadian rhythms on locomotor activity and drug response.[6][7][8][9] The active phase of the animal's light/dark cycle is often chosen for these studies.

Data Interpretation

Q4: My high-dose amphetamine group shows less total distance traveled than my low-dose group. Is this an error?

A4: Not necessarily. This is a common finding due to the bimodal effect of amphetamine.[10] At higher doses, animals often engage in stereotyped behaviors, which are repetitive, focused movements that do not contribute to horizontal locomotion.[10][11] This results in a decrease in the total distance traveled compared to lower doses that primarily induce hyperlocomotion.

Q5: What is the difference between locomotor activity and stereotypy?

A5: Locomotor activity refers to the movement of an animal from one place to another, typically measured as distance traveled or beam breaks in an open field. Stereotypy, on the other hand, consists of repetitive, patterned behaviors such as sniffing, licking, gnawing, or head bobbing, which are often observed at higher doses of amphetamine.[11][17]

Q6: What is amphetamine-induced sensitization?

A6: Amphetamine-induced sensitization is a phenomenon where repeated administration of the drug leads to a progressive and enduring enhancement of its locomotor-activating effects.[12][13] This is thought to reflect neuroplastic changes in brain circuits, particularly the mesolimbic dopamine (B1211576) system.

Experimental Protocols

Amphetamine-Induced Locomotor Activity Assay

This protocol outlines a standard procedure for assessing the effect of acute this compound administration on locomotor activity in rodents.

  • Animal Acclimation: Upon arrival, house animals in a temperature and humidity-controlled facility on a 12:12 hour light/dark cycle with ad libitum access to food and water. Allow for a minimum of one week of acclimation before any experimental procedures.[9]

  • Habituation to Testing Environment: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.

  • Habituation to Testing Apparatus: Place each animal individually into the center of the open field arena or locomotor activity chamber. Allow for a 30-60 minute habituation period during which baseline locomotor activity is recorded.[1][15]

  • Drug Administration:

    • Prepare fresh solutions of d-amphetamine sulfate in sterile 0.9% saline on each testing day.

    • Administer a single injection of this compound or vehicle (saline) via the chosen route (e.g., intraperitoneal).

  • Data Recording: Immediately after injection, return the animal to the same testing chamber and record locomotor activity for a predefined period, typically 60-120 minutes.[13] Activity is often measured by automated systems using infrared beams or video tracking software.[18][19]

  • Data Analysis: The primary endpoint is typically the total distance traveled or the number of beam breaks, often analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

Data Presentation

Dose-Response to Amphetamine
Dose (mg/kg)Total Distance Traveled (mean ± SEM)Stereotypy Score (mean ± SEM)
Vehicle (Saline)1500 ± 150 cm0.5 ± 0.1
1.04500 ± 300 cm1.2 ± 0.2
2.56000 ± 450 cm2.5 ± 0.3
5.04000 ± 350 cm4.0 ± 0.4
10.02000 ± 200 cm5.5 ± 0.5

Note: These are example data and will vary depending on the animal strain, species, and experimental conditions.[10][20][21]

Visualizations

Amphetamine_Signaling_Pathway cluster_legend Legend Amphetamine This compound VTA Ventral Tegmental Area (VTA) Amphetamine->VTA Acts on NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Projection Dorsal_Striatum Dorsal Striatum VTA->Dorsal_Striatum Dopaminergic Projection Dopamine_Release Increased Dopamine Release NAc->Dopamine_Release Locomotion Increased Locomotor Activity NAc->Locomotion Primarily Mediates D1_Receptor D1 Receptor Dopamine_Release->D1_Receptor Activates D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates D1_Receptor->Locomotion Mediates D2_Receptor->Locomotion Modulates Dorsal_Striatum->Dopamine_Release Stereotypy Stereotyped Behaviors Dorsal_Striatum->Stereotypy Primarily Mediates Key_Drug Drug Key_Drug_box Key_Region Brain Region Key_Region_box Key_Process Process/Outcome Key_Process_box Key_Receptor Receptor Key_Receptor_box

Caption: Amphetamine's effect on locomotor activity.

Experimental_Workflow start Start: Animal Acclimation (≥ 1 week) acclimate_room Acclimate to Testing Room (30-60 min) start->acclimate_room habituate_chamber Habituate in Locomotor Chamber (30-60 min, record baseline) acclimate_room->habituate_chamber injection Administer Amphetamine or Vehicle (i.p. or s.c.) habituate_chamber->injection record_activity Record Locomotor Activity (60-120 min) injection->record_activity data_analysis Data Analysis (Total distance, time course, etc.) record_activity->data_analysis end End data_analysis->end

Caption: Workflow for locomotor activity assay.

Troubleshooting_Logic start High Variability in Data? check_time Experiments at Same Time of Day? start->check_time Yes ok Variability Addressed start->ok No check_habituation Sufficient Habituation? check_time->check_habituation Yes solution_time Solution: Standardize Testing Time check_time->solution_time No check_dose Observing Stereotypy? check_habituation->check_dose Yes solution_habituation Solution: Increase Habituation Period check_habituation->solution_habituation No solution_dose Solution: Consider Lower Dose check_dose->solution_dose Yes check_dose->ok No solution_time->ok solution_habituation->ok solution_dose->ok

Caption: Troubleshooting high data variability.

References

"how to ensure consistent amphetamine sulfate delivery in long-term studies"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amphetamine Sulfate (B86663) in Long-Term Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure consistent amphetamine sulfate delivery in long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vivo studies?

A1: For most in vivo applications, sterile 0.9% saline is the recommended solvent for this compound. If solubility issues arise, the pH of the aqueous solution can be adjusted. This compound is water-soluble and forms a solution with a pH between 5 and 6.[1]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: this compound solutions should be stored at 2-8°C in airtight, light-protected containers.[2] Under these conditions, decomposition is minimal (less than 1%) over a 48-month period for commercially prepared methanol (B129727) solutions.[2] However, for aqueous solutions prepared in the lab, it is best practice to prepare fresh solutions regularly and perform quality control checks.

Q3: Can I use osmotic pumps for continuous, long-term delivery of this compound?

A3: Yes, osmotic pumps are a reliable method for the controlled, long-term delivery of this compound.[3][4][5] They release the drug at a constant rate, independent of the surrounding physiological environment, which is crucial for maintaining consistent drug levels in chronic studies.[3][4][5]

Q4: How do I calculate the correct concentration of this compound for my osmotic pumps?

A4: The concentration needed depends on the desired dose, the pumping rate of the specific pump model, and the weight of the animal. The formula is: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Rate (mL/day)] . Always use the lot-specific data provided by the pump manufacturer for the most accurate calculations.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent behavioral or physiological results over the course of a long-term study.

  • Question: My animals are showing variable responses to this compound weeks into my chronic dosing study. What could be the cause?

  • Answer: Inconsistent results in long-term studies can stem from several factors related to drug delivery. The primary suspects are drug degradation, inaccurate dosing, or issues with the delivery method.

    • Drug Solution Stability: Amphetamine profiles can change over time depending on storage conditions.[7] It is crucial to ensure your solution's integrity throughout the study.

    • Delivery Method Consistency: If using repeated injections, variations in injection technique can lead to variability. For continuous infusion with osmotic pumps, it is essential to ensure the pumps are functioning correctly and were loaded accurately.

  • Recommended Actions:

    • Verify Solution Integrity: Re-analyze the concentration and purity of your current drug solution using a validated analytical method like HPLC or GC-MS.[8][9]

    • Review Dosing Protocol: Ensure that your protocol for solution preparation and administration is standardized and followed precisely for every animal.

    • Check Equipment: If using osmotic pumps, verify the flow rate and residual volume of explanted pumps to confirm they delivered the correct volume.

Issue 2: Precipitate formation in this compound solution.

  • Question: I've noticed a precipitate in my this compound solution after storage. Is it still usable?

  • Answer: No, the solution should not be used. Precipitate formation indicates that the drug is no longer fully dissolved, which will lead to inaccurate and inconsistent dosing. This can happen if the concentration exceeds the solubility limit in the chosen solvent or if the storage temperature has changed significantly.

  • Recommended Actions:

    • Discard the Solution: Do not attempt to re-dissolve the precipitate and use the solution.

    • Review Preparation Protocol: Verify the solubility of this compound in your vehicle at the intended concentration and storage temperature. This compound is soluble in water.[1]

    • Prepare Fresh Solution: Make a new solution, ensuring the this compound is fully dissolved before administration.

Data Presentation: Stability & Purity

Quantitative data is crucial for ensuring the consistency of drug delivery. Below are tables summarizing key stability and purity parameters.

Table 1: Stability of this compound Under Different Conditions

Storage Condition Solvent Duration Purity Loss Source
2-8°C, protected from light Methanol 48 months < 1% [2]
Room Temperature N/A (Seized Samples) 12 months ~1.6% [10]
Room Temperature N/A (Seized Samples) 24 months ~2.3% [10]

| Room Temperature | N/A (Seized Samples) | 32 months | ~6.4% |[10] |

Table 2: Purity Specifications for this compound (USP)

Parameter Specification
Assay (on dried basis) 98.0% - 102.0%
Loss on Drying NMT 1.0%

| Optical Activity | Optically inactive |

Source: USP Monographs[11]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

  • Objective: To prepare a sterile solution of this compound at a target concentration for administration via injection or osmotic pump.

  • Materials:

    • This compound powder (USP grade)[11]

    • Sterile 0.9% saline

    • Sterile volumetric flasks and glassware

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required mass of this compound based on the desired final concentration and volume.

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the this compound powder.

    • Add the powder to a sterile volumetric flask.

    • Add approximately 75% of the final volume of sterile saline to the flask.

    • Agitate the solution until the powder is completely dissolved. A vortex mixer can be used.

    • Once dissolved, add sterile saline to the final target volume.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile container.

    • Store the solution at 2-8°C, protected from light.

Protocol 2: Quality Control of this compound Solution via HPLC-UV

  • Objective: To verify the concentration and purity of a prepared this compound solution. (This is a generalized protocol based on USP guidelines; specific parameters may need optimization).[11]

  • Materials & Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing)[11]

    • This compound reference standard

    • Mobile Phase (example based on USP): A gradient of trifluoroacetic acid buffer and acetonitrile[11]

  • Procedure:

    • Standard Preparation: Prepare a standard solution of known concentration using the this compound reference standard.[11]

    • Sample Preparation: Dilute the prepared experimental solution to fall within the linear range of the standard curve.

    • Chromatography:

      • Set the detector wavelength to 257 nm.[11]

      • Set the column temperature to 40°C.[11]

      • Set the flow rate to 1.5 mL/min.[11]

    • Analysis:

      • Inject the standard solution to establish the retention time and peak area.

      • Inject the sample solution.

      • Compare the retention time of the major peak in the sample to the standard to confirm identity.[11]

      • Calculate the concentration of the sample by comparing its peak area to the standard curve.

Visualizations

Below are diagrams illustrating key workflows and relationships for ensuring consistent delivery.

G cluster_prep Solution Preparation Workflow A Calculate Dose & Concentration B Weigh Amphetamine Sulfate Powder A->B C Dissolve in Sterile Saline B->C D Sterile Filter (0.22 µm) C->D E Store at 2-8°C, Protected from Light D->E F Perform QC Check (e.g., HPLC) D->F

Caption: Workflow for preparing this compound solutions.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Behavioral/Physiological Results Check1 Is the drug solution clear and precipitate-free? Start->Check1 Check2 Was the solution recently prepared and stored correctly? Check1->Check2 Yes Action1 Discard solution. Review solubility and preparation protocol. Check1->Action1 No Check3 Is the administration protocol (injection/pump) being followed consistently? Check2->Check3 Yes Action2 Perform QC analysis (HPLC/GC-MS) on current solution batch. Check2->Action2 No Action3 Review and standardize administration techniques. Check equipment. Check3->Action3 No End Consistent Results More Likely Check3->End Yes Action1->Start Action2->End Action3->End

Caption: Logic diagram for troubleshooting inconsistent study outcomes.

References

Technical Support Center: Mitigating Amphetamine Sulfate-Induced Anorexia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating amphetamine sulfate-induced anorexia in animal studies.

Troubleshooting Guides

Issue 1: Severe and Rapid Weight Loss in Amphetamine-Treated Animals

  • Question: My animals are experiencing severe and rapid weight loss following amphetamine sulfate (B86663) administration. How can I mitigate this to ensure animal welfare and the validity of my study?

  • Answer: Severe weight loss is a common and critical issue. Immediate intervention is necessary. Consider the following pharmacological and nutritional support strategies:

    • Pharmacological Intervention: Co-administration of a dopamine (B1211576) antagonist, such as haloperidol (B65202), has been shown to be effective. A dose of 0.8 mg/kg of haloperidol administered intraperitoneally (IP) 45 minutes prior to d-amphetamine sulfate (1.0 mg/kg, IP) has been demonstrated to completely attenuate a 25% reduction in food intake in rats.

    • Nutritional Support: Ensure continuous access to a highly palatable and calorically dense diet. While some studies suggest that enhancing diet palatability alone may not fully offset the anorectic property of amphetamine, it can help encourage some level of food intake. Supplementation with essential nutrients may also aid in preventing malnutrition-related complications.

Issue 2: High Variability in Food Intake and Body Weight Data

  • Question: I am observing high variability in food intake and body weight measurements among my amphetamine-treated animals, making the data difficult to interpret. What could be the cause and how can I reduce this variability?

  • Answer: High variability can stem from several factors, including individual differences in drug response and environmental stressors.

    • Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions before starting the amphetamine regimen. This helps to reduce stress-related fluctuations in feeding behavior.

    • Environmental Enrichment: Housing animals in an enriched environment has been shown to reduce the rewarding effects of amphetamine and may help normalize feeding behaviors. While a specific protocol to counteract anorexia is not well-established, providing social housing (when appropriate for the species and study design) and novel objects for interaction can be beneficial.

    • Controlled Feeding Times: If not detrimental to the study design, restricting food access to a specific period each day can help in obtaining more consistent food intake measurements.

Issue 3: Ineffectiveness of a Chosen Mitigation Strategy

  • Question: I have implemented a mitigation strategy (e.g., a specific antagonist), but it is not effectively reducing amphetamine-induced anorexia in my animal model. What are my next steps?

  • Answer: The effectiveness of a mitigation strategy can be influenced by the specific animal model, the dose of amphetamine, and the protocol used.

    • Dose-Response Assessment: It is crucial to perform a dose-response study for both the amphetamine and the mitigating agent to find the optimal concentrations for your specific experimental conditions.

    • Alternative Pharmacological Agents: The anorectic effects of amphetamine are complex and involve multiple neurotransmitter systems. While dopamine antagonists are a primary choice, consider exploring other options. The effects of beta-adrenergic blockers like propranolol (B1214883) have been investigated, though results are mixed, with some studies showing antagonism of anorexia and others showing no effect or even potentiation. Careful pilot studies are recommended.

    • Combination Therapy: A combination of a pharmacological agent with nutritional support and environmental enrichment might be more effective than a single intervention.

Frequently Asked Questions (FAQs)

Pharmacological Interventions

  • Q1: What is the mechanism of action of haloperidol in mitigating amphetamine-induced anorexia?

    • A1: Amphetamine increases the synaptic levels of dopamine and norepinephrine. The anorectic effects are largely attributed to the enhanced dopaminergic signaling in brain regions that regulate feeding, such as the hypothalamus. Haloperidol is a dopamine D2 receptor antagonist, and by blocking these receptors, it counteracts the effects of increased dopamine, thereby mitigating the suppression of appetite. Both D1 and D2 receptors appear to be involved in the anorectic effects of amphetamine.

  • Q2: Are there other dopamine antagonists that can be used?

    • A2: Yes, other dopamine antagonists could potentially be effective. The choice of antagonist may depend on its specificity for different dopamine receptor subtypes (D1, D2, etc.) and its pharmacokinetic profile. It is essential to consult the literature for specific antagonists and to conduct pilot studies to determine their efficacy and optimal dosage in your model.

Nutritional Interventions

  • Q3: What type of nutritional supplements have been studied?

    • A3: While research specifically on nutritional supplements to counteract amphetamine-induced anorexia is limited, one study in amphetamine-addicted rats showed that a nutritional supplement could diminish drug-seeking behavior. The direct impact on anorexia needs further investigation. Providing a diet rich in essential fatty acids, vitamins, and minerals is a sound practice to support the overall health of the animals.

Non-Pharmacological Interventions

  • Q4: How can I implement environmental enrichment in my study?

    • A4: Environmental enrichment for rodents can include social housing (group housing), providing novel objects (e.g., tunnels, chew toys, climbing structures) that are changed regularly, and larger cage sizes. The specific implementation will depend on the species and the constraints of the experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from studies on pharmacological interventions to mitigate amphetamine-induced anorexia.

Table 1: Efficacy of Haloperidol in Mitigating d-Amphetamine-Induced Anorexia in Rats

d-Amphetamine Sulfate DoseHaloperidol DoseAdministration RoutePre-treatment TimeEffect on Food Intake
1.0 mg/kg0.8 mg/kgIP45 minutesCompletely attenuated a 25% reduction in food intake

IP: Intraperitoneal

Detailed Experimental Protocols

Protocol 1: Mitigation of Amphetamine-Induced Anorexia with Haloperidol in Rats

  • Animals: Adult male rats (specify strain, e.g., Sprague-Dawley) housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow animals to acclimate to the housing and handling procedures for at least one week prior to the experiment.

  • Baseline Measurement: Measure baseline food intake and body weight for 3-5 days before the start of the experiment to establish a stable baseline for each animal.

  • Drug Preparation:

    • Dissolve d-amphetamine sulfate in sterile 0.9% saline.

    • Dissolve haloperidol in a suitable vehicle (e.g., sterile water with a drop of glacial acetic acid, neutralized with sodium hydroxide).

  • Experimental Procedure:

    • On the test day, weigh the animals.

    • Administer haloperidol (0.8 mg/kg) or vehicle via intraperitoneal (IP) injection.

    • 45 minutes after the haloperidol/vehicle injection, administer d-amphetamine sulfate (1.0 mg/kg) or saline via IP injection.

    • Immediately provide a pre-weighed amount of standard chow.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-amphetamine injection by weighing the remaining food.

    • Record body weight daily.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare food intake and body weight changes between the different treatment groups.

Visualizations

Signaling Pathway of Amphetamine-Induced Anorexia

Amphetamine_Anorexia_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Hypothalamus) Amphetamine Amphetamine Sulfate VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport NET Norepinephrine Transporter (NET) Amphetamine->NET Reverses Transport Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release D2R Dopamine D2 Receptor Dopamine->D2R Activates Anorexia Anorexia (Reduced Food Intake) D2R->Anorexia Leads to

Caption: Signaling pathway of amphetamine-induced anorexia.

Experimental Workflow for Testing Mitigation Strategies

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Food Intake & Body Weight) acclimatization->baseline group_assignment Random Group Assignment (Control, AMP, AMP + Treatment) baseline->group_assignment treatment_admin Administer Mitigation Strategy (e.g., Haloperidol, Enriched Environment) group_assignment->treatment_admin amphetamine_admin Administer this compound treatment_admin->amphetamine_admin data_collection Data Collection (Food Intake & Body Weight) amphetamine_admin->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing mitigation strategies.

Validation & Comparative

A Comparative Analysis of d-Amphetamine vs. l-Amphetamine Sulfate on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the locomotor effects of d-amphetamine and l-amphetamine sulfate (B86663). By synthesizing findings from preclinical studies, this document aims to objectively inform research and development in psychostimulants.

Introduction

Amphetamine, a potent central nervous system stimulant, exists as two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). While structurally similar, their differential interaction with monoamine transporters results in distinct neurochemical and behavioral profiles. This guide focuses on the comparative effects of their sulfate salts on locomotor activity, a key behavioral measure of stimulant action in preclinical models.

Core Findings on Locomotor Activity

D-amphetamine is consistently reported to be a more potent locomotor stimulant than l-amphetamine.[1][2] Studies in rodent models demonstrate that d-amphetamine induces a greater increase in locomotor activity at lower doses compared to its levo-isomer.[2] For instance, one study found d-amphetamine to be approximately four times more potent than l-amphetamine as a dopamine (B1211576) releaser, a key mechanism underlying locomotor stimulation.[1]

While d-amphetamine's effects are primarily linked to the dopamine system, l-amphetamine exhibits a more balanced action on both dopaminergic and noradrenergic systems.[1] At lower doses (1-4 mg/kg), l-amphetamine has been observed to cause a dose-dependent depression of locomotor activity in mice, with stimulatory effects only appearing at higher doses (above 8 mg/kg).[2] In contrast, d-amphetamine produces a dose-dependent stimulation of locomotor activity starting from doses as low as 0.5 mg/kg.[2]

Data Summary

The following tables summarize quantitative data from comparative studies on the effects of d-amphetamine and l-amphetamine sulfate on locomotor activity.

Table 1: Comparative Potency on Neurotransmitter Release and Reuptake Inhibition

Parameterd-Amphetamine vs. l-AmphetamineReference
Dopamine Released-isomer is ~4-fold more potent[1]
Norepinephrine Releasel-isomer is as potent or more potent[1]
Dopamine Reuptake Inhibitiond-isomer is 3.2 to 7-fold more potent[1]
Norepinephrine Reuptake Inhibitiond-isomer is ~1.8-fold more potent[1]

Table 2: Dose-Dependent Effects on Locomotor Activity in Mice

CompoundDose (mg/kg)SpeciesObserved Effect on Locomotor ActivityReference
d-Amphetamine0.5 - 8MouseDose-dependent stimulation[2]
l-Amphetamine1 - 4MouseDose-dependent depression[2]
l-Amphetamine> 8MouseStimulation[2]
d-Amphetamine1.0 or 4.0MouseIncreased spontaneous motor activity[3]
l-Amphetamine1.0MouseNo significant effect[3]
l-Amphetamine4.0MouseDecreased spontaneous motor activity[3]

Experimental Protocols

The following provides a generalized methodology for assessing the effects of amphetamine isomers on locomotor activity in rodents, synthesized from multiple sources.

1. Subjects:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, unless otherwise specified by the experimental design (e.g., studies on caloric restriction).[4]

2. Apparatus:

  • Open-Field Arena: A square or circular arena (e.g., 40x40x30 cm) equipped with automated photobeam detectors or a video tracking system to measure locomotor activity. The arena is typically placed in a sound-attenuated room with controlled lighting.

3. Drug Preparation and Administration:

  • Compounds: d-amphetamine sulfate and l-amphetamine sulfate are dissolved in sterile 0.9% saline.

  • Administration: Drugs are administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight. Doses are calculated based on the salt form of the compound.

4. Experimental Procedure:

  • Habituation: Prior to testing, animals are habituated to the testing room and the open-field arena to reduce novelty-induced hyperactivity. This may involve handling the animals for several days and placing them in the arena for a set period (e.g., 30-60 minutes) on the day before the experiment.[5][6]

  • Baseline Recording: On the test day, animals are placed in the open-field arena, and their baseline locomotor activity is recorded for a predetermined period (e.g., 30-60 minutes).

  • Drug Injection: Following the baseline recording, animals are removed from the arena, injected with the assigned dose of d-amphetamine, l-amphetamine, or vehicle (saline), and immediately returned to the arena.

  • Post-Injection Recording: Locomotor activity is then recorded for a subsequent period, typically ranging from 60 to 180 minutes.[6][7]

5. Data Analysis:

  • Locomotor Activity Measures: The primary dependent variable is the total distance traveled (in cm). Other measures may include the number of horizontal beam breaks, rearing frequency, and time spent in different zones of the arena.

  • Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different drug treatments and doses, followed by post-hoc tests for pairwise comparisons.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Housing Animal Acclimation & Housing Habituation Habituation to Test Environment Animal_Housing->Habituation Baseline Baseline Locomotor Activity Recording Habituation->Baseline Injection Drug Administration (i.p.) - d-amphetamine sulfate - l-amphetamine sulfate - Vehicle (Saline) Baseline->Injection Post_Injection Post-Injection Locomotor Activity Recording Injection->Post_Injection Data_Analysis Data Analysis (ANOVA) Post_Injection->Data_Analysis

Caption: Generalized workflow for a comparative locomotor activity study.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron d_Amp d-Amphetamine VMAT2 VMAT2 d_Amp->VMAT2 Disrupts Vesicular Storage DAT DAT d_Amp->DAT Potent Inhibition & Reversal l_Amp l-Amphetamine l_Amp->VMAT2 Disrupts Vesicular Storage l_Amp->DAT Less Potent Inhibition NET NET l_Amp->NET Potent Inhibition & Reversal DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake DA_Vesicle Dopamine Vesicles DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE Release DA_Receptor Dopamine Receptors DA->DA_Receptor NE_Receptor Norepinephrine Receptors NE->NE_Receptor Locomotor_Activity Increased Locomotor Activity DA_Receptor->Locomotor_Activity Primary Driver NE_Receptor->Locomotor_Activity Contributory

Caption: Differential effects of d- and l-amphetamine on monoamine signaling.

References

A Comparative Guide to the Quantification of Amphetamine Sulfate: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of amphetamine sulfate (B86663) against common alternative analytical methods. The performance of each method is evaluated based on key validation parameters, supported by experimental data from various studies. Detailed methodologies are provided to allow for a comprehensive understanding of each technique.

Method Performance Comparison

The selection of an analytical method for the quantification of amphetamine sulfate is critical and depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. This section compares the performance of HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MethodAnalyteLinearity (Concentration Range)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Amphetamine0.5 - 20 µg/mL>0.9940 - 60 ng/mL[1]120 - 180 ng/mL (calculated from LOD)80 - 85%[1]Not explicitly stated
GC-MS Amphetamine25.0 - 200 µg/L0.9972[2]2.962 µg/L[2]9.873 µg/L[2]101.9%[2]3.83%[2]
GC-MS Methamphetamine25.0 - 200 µg/L0.9992[2]6.757 µg/L[2]22.253 µg/L[2]95.2%[2]6.743%[2]
LC-MS/MS Amphetamine50 - 5000 ng/mLNot explicitly stated< 10 ng/mL[3]< 25 ng/mL[3]Within ±15% bias[3]< 15%[3]
LC-MS/MS Methamphetamine50 - 5000 ng/mLNot explicitly stated< 10 ng/mL[3]< 25 ng/mL[3]Within ±15% bias[3]< 15%[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS methods for this compound quantification.

HPLC-UV Method for this compound

This protocol describes a common reversed-phase HPLC-UV method for the quantification of amphetamine.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile) in a suitable ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where amphetamine shows significant absorbance, often in the range of 205-215 nm.

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

c. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the calibration curve.

  • Accuracy: Determine the accuracy by the recovery method. Spike a blank sample with a known concentration of this compound and calculate the percentage recovery.

  • Precision: Assess the precision of the method by analyzing multiple replicates of a sample at a specific concentration and calculating the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method for this compound

This protocol outlines a typical GC-MS method, which often requires derivatization to improve the volatility and chromatographic properties of amphetamine.

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

b. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the amphetamine from the sample matrix.

  • Derivatization: The extracted amphetamine is derivatized to make it more volatile. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA).

  • Standard Preparation: Prepare calibration standards and derivatize them in the same manner as the samples.

LC-MS/MS Method for this compound

LC-MS/MS offers high sensitivity and selectivity and is often considered a gold standard for bioanalytical applications.

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for amphetamine are monitored for high selectivity and sensitivity.

b. Sample Preparation:

  • Extraction: A simple "dilute-and-shoot" approach may be sufficient for some matrices, while others may require protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4][5]

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_protocol Prepare Validation Protocol select_parameters->prepare_protocol prepare_materials Prepare Standards & Reagents prepare_protocol->prepare_materials linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Generate Validation Report acceptance_criteria->validation_report

Caption: Experimental workflow for HPLC-UV method validation.

Method_Comparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplcuv_cost Lower Cost hplcuv_complexity Less Complex hplcuv_cost->hplcuv_complexity hplcuv_sensitivity Moderate Sensitivity hplcuv_complexity->hplcuv_sensitivity hplcuv_selectivity Moderate Selectivity hplcuv_sensitivity->hplcuv_selectivity gcms_cost Moderate Cost gcms_complexity Derivatization often required gcms_cost->gcms_complexity gcms_sensitivity High Sensitivity gcms_complexity->gcms_sensitivity gcms_selectivity High Selectivity gcms_sensitivity->gcms_selectivity lcmsms_cost Higher Cost lcmsms_complexity More Complex lcmsms_cost->lcmsms_complexity lcmsms_sensitivity Very High Sensitivity lcmsms_complexity->lcmsms_sensitivity lcmsms_selectivity Very High Selectivity lcmsms_sensitivity->lcmsms_selectivity Amphetamine_Quantification This compound Quantification Amphetamine_Quantification->hplcuv_cost is achieved by Amphetamine_Quantification->gcms_cost is achieved by Amphetamine_Quantification->lcmsms_cost is achieved by

Caption: Logical relationships of analytical method characteristics.

References

Amphetamine Sulfate vs. Methamphetamine: A Comparative Analysis of Their Effects on Dopamine Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of amphetamine sulfate (B86663) and methamphetamine on the function of the dopamine (B1211576) transporter (DAT). The information presented is collated from peer-reviewed scientific literature and is intended to be a resource for researchers in neuropharmacology and drug development.

Abstract

Amphetamine and methamphetamine are structurally similar psychostimulants that exert their primary effects by targeting the dopamine transporter (DAT).[1][2] Both drugs act as DAT substrates, leading to competitive inhibition of dopamine uptake and promoting dopamine efflux through reverse transport.[1][3] This results in a significant elevation of extracellular dopamine levels in synaptic clefts, which underlies their profound behavioral effects.[1] Despite their similar mechanisms of action, studies reveal notable differences in their potency and efficacy at the DAT, which may contribute to the higher abuse potential and neurotoxicity associated with methamphetamine.[1][4] Methamphetamine generally exhibits a stronger effect on DAT-mediated cellular physiology compared to amphetamine.[1]

Quantitative Comparison of DAT Interaction

The following table summarizes key quantitative parameters from various in vitro studies, illustrating the differential effects of d-amphetamine and d-methamphetamine on dopamine transporter function. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, brain region) and conditions.

Parameterd-Amphetamined-MethamphetamineExperimental SystemKey FindingsReference
Dopamine Release (EC50) 1.7 µM0.2 µMDAT-expressing COS-7 cellsMethamphetamine is more potent in inducing dopamine release.[1]
Dopamine Uptake Inhibition (IC50) ~0.3 µM~0.1 µMRat striatal synaptosomesMethamphetamine is approximately three times more effective at inhibiting dopamine uptake.[1]
Dopamine Uptake Inhibition (Ki) ~0.64 µM (human DAT)~0.5 µM (human DAT)Cultured cells expressing human or mouse DATAmphetamine and methamphetamine show similar potencies for inhibiting DAT, with slightly higher potency for methamphetamine. Both are more potent at the norepinephrine (B1679862) transporter (NET).[5][6]
DAT-Mediated Whole-Cell Currents Less pronouncedGreater than amphetamineHeterologous expression systemMethamphetamine stimulates greater DAT-mediated currents.[1][7]
Dopamine Efflux Lower5 times greater than amphetamine at the same voltage and concentrationHeterologous expression systemMethamphetamine induces significantly more dopamine efflux, and at more physiological membrane potentials.[1][7]
Intracellular Ca2+ Release LowerTwice as much as amphetamine at maximally effective concentrationsHeterologous expression systemMethamphetamine elicits a greater release of intracellular calcium, a process dependent on intact N-terminal phosphorylation sites of DAT.[1][7]

Mechanistic Differences at the Dopamine Transporter

Both amphetamine and methamphetamine are substrates for the dopamine transporter, meaning they are transported into the presynaptic neuron by DAT.[3][8] Their primary mechanism of action involves disrupting the normal function of DAT to induce reverse transport, or efflux, of dopamine from the neuron into the synaptic cleft.[1] This is distinct from cocaine, which acts as a DAT blocker, inhibiting dopamine reuptake without inducing efflux.

While sharing this fundamental mechanism, their interactions with DAT and subsequent downstream signaling events show marked differences:

  • Potency and Efficacy: As highlighted in the quantitative data, methamphetamine is generally more potent and efficacious than amphetamine in inducing dopamine release and inhibiting its uptake.[1] This is attributed to its higher lipophilicity due to the additional methyl group, allowing for more rapid and efficient crossing of the blood-brain barrier.[9]

  • DAT-Mediated Currents: Methamphetamine induces larger DAT-mediated whole-cell currents compared to amphetamine, suggesting a more profound alteration of the transporter's conformational state and ion flux.[1][7]

  • Intracellular Calcium Mobilization: Methamphetamine triggers a significantly greater release of calcium from intracellular stores compared to amphetamine.[1][7] This calcium signaling is dependent on the phosphorylation state of the N-terminal domain of DAT and involves calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[1][7]

  • Trace Amine-Associated Receptor 1 (TAAR1): Recent research has identified TAAR1 as a key player in the actions of amphetamines. Methamphetamine is an agonist at TAAR1, and activation of this receptor can modulate DAT function, contributing to dopamine efflux.[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for amphetamine and methamphetamine at the dopamine transporter and a general workflow for a dopamine uptake assay.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Presynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Substrate VMAT2 VMAT2 AMPH->VMAT2 Disrupts H⁺ gradient Ca_release Ca²⁺ Release AMPH->Ca_release Stimulates METH Methamphetamine METH->DAT Substrate METH->VMAT2 Disrupts H⁺ gradient TAAR1 TAAR1 METH->TAAR1 Agonist METH->Ca_release Stimulates (more potent) DA_out Dopamine DA_out->DAT Reuptake DAT->DA_out Efflux (Reverse Transport) DA_in Dopamine DAT->DA_in Uptake (blocked) Vesicle Synaptic Vesicle DA_in->Vesicle Sequestration Vesicle->DA_in Leak PKC PKC PKC->DAT Phosphorylates CaMKII CaMKII CaMKII->DAT Phosphorylates TAAR1->PKC Activates Ca_release->CaMKII Activates

Caption: Signaling pathways of amphetamine and methamphetamine at the DAT.

start Start cell_culture Culture DAT-expressing cells (e.g., HEK293, COS-7) or prepare synaptosomes start->cell_culture preincubation Pre-incubate cells/synaptosomes with test compound (Amphetamine or Methamphetamine) cell_culture->preincubation add_radioligand Add radiolabeled dopamine (e.g., [³H]DA) preincubation->add_radioligand incubation Incubate for a defined period (e.g., 5-10 min at 37°C) add_radioligand->incubation terminate Terminate uptake by rapid washing with ice-cold buffer incubation->terminate lysis Lyse cells/synaptosomes terminate->lysis quantify Quantify radioactivity using scintillation counting lysis->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DAT function. Below are summaries of common experimental protocols used in the cited research.

Dopamine Uptake Inhibition Assay in Cultured Cells

This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or COS-7 cells stably or transiently expressing the human dopamine transporter (hDAT) are commonly used.[11][12]

  • Protocol Outline:

    • Cell Plating: Seed DAT-expressing cells in a 96-well plate and grow to confluence.[13]

    • Pre-incubation: Wash cells with uptake buffer and pre-incubate with varying concentrations of amphetamine or methamphetamine for 10-20 minutes at 37°C.[13]

    • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine).[13]

    • Uptake Termination: After a short incubation period (5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[13]

    • Quantification: Lyse the cells and measure the amount of radioactivity using a scintillation counter.[13]

    • Data Analysis: Determine the IC50 value, the concentration of the drug that inhibits 50% of specific dopamine uptake, using non-linear regression analysis.[13]

Dopamine Efflux (Reverse Transport) Assay

This assay measures the ability of a compound to induce the release of pre-loaded dopamine from cells.

  • Protocol Outline:

    • Cell Plating and Loading: Culture DAT-expressing cells and load them with [³H]Dopamine for a specified time.

    • Washing: Wash the cells to remove extracellular [³H]Dopamine.

    • Induction of Efflux: Add varying concentrations of amphetamine or methamphetamine to the cells.

    • Sample Collection: Collect the extracellular medium at different time points.

    • Quantification: Measure the radioactivity in the collected medium and in the cell lysate to determine the percentage of dopamine released.

    • Data Analysis: Calculate the EC50 value, the concentration of the drug that produces 50% of the maximal dopamine release.

Synaptosomal Dopamine Uptake Assay

This ex vivo assay uses nerve terminals (synaptosomes) isolated from brain tissue, providing a more physiologically relevant model.

  • Tissue Preparation:

    • Dissect brain regions rich in dopamine terminals, such as the striatum.[14]

    • Homogenize the tissue in an appropriate buffer.[14]

    • Use differential centrifugation to isolate the synaptosomal fraction.[13][14]

  • Uptake Assay: The protocol is similar to the cell-based uptake assay, with synaptosomes being pre-incubated with the test compounds followed by the addition of radiolabeled dopamine.[14]

Conclusion

Both amphetamine and methamphetamine are potent disruptors of dopamine transporter function, acting as substrates to induce dopamine efflux. However, a body of evidence indicates that methamphetamine is more potent and efficacious in its interaction with DAT, leading to greater dopamine release and more pronounced downstream signaling events, such as intracellular calcium mobilization.[1][7] These differences in their pharmacological profiles at the dopamine transporter likely contribute to the observed variations in their behavioral effects, abuse liability, and neurotoxic potential. For researchers and drug development professionals, understanding these nuances is critical for the development of novel therapeutics for stimulant use disorder and for elucidating the precise molecular mechanisms of psychostimulant action.

References

A Comparative Guide to Amphetamine Sulfate ELISA Kits for Pre-Clinical and Forensic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of amphetamine sulfate (B86663) is critical. While enzyme-linked immunosorbent assays (ELISAs) offer a rapid and high-throughput screening method, their performance can vary between manufacturers. This guide provides a comprehensive cross-validation of commercially available amphetamine sulfate ELISA kits with the gold-standard confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a direct comparison of their performance based on experimental data.

This guide presents a comparative analysis of key performance metrics for this compound ELISA kits from leading manufacturers, including Neogen, Immunalysis, and Bio-Quant. The data herein is synthesized from a combination of manufacturer-provided information and peer-reviewed studies to aid in the selection of the most appropriate screening tool for your research needs. All preliminary positive results from ELISA screening should be confirmed by a more specific method like LC-MS/MS.[1][2][3]

Performance Comparison of this compound ELISA Kits

The following tables summarize the performance characteristics of various commercially available this compound ELISA kits. These values are essential for understanding the sensitivity, specificity, and potential for cross-reactivity of each assay.

Table 1: Sensitivity and Assay Parameters

ManufacturerKit NameSample Type(s)Assay PrincipleSensitivity (LOD/LOQ)
Neogen Amphetamine ELISA KitUrine, Blood, Oral FluidCompetitive ELISAI-50: 25 ng/mL (d-Amphetamine)
Immunalysis Amphetamine Urine Enzyme ImmunoassayUrineHomogeneous Enzyme ImmunoassayCutoff: 500 ng/mL and 1000 ng/mL
Bio-Quant Direct ELISA for AmphetamineBlood, Urine, SalivaCompetitive ELISADetects down to 3 ng/mL

I-50 is the concentration of analyte that causes 50% inhibition of the signal.

Table 2: Cross-Reactivity Profile of this compound ELISA Kits

Cross-reactivity is a critical parameter for any immunoassay, as it indicates the potential for false-positive results due to the presence of structurally related compounds. The following table presents the cross-reactivity of various compounds relative to d-amphetamine (100%).

CompoundNeogen Amphetamine ELISA Kit (%)Bio-Quant Direct ELISA for Amphetamine (%)
d-Amphetamine 100%100%
d-Methamphetamine 1000%Not Reported
l-Amphetamine 17%Virtually nonexistent interference
MDA (3,4-Methylenedioxyamphetamine) Not Reported282%
MDMA (3,4-Methylenedioxymethamphetamine) Not ReportedNot Reported
Phentermine 11%61%
Ephedrine 56%Not Reported
Pseudoephedrine Not ReportedVirtually nonexistent interference
Phenylpropanolamine Not ReportedNot Reported

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for both the ELISA screening and the LC-MS/MS confirmatory analysis of this compound.

Generalized this compound ELISA Protocol (Competitive)

This protocol is a generalized representation of a competitive ELISA for this compound and is based on methodologies from commercially available kits.[1][2]

  • Sample Preparation: Dilute urine, blood, or oral fluid samples with the provided EIA buffer. The dilution factor will depend on the expected concentration of the analyte and the kit's sensitivity.

  • Reagent Preparation: Prepare the enzyme conjugate by diluting the concentrated stock solution with EIA buffer as per the kit's instructions.

  • Assay Procedure: a. Add 20 µL of the prepared samples, calibrators, and controls to the appropriate wells of the antibody-coated microplate. b. Add 180 µL of the diluted enzyme conjugate to each well. c. Incubate the plate at room temperature for 45-60 minutes. d. Wash the plate 3-6 times with the provided wash buffer to remove any unbound reagents. e. Add 150 µL of the K-Blue® Substrate (TMB) to each well. f. Incubate the plate at room temperature for 30 minutes, allowing for color development. g. Add 50-100 µL of Stop Solution to each well to halt the reaction.

  • Data Analysis: Read the absorbance of each well at 450 nm or 650 nm using a microplate reader. The color intensity is inversely proportional to the concentration of amphetamine in the sample.

Generalized LC-MS/MS Confirmatory Protocol

This protocol outlines a typical workflow for the confirmation and quantification of this compound in biological samples.

  • Sample Preparation (Solid Phase Extraction - SPE): a. Acidify 1 mL of the biological sample (e.g., urine) with formic acid. b. Condition an SPE cartridge with methanol (B129727) and water. c. Load the acidified sample onto the SPE cartridge. d. Wash the cartridge with water and methanol to remove interfering substances. e. Elute the analytes with a mixture of acetonitrile (B52724) and ammonium (B1175870) hydroxide. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Chromatographic Separation: Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and methanol with formic acid. c. Mass Spectrometric Detection: Detect the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for amphetamine and its internal standard.

  • Data Analysis: Quantify the concentration of amphetamine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in both the ELISA screening and LC-MS/MS confirmation workflows.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Dilute Sample (Urine, Blood, etc.) AddSample Add Sample to Coated Plate Sample->AddSample EnzymeConjugate Prepare Enzyme Conjugate AddConjugate Add Enzyme Conjugate EnzymeConjugate->AddConjugate Incubate1 Incubate AddConjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate Incubate2 Incubate for Color Development AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadAbsorbance Read Absorbance (450/650 nm) AddStop->ReadAbsorbance Calculate Calculate Results ReadAbsorbance->Calculate

Caption: Competitive ELISA Workflow for Amphetamine Detection.

LCMSMS_Workflow cluster_spe Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Acidify Acidify Sample Load Load Sample Acidify->Load Condition Condition SPE Cartridge Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantify vs. Calibration Curve Detect->Quantify

Caption: LC-MS/MS Confirmatory Analysis Workflow.

References

A Comparative Guide to the Bioequivalence of Amphetamine Sulfate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different amphetamine sulfate (B86663) formulations, drawing on publicly available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the key pharmacokinetic parameters and methodologies employed in establishing bioequivalence for these central nervous system stimulants.

Quantitative Data Summary

The bioequivalence of different amphetamine sulfate formulations is primarily assessed by comparing their pharmacokinetic (PK) profiles. The key parameters of interest are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax). These parameters are determined for both d-amphetamine and l-amphetamine enantiomers separately.

The following tables summarize the quantitative data from bioequivalence studies comparing various this compound formulations.

Table 1: Bioequivalence of a Manipulation-Resistant Immediate-Release this compound Formulation (AR19) vs. Reference Immediate-Release this compound [1]

AnalytePharmacokinetic ParameterGeometric Least-Squares Mean Ratio (AR19/Reference) [90% Confidence Interval]
d-amphetamine Cmax98.35% [96.12% - 100.64%]
AUClast99.45% [96.92% - 102.05%]
AUCinf99.50% [96.77% - 102.30%]
l-amphetamine Cmax98.82% [96.42% - 101.28%]
AUClast99.29% [96.55% - 102.10%]
AUCinf99.23% [96.06% - 102.50%]

Table 2: Time to Maximum Plasma Concentration (Tmax) for a Manipulation-Resistant Immediate-Release this compound Formulation (AR19) vs. Reference Immediate-Release this compound [1]

AnalyteFormulationTmax (hours) [Mean (Standard Deviation)]
d-amphetamine AR19 (20 mg)2.84 (1.05)
Reference (2 x 10 mg)2.52 (0.75)
l-amphetamine AR19 (20 mg)3.05 (1.22)
Reference (2 x 10 mg)2.75 (1.00)

Table 3: Pharmacokinetic Parameters of Mixed Amphetamine Salts Extended-Release (MAS XR) Capsules in Healthy Adults [2]

AnalyteDoseCmax (ng/mL)AUC0-inf (ng·hr/mL)Tmax (hours)
d-amphetamine 30 mg28.1567~7
l-amphetamine 30 mg8.7203~8

Experimental Protocols

The establishment of bioequivalence for this compound formulations follows rigorous experimental protocols, generally guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The following is a detailed methodology for a typical bioequivalence study.

Study Design:

  • Design: Most commonly, a single-dose, two-way crossover, open-label, randomized study is employed.[1][3] This design involves each subject receiving both the test and reference formulations in a randomized order, separated by a washout period.

  • Subject Population: Studies are typically conducted in healthy adult male and non-pregnant female volunteers.[1][3]

  • Conditions: Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[4] For extended-release capsule formulations, a "sprinkle" study, where the capsule contents are sprinkled on applesauce, may also be required.[5]

  • Washout Period: A sufficient washout period, typically at least 6-7 days, is implemented between treatment periods to ensure the complete elimination of the drug from the body before the next administration.[1]

Dosing and Administration:

  • A single oral dose of the test product is compared to a single oral dose of the reference listed drug.

  • For immediate-release formulations, this may involve administering a single capsule of the test drug versus one or more tablets of the reference drug to achieve the same total dose.[1]

  • For extended-release formulations, a single capsule of the test drug is compared to a single capsule of the reference drug.

Blood Sampling:

  • Serial blood samples are collected from each subject at predetermined time points before and after drug administration.

  • Sampling is typically carried out over a period sufficient to characterize the plasma concentration-time profile, often up to 72 hours post-dose.

  • Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Methodology:

  • The concentrations of d-amphetamine and l-amphetamine in plasma samples are determined using a validated and sensitive analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

  • The method must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.[7][8]

Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUClast, AUCinf, and Tmax) are calculated for both d- and l-amphetamine from the plasma concentration-time data for each subject and formulation.

  • The data for Cmax and AUC are typically log-transformed before statistical analysis.[9]

  • The primary statistical method used to assess bioequivalence is the two one-sided tests (TOST) procedure.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUClast, and AUCinf must fall within the acceptance range of 80% to 125% for both d- and l-amphetamine to conclude bioequivalence.[4]

Visualizations

The following diagrams illustrate key aspects of amphetamine pharmacology and the bioequivalence study workflow.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via/Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Activates Dopamine_Synapse DAT->Dopamine_Synapse Dopamine Reuptake Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Cytosol Dopamine_Vesicle->Dopamine_Cytosol Leakage Dopamine_Cytosol->DAT Reverse Transport TAAR1->DAT Phosphorylates & Internalizes DAT Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Activation

Caption: Amphetamine's mechanism of action in the presynaptic neuron.

Bioequivalence_Study_Workflow arrow arrow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Sequence (Test/Reference) Screening->Randomization Period1 Period 1: Administer First Assigned Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Administer Second Assigned Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Analysis Plasma Sample Analysis (LC-MS/MS for d- and l-amphetamine) Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion (Within 80-125% limits) Stat_Analysis->Conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

References

A Comparative Guide to the Enantioselective Analysis of Amphetamine Sulfate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis and abuse of amphetamine, a potent central nervous system stimulant, present significant challenges in forensic toxicology and clinical analysis. Amphetamine exists as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), which exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers and their metabolites is crucial for accurate interpretation in forensic cases, clinical diagnostics, and pharmacokinetic studies.

This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of amphetamine and its primary metabolites, 4-hydroxyamphetamine and norephedrine. We will delve into the experimental protocols of two prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a chiral stationary phase.

Comparative Analysis of Analytical Methods

The choice of analytical technique for enantioselective analysis is often dictated by factors such as sensitivity, selectivity, sample throughput, and cost. Below is a summary of the performance characteristics of two commonly employed methods.

ParameterGC-MS with Chiral Derivatization[1]LC-MS/MS with Chiral Stationary Phase[2][3]
Analyte(s) Amphetamine enantiomersAmphetamine, Norephedrine, and 4-hydroxyamphetamine enantiomers
Derivatizing Agent (S)-(-)-N-(heptafluorobutyryl)prolyl chlorideNot required
Matrix Human PlasmaSerum
Linearity Range 0.006 - 50 ng/mL0.5 - 250 ng/mL
Precision Acceptable over the calibration rangeSatisfactory
Accuracy Acceptable over the calibration rangeSatisfactory

Experimental Protocols

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) with Chiral Derivatization

This method involves the derivatization of amphetamine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral chromatographic column.

Sample Preparation: [1]

  • A liquid-liquid extraction is performed on human plasma samples using n-hexane.

  • The amphetamine enantiomers are then derivatized directly in the n-hexane extract with (S)-(-)-N-(heptafluorobutyryl)prolyl chloride. This in-situ derivatization minimizes the loss of the volatile amphetamine during sample concentration steps.

  • A five-fold deuterated analogue of both enantiomers is utilized as an internal standard to ensure accurate quantification.

Instrumentation and Conditions: [1]

  • Gas Chromatograph: Coupled to a mass spectrometer with a negative ion chemical ionization source.

  • Column: A 15-meter non-chiral apolar column is sufficient for the baseline separation of the derivatized enantiomers.

  • Analysis Time: The method is described as simple and robust, suitable for batch analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Chiral Stationary Phase

This technique utilizes a chiral stationary phase to directly separate the enantiomers of amphetamine and its metabolites without the need for derivatization.

Sample Preparation: [2][3]

  • Serum samples are subjected to a simple protein precipitation step.

  • An internal standard is added to the samples prior to protein precipitation.

Instrumentation and Conditions: [2][3]

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A chiral stationary phase column is used for the enantioselective separation.

  • Mass Spectrometer: A tandem mass spectrometer is used for sensitive and selective detection of the analytes.

Amphetamine Metabolism

Amphetamine is primarily metabolized in the liver through two main oxidative pathways: aromatic hydroxylation and oxidative deamination.[4][5] The enzyme cytochrome P450 2D6 (CYP2D6) plays a significant role in these transformations.[4][6] Aromatic hydroxylation at the para position results in the formation of the pharmacologically active metabolite 4-hydroxyamphetamine.[5] Oxidative deamination leads to the formation of phenylacetone, which is further metabolized to benzoic acid and subsequently conjugated with glycine (B1666218) to form hippuric acid.[7] Another metabolic route involves hydroxylation at the beta-carbon of the side chain to form norephedrine.[7]

Amphetamine_Metabolism Amphetamine Amphetamine Hydroxyamphetamine 4-Hydroxyamphetamine (Active Metabolite) Amphetamine->Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Norephedrine Norephedrine Amphetamine->Norephedrine β-Hydroxylation Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination BenzoicAcid Benzoic Acid Phenylacetone->BenzoicAcid HippuricAcid Hippuric Acid BenzoicAcid->HippuricAcid Glycine Conjugation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Derivatization Chiral Derivatization (Optional, for GC-MS) Extraction->Derivatization Injection Inject into Chromatograph Derivatization->Injection Separation Chiral Separation (Chiral Column or Derivatized Diastereomers) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification Reporting Reporting of Results Quantification->Reporting

References

"amphetamine sulfate vs cocaine: a comparative study on reward pathways"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurobiological effects of amphetamine sulfate (B86663) and cocaine on the brain's reward pathways. The information presented is collated from various experimental studies and is intended for a scientific audience engaged in neuroscience research and drug development.

Abstract

Amphetamine sulfate and cocaine are potent central nervous system stimulants that exert their reinforcing effects primarily by modulating dopamine (B1211576) transmission in the mesolimbic pathway. However, their mechanisms of action at the molecular level are distinct, leading to different neurochemical and behavioral outcomes. Cocaine acts as a dopamine transporter (DAT) blocker, inhibiting the reuptake of synaptic dopamine.[1][2] In contrast, amphetamine is a DAT substrate that not only competitively inhibits dopamine reuptake but also induces reverse transport of dopamine from the presynaptic terminal into the synapse.[1][2][3] Furthermore, amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of vesicular dopamine stores.[4][5][6] These differing mechanisms result in nuanced effects on dopamine and serotonin (B10506) levels, receptor binding, and behavioral reinforcement, which are detailed in this guide.

Data Presentation

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Norepinephrine (B1679862) Transporter (NET)Serotonin Transporter (SERT)
d-Amphetamine ~640~70~38,000
Cocaine ~230~480~740
Table 2: Effects on Extracellular Dopamine in the Nucleus Accumbens (Microdialysis)
DrugDosePeak Dopamine Increase (% of Baseline)
d-Amphetamine 0.1 mg/infusion (i.v.)Comparable to 1.0 mg/infusion Cocaine[1]
d-Amphetamine 0.2 mg/infusion (i.v.)Significantly greater than 1.0 mg/infusion Cocaine[1]
Cocaine 1.0 mg/infusion (i.v.)~500%[1][7]
Table 3: Behavioral Outcomes in Animal Models
AssayThis compoundCocaineKey Findings
Self-Administration Lower breakpoint on a progressive ratio schedule compared to cocaine.[8][9][10]Higher breakpoint on a progressive ratio schedule, suggesting greater reinforcing efficacy.[8][9][10]Continuous d-amphetamine treatment can decrease cocaine self-administration.[8][9]
Conditioned Place Preference (CPP) Induces significant CPP at doses of 2 mg/kg and 5 mg/kg in mice.[11][12]Induces significant CPP at a dose of 20 mg/kg in mice.[11]Both drugs produce robust place preference, indicative of their rewarding properties.[11][12][13][14]

Signaling Pathway Diagrams

cluster_0 Cocaine's Mechanism of Action Synaptic_Vesicle_C Synaptic Vesicle (Dopamine-filled) Dopamine_C Dopamine Synaptic_Vesicle_C->Dopamine_C Release DAT_C Dopamine Transporter (DAT) Dopamine_C->DAT_C Reuptake Blocked Postsynaptic_Receptor_C Postsynaptic Dopamine Receptor Dopamine_C->Postsynaptic_Receptor_C Binds Cocaine Cocaine Cocaine->DAT_C Binds and Inhibits Synaptic_Cleft_C Synaptic Cleft

Caption: Cocaine blocks the dopamine transporter (DAT).

cluster_1 Amphetamine's Mechanism of Action Synaptic_Vesicle_A Synaptic Vesicle (Dopamine-filled) Cytosolic_Dopamine_A Cytosolic Dopamine Synaptic_Vesicle_A->Cytosolic_Dopamine_A Dopamine Efflux (VMAT2 Interaction) VMAT2 VMAT2 DAT_A Dopamine Transporter (DAT) Cytosolic_Dopamine_A->DAT_A Synaptic_Dopamine_A Synaptic Dopamine DAT_A->Synaptic_Dopamine_A Reverse Transport of Dopamine Amphetamine Amphetamine Amphetamine->VMAT2 Amphetamine->DAT_A Enters Presynaptic Neuron Postsynaptic_Receptor_A Postsynaptic Dopamine Receptor Synaptic_Dopamine_A->Postsynaptic_Receptor_A Binds Synaptic_Cleft_A Synaptic Cleft

Caption: Amphetamine induces dopamine efflux.

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular dopamine and serotonin levels in the nucleus accumbens of freely moving rats following administration of this compound or cocaine.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the nucleus accumbens. Animals are allowed to recover for at least 5-7 days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: this compound or cocaine is administered via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion at various doses.

  • Sample Collection: Dialysate samples continue to be collected every 20 minutes for at least 2-3 hours post-injection.

  • Analysis: The concentration of dopamine and serotonin in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1][15]

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure real-time changes in dopamine release and uptake in the nucleus accumbens following electrical stimulation and drug application.

Methodology:

  • Electrode Implantation: A carbon-fiber microelectrode is implanted into the nucleus accumbens of an anesthetized rat, along with a stimulating electrode in a region that provides input to the nucleus accumbens (e.g., the ventral tegmental area).

  • Waveform Application: A triangular waveform is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[16]

  • Stimulation and Recording: Electrical stimulation is delivered to evoke dopamine release, and the resulting changes in current at the carbon-fiber electrode are recorded.

  • Baseline Measurement: Stable baseline dopamine release and uptake kinetics are established before drug administration.

  • Drug Application: this compound or cocaine is applied locally via a micropipette or administered systemically.

  • Data Analysis: The collected data is analyzed to determine changes in the amplitude and kinetics of the dopamine signal, providing insights into the effects of the drugs on dopamine release and reuptake.[16][17][18]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of this compound and cocaine by measuring the animal's preference for an environment previously paired with the drug.

Methodology:

  • Apparatus: A three-chamber apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.

  • Pre-Conditioning (Baseline): On the first day, rats are allowed to freely explore all three chambers for 15 minutes to determine any initial preference for one of the conditioning chambers.

  • Conditioning Phase: This phase typically lasts for 4-8 days. On alternating days, rats receive an injection of either the drug (amphetamine or cocaine) or saline. Following the drug injection, the rat is confined to one of the conditioning chambers for a set period (e.g., 30-45 minutes). After the saline injection, the rat is confined to the other conditioning chamber. The drug-paired chamber is counterbalanced across animals.[13][14]

  • Post-Conditioning (Test): On the test day, the partitions between the chambers are removed, and the drug-free rat is allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[11][12][13][14]

Self-Administration

Objective: To evaluate the reinforcing efficacy of this compound and cocaine by measuring the extent to which an animal will work to receive the drug.

Methodology:

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.

  • Operant Conditioning: Rats are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in an infusion of the drug, while presses on the "inactive" lever have no consequence.

  • Acquisition: Initially, rats are trained on a fixed-ratio 1 (FR1) schedule, where each press on the active lever delivers a single infusion of the drug.

  • Progressive-Ratio Schedule: To assess the reinforcing strength of the drug, a progressive-ratio (PR) schedule is implemented. On this schedule, the number of lever presses required to receive each subsequent infusion increases progressively.

  • Breakpoint Determination: The "breakpoint" is the highest number of lever presses an animal is willing to make to receive a single infusion before ceasing to respond. This is used as a measure of the drug's reinforcing efficacy.[8][9][10]

Experimental Workflow

cluster_workflow General Experimental Workflow Animal_Habituation Animal Habituation and Handling Surgical_Implantation Surgical Implantation (e.g., Cannula, Catheter) Animal_Habituation->Surgical_Implantation Recovery Post-Surgical Recovery Surgical_Implantation->Recovery Behavioral_Training Behavioral Training (e.g., Lever Pressing) Recovery->Behavioral_Training Baseline_Measurement Baseline Measurement (e.g., Microdialysis, FSCV, CPP Pre-Test) Behavioral_Training->Baseline_Measurement Drug_Administration Drug Administration (Amphetamine or Cocaine) Baseline_Measurement->Drug_Administration Data_Collection Data Collection (e.g., Neurochemical, Behavioral) Drug_Administration->Data_Collection Data_Analysis Data Analysis and Statistical Comparison Data_Collection->Data_Analysis

Caption: A generalized workflow for neuropharmacological experiments.

References

Assessing the Purity of Synthesized Amphetamine Sulfate: A Comparative Guide to NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with established chromatographic techniques for assessing the purity of synthesized amphetamine sulfate (B86663). It includes detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

Quantitative ¹H NMR (qNMR) has emerged as a powerful and versatile method for purity assessment, offering distinct advantages over traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Unlike chromatography, which relies on the separation of components, qNMR provides a direct and primary method of measurement based on the molar relationship between the analyte and an internal standard.[2][3] This inherent quantitative nature, combined with structural elucidation capabilities, makes NMR a highly reliable tool.[4][5]

GC-MS is often considered a gold standard for comprehensive drug screening due to its high sensitivity and specificity.[4] However, it can require time-consuming sample preparation, including derivatization for non-volatile compounds.[4] HPLC is widely regarded as the gold standard for quantification, offering high precision at very low concentrations.[4] The primary limitation of these chromatographic methods is their reliance on reference standards for each impurity, which may not always be available, especially for novel or unexpected byproducts.[4]

NMR, classified as a Category A analytical technique by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), provides the highest level of selectivity through detailed structural information.[4] This allows for the identification and quantification of both known and unknown impurities simultaneously, provided they have unique signals in the spectrum.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Molar quantitation based on signal integration relative to an internal standard.Separation based on differential partitioning between mobile and stationary phases; quantification by UV absorbance.Separation of volatile compounds based on partitioning; identification by mass-to-charge ratio and fragmentation.
Accuracy & Precision High accuracy; Relative Standard Deviation (RSD) is typically <1%.[3] RMSE comparable to HPLC-UV (e.g., 1.3 mg/100mg for NMR vs 1.1 for HPLC).[4][6]High precision and accuracy, widely regarded as the gold standard for quantitative analysis.[4]High accuracy with appropriate internal standards and calibration.[4]
Analysis Time Rapid. Data acquisition can be as short as 6-10 minutes.[5]Moderate. Typical run times are longer than NMR, plus column equilibration time.Longest. Includes sample preparation (e.g., derivatization) and longer chromatographic runs (ca. 40 min).
Sample Preparation Simple. Involves dissolving a weighed sample and internal standard in a deuterated solvent.[3]More complex. Requires mobile phase preparation, filtering, and sometimes derivatization.Often complex. May require derivatization to increase volatility and thermal stability.
Reference Standards Requires only one certified internal standard for quantification of multiple analytes.Requires certified reference standards for the primary compound and each impurity to be quantified.Requires reference standards for positive identification and quantification.
Impurity Identification Excellent. Can identify and elucidate the structure of unknown impurities directly from the spectrum.Poor. Identification is based on retention time comparison with known standards. Diode-array detectors can provide limited spectral info.Excellent. Provides mass spectra that can be compared against libraries for definitive identification.[7]
Destructive? No. The sample can be fully recovered after analysis.[1]Yes. The sample is consumed during the analysis.Yes. The sample is consumed during the analysis.
Common Impurities Detected Can detect synthesis precursors (e.g., Phenyl-2-propanone), byproducts (e.g., N-formylamphetamine), and residual solvents.[8][9]Can detect impurities if they are chromophoric and methods are developed for their separation.Highly effective for volatile and semi-volatile synthesis-related impurities.[7]

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Amphetamine Sulfate Purity

This protocol describes a method for determining the purity of this compound using an internal standard.

a. Materials and Equipment:

  • This compound sample

  • High-purity internal standard (e.g., Maleic acid, >99.5% purity)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

b. Sample Preparation:

  • Accurately weigh approximately 5-12 mg of the this compound sample into a vial.[5]

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.[3]

  • Dissolve the mixture in a precise volume (e.g., 0.6 - 1.0 mL) of D₂O.[3][5]

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Sequence: Standard 90° pulse

  • Number of Scans: 8 to 25 scans[3][5]

  • Relaxation Delay (d1): 45-60 seconds (to ensure full relaxation of all protons for accurate integration).[3][10]

  • Solvent: D₂O

d. Data Processing and Purity Calculation:

  • Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the signals corresponding to the amphetamine molecule and the internal standard. For amphetamine, characteristic signals include the α-methyl doublet (~1.25 ppm) and the β-methylene doublet (~3.0 ppm).[5] For maleic acid in D₂O, a singlet from its two equivalent olefinic protons will be observed.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte & I_std = Integral values for the analyte and standard

    • N_analyte & N_std = Number of protons for the respective integrated signals

    • MW_analyte & MW_std = Molecular weights of the analyte and standard

    • m_analyte & m_std = Masses of the analyte and standard

    • P_std = Purity of the internal standard

HPLC-UV Method for Amphetamine Quantification (Comparative Protocol)

This protocol provides a general framework for the quantitative analysis of amphetamine using HPLC with UV detection.

a. Materials and Equipment:

  • This compound sample and reference standard

  • HPLC system with UV detector

  • Analytical column (e.g., C18 reverse-phase)

  • HPLC-grade solvents (e.g., Acetonitrile (B52724), water)

  • Buffers and additives (e.g., Formic acid, Ammonium hydroxide)

  • Volumetric flasks and pipettes

b. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 10 µg/mL to 1000 µg/mL).[11]

  • Sample Solution: Accurately weigh the synthesized this compound sample and dissolve it in the same solvent to achieve a concentration within the calibration range.

c. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and buffered water (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: ~254 nm

d. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Generate a calibration curve by plotting the peak area of the amphetamine standard against its concentration.

  • Determine the concentration of amphetamine in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the purity of the synthesized sample based on the prepared concentration and the HPLC-determined concentration.

Visualizing the Workflow and Logic

Diagrams created using Graphviz help to clarify the experimental and logical processes involved in purity assessment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result A Weigh Amphetamine Sulfate Sample B Weigh Internal Standard (e.g., Maleic Acid) A->B C Dissolve in Deuterated Solvent (D₂O) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer (≥400 MHz) D->E F Acquire ¹H Spectrum (d1 = 45s, 8-16 scans) E->F G Apply Fourier Transform & Phase/Baseline Correction F->G H Integrate Analyte and Standard Signals G->H I Calculate Purity using Standard Formula H->I J Report Purity (%) and Identify Impurities I->J

Caption: Workflow for qNMR Purity Assessment.

logical_relationship A Acquired ¹H NMR Spectrum B Identify Amphetamine Signals (α-methyl, β-methylene, aromatic) A->B C Identify Internal Standard Signal (e.g., Maleic Acid singlet) A->C D Identify Additional Signals A->D E Integrate Signals B->E C->E H Structural Elucidation of Unknown Signals D->H F Calculate Molar Ratio (Analyte vs. Standard) E->F G Determine Mass Purity (%) F->G I Identify Specific Impurities (Precursors, Byproducts, Solvents) H->I J Quantify Impurities (Relative to Standard) I->J

Caption: Logic for Quantitation and Impurity ID.

References

Safety Operating Guide

Proper Disposal of Amphetamine Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of amphetamine sulfate (B86663), a Schedule II controlled substance. The procedures outlined below are designed to ensure compliance with the United States Drug Enforcement Administration (DEA) regulations and to promote laboratory safety. The primary goal of these procedures is to render the amphetamine sulfate "non-retrievable," meaning it is permanently altered to an unusable state.[1][2][3]

Regulatory Framework and Key Principles

The disposal of controlled substances is strictly regulated by the DEA.[1] All procedures must be meticulously documented and adhere to federal, state, and local regulations. Key principles include:

  • Non-Retrievable Standard: The DEA mandates that controlled substances be rendered "non-retrievable," meaning they are permanently altered through an irreversible physical or chemical process, making them unusable for all practical purposes.[1][2][3] Methods such as flushing or mixing with coffee grounds or kitty litter are not considered compliant for DEA registrants.[2]

  • Documentation (DEA Form 41): The "Registrant Record of Controlled Substances Destroyed," also known as DEA Form 41, must be completed to document the disposal of any controlled substance.[2] This form requires signatures from two employees who have witnessed the destruction. These records must be maintained for a minimum of two years.

  • Disposal Options: DEA registrants have several options for the disposal of controlled substances, including on-site destruction, use of a reverse distributor, or returning the substance to the supplier. This document focuses on on-site chemical destruction.

Health and Safety Precautions

This compound is a white crystalline powder that is toxic if swallowed.[4] When heated to decomposition, it can emit toxic fumes of nitrogen and sulfur oxides.[5] It is incompatible with alkalis and calcium salts.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Spill Response: In case of a spill, dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to clean the area. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[5][6]

On-Site Chemical Destruction Protocol: Oxidation with Potassium Permanganate (B83412)

This protocol describes a method for the chemical degradation of this compound using potassium permanganate, a strong oxidizing agent. This process aims to break down the amphetamine molecule, rendering it non-retrievable. Oxidation can be carried out in an acidic medium to enhance the oxidizing power of permanganate.

Materials:

  • This compound for disposal

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) for quenching

  • Distilled water

  • Appropriate glassware (beakers, flasks)

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Preparation of Acidic this compound Solution:

    • Carefully weigh the amount of this compound to be destroyed.

    • In a suitable flask within a fume hood, dissolve the this compound in distilled water. A solution in water will have a pH of 5-6.[5][6][7][8]

    • Slowly and cautiously add a small amount of concentrated sulfuric acid to the solution to create an acidic environment. This will facilitate the oxidation reaction.

  • Oxidation with Potassium Permanganate:

    • Slowly add a solution of potassium permanganate to the acidic this compound solution while stirring continuously.

    • The permanganate solution has a deep purple color. As it reacts with the amphetamine, the color will disappear. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.

  • Quenching Excess Permanganate:

    • After the reaction is complete, quench the excess potassium permanganate by slowly adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the pink/purple color disappears and the solution becomes colorless or brown (due to the formation of manganese dioxide).

  • Neutralization and Verification:

    • Neutralize the final solution by carefully adding a suitable base, such as sodium hydroxide, until the pH is between 6 and 8.

    • It is recommended to verify the destruction of the amphetamine using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS), to ensure that the substance has been rendered non-retrievable.

  • Final Disposal:

    • The resulting neutralized and verified solution should be disposed of as hazardous waste in accordance with institutional, local, and federal regulations. Do not pour down the drain.

Quantitative Data on Amphetamine Degradation

Various advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading amphetamine-type stimulants. The following table summarizes the degradation efficiency of selected methods.

Degradation Method Reagent/Process Degradation Efficiency Conditions Reference
OzonationOzone (O₃)86%72 hours of exposure[4][9]
Hypochlorite TreatmentSodium Hypochlorite (NaOCl)Highly EffectiveNot specified[4][9]
Gamma IrradiationCobalt-60 source100%2.8 kGy dose for 125 µM solution[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

AmphetamineDisposalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_destruction Phase 2: Chemical Destruction (On-Site) cluster_documentation Phase 3: Documentation & Final Disposal inventory Inventory of Expired/ Unwanted this compound consult Consult Institutional EHS & DEA Regulations inventory->consult ppe Gather Appropriate PPE (Goggles, Gloves, Lab Coat) consult->ppe dissolve Dissolve this compound in Acidified Water ppe->dissolve oxidize Oxidize with Potassium Permanganate Solution dissolve->oxidize quench Quench Excess Oxidant with Reducing Agent oxidize->quench neutralize Neutralize Final Solution (pH 6-8) quench->neutralize verify Verify Destruction (e.g., GC-MS Analysis) neutralize->verify form41 Complete DEA Form 41 with Two Witnesses verify->form41 waste_disposal Dispose of Treated Waste via Certified Hazardous Waste Vendor form41->waste_disposal record_keeping Retain Disposal Records for at least 2 Years waste_disposal->record_keeping

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Amphetamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like amphetamine sulfate (B86663) is paramount. This guide provides immediate safety, logistical, and disposal information, offering procedural steps to minimize risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE and engineering controls is the first line of defense against exposure. The following table summarizes the recommended safety measures when handling amphetamine sulfate.

Safety MeasureSpecificationRationale
Engineering Controls Chemical Fume HoodTo be used whenever handling the solid compound to minimize inhalation of dust particles.
Well-Ventilated AreaEnsures removal of any airborne particles or vapors.
Safety Shower & Eyewash StationMust be readily available in the laboratory for immediate use in case of accidental exposure.
Eye and Face Protection Safety Glasses with Side-ShieldsTo protect eyes from splashes or airborne particles.
Tightly Fitting Safety GogglesRecommended for enhanced protection against dust and splashes.
Skin Protection Chemical-Resistant GlovesMinimum standard: BS EN 374:2003. Gloves should be inspected before use and changed regularly.
Protective ClothingTo prevent skin contact. Fire/flame resistant and impervious clothing is recommended.
Respiratory Protection NIOSH-Approved RespiratorRequired when dusts are generated, especially when weighing and diluting the neat chemical. A half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.

Standard Operating Protocol for Handling this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that the safety shower and eyewash station are accessible and functional.
  • Assemble all necessary materials and equipment before bringing the this compound into the work area.
  • Don all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.

2. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound, including weighing, within a certified chemical fume hood to prevent the generation and inhalation of dust.
  • Use non-sparking tools to avoid ignition sources.
  • Handle the container carefully to avoid creating dust.
  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Thoroughly clean the work area after use. Wash all contaminated surfaces with a soap and water solution.
  • Wash hands thoroughly with soap and water after removing gloves.
  • Remove contaminated clothing and shoes and wash them before reuse.

4. Spill Management:

  • In case of a small spill, dampen the solid material with water to prevent it from becoming airborne.
  • Carefully sweep or use absorbent paper dampened with water to collect the spilled material.
  • Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for hazardous waste disposal.
  • Do not re-enter the contaminated area until it has been properly cleaned and verified as safe.

5. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
  • Place waste in a suitable, clearly labeled, and sealed container.
  • Arrange for collection by a specialized and licensed disposal company, following all local and national regulations.
  • Contaminated packaging must also be disposed of as hazardous or toxic waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Shower, Eyewash) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs? weigh->spill clean_area Clean Work Surface dissolve->clean_area Complete Handling dissolve->spill decontaminate Decontaminate Equipment clean_area->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste Initiate Disposal label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store for Professional Disposal label_waste->store_waste spill->clean_area No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->clean_area After Cleanup

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amphetamine sulfate
Reactant of Route 2
Reactant of Route 2
Amphetamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.